molecular formula C19H18N2O3 B1233787 N-Coumaroyl serotonin CAS No. 201301-83-9

N-Coumaroyl serotonin

Cat. No.: B1233787
CAS No.: 201301-83-9
M. Wt: 322.4 g/mol
InChI Key: WLZPAFGVOWCVMG-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-cis-p-Coumaroylserotonin is a member of hydroxyindoles and a carboxamide. It is functionally related to a serotonin.
N-Coumaroyl serotonin has been reported in Ipomoea obscura, Carthamus tinctorius, and other organisms with data available.

Properties

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-15-4-1-13(2-5-15)3-8-19(24)20-10-9-14-12-21-18-7-6-16(23)11-17(14)18/h1-8,11-12,21-23H,9-10H2,(H,20,24)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZPAFGVOWCVMG-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173951
Record name N-Coumaroyl serotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N6-cis-p-Coumaroylserotonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

201301-83-9, 68573-24-0
Record name N-Coumaroyl serotonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201301839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC369503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Coumaroyl serotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-COUMAROYL SEROTONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUC27Q8ACH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

205 - 206 °C
Record name N6-cis-p-Coumaroylserotonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to N-Coumaroyl Serotonin: From Natural Sources to Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Coumaroyl serotonin, a naturally occurring phenolic amide, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-atherogenic properties. This technical guide provides a comprehensive overview of this compound, covering its natural sources, discovery, biosynthesis, and detailed experimental protocols for its extraction, isolation, and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its biological effects, with a focus on its modulation of key signaling pathways.

Natural Sources and Discovery

This compound is predominantly found in the seeds of the safflower plant (Carthamus tinctorius), where it is concentrated in the seed hull.[1] Its discovery is closely linked to investigations into the antioxidant properties of safflower seeds, a plant with a long history of use in traditional medicine.[1][2][3] Research has also identified its presence in other plant species, such as Ipomoea obscura. While safflower remains the most well-characterized and abundant source, the potential for discovering this compound in other botanicals is an active area of research.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary depending on the plant source and the specific part of the plant analyzed. The most comprehensive quantitative data available is for safflower seeds.

Natural SourcePlant PartConcentration (mg/g Dry Weight)Analytical Method
Carthamus tinctoriusSeed Hull4.11High-Performance Liquid Chromatography (HPLC)

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step enzymatic process. It begins with the shikimate pathway, which produces the aromatic amino acid tryptophan. Tryptophan then serves as the precursor for the synthesis of serotonin. The final step involves the conjugation of serotonin with p-coumaroyl-CoA, a derivative of p-coumaric acid, which is synthesized via the phenylpropanoid pathway. This reaction is catalyzed by the enzyme hydroxycinnamoyl-CoA:serotonin N-(hydroxycinnamoyl)transferase (SHT).

Biosynthesis_of_N_Coumaroyl_Serotonin Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Anthranilate Synthase Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase Serotonin Serotonin Tryptamine->Serotonin Tryptamine 5-Hydroxylase NCS This compound Serotonin->NCS Serotonin N-(hydroxycinnamoyl)transferase (SHT) pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaroyl_CoA->NCS Serotonin N-(hydroxycinnamoyl)transferase (SHT) Phenylalanine Phenylalanine pCoumaric_Acid p-Coumaric Acid Phenylalanine->pCoumaric_Acid Phenylalanine Ammonia-Lyase pCoumaric_Acid->pCoumaroyl_CoA 4-Coumarate-CoA Ligase

Biosynthesis of this compound.

Experimental Protocols

Extraction and Isolation from Safflower Seeds

This protocol outlines a common method for the extraction and isolation of this compound from safflower seeds.

Extraction_and_Isolation_Workflow Start Safflower Seeds Grinding Grind Seeds Start->Grinding Methanol_Extraction Methanol Extraction Grinding->Methanol_Extraction Filtration Filtration Methanol_Extraction->Filtration Evaporation Evaporation of Methanol Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Solvent_Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, Butanol) Crude_Extract->Solvent_Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction Solvent_Partitioning->Ethyl_Acetate_Fraction Silica_Gel_Chromatography Silica Gel Column Chromatography Ethyl_Acetate_Fraction->Silica_Gel_Chromatography Purified_Fractions Purified Fractions Silica_Gel_Chromatography->Purified_Fractions HSCCC High-Speed Counter-Current Chromatography (HSCCC) Purified_Fractions->HSCCC Final_Product This compound (>97% Purity) HSCCC->Final_Product

Extraction and Isolation Workflow.

Methodology:

  • Grinding: Dry safflower seeds are ground into a fine powder.

  • Methanol Extraction: The powdered seeds are extracted with methanol, typically at room temperature with stirring for several hours. This step is often repeated multiple times to ensure complete extraction.

  • Filtration and Evaporation: The methanol extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol. This compound is enriched in the ethyl acetate fraction.

  • Silica Gel Column Chromatography: The ethyl acetate fraction is further purified by silica gel column chromatography, eluting with a solvent gradient (e.g., chloroform-methanol) to separate compounds based on their polarity.

  • High-Speed Counter-Current Chromatography (HSCCC): For high-purity isolation, fractions containing this compound can be subjected to HSCCC. A suitable two-phase solvent system (e.g., chloroform-methanol-0.1 M HCl) is used to achieve separation.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A reverse-phase C18 column (e.g., µ-Bondapak C18, 3.9 x 300 mm) is commonly employed.

  • Mobile Phase: A gradient elution is typically used, with a mixture of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape). A common gradient is from 10% to 50% acetonitrile over 30 minutes.

  • Detection: this compound is detected by UV absorbance at approximately 310-320 nm.

  • Quantification: The concentration of this compound in a sample is determined by comparing the peak area to a standard curve generated with a purified reference compound.

Structural Characterization

The identity and structure of isolated this compound are confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the Platelet-Derived Growth Factor (PDGF) receptor and the Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of PDGF Receptor Signaling

This compound has been shown to inhibit the signaling cascade initiated by the binding of PDGF to its receptor (PDGFR) on vascular smooth muscle cells. This inhibition is thought to contribute to its anti-atherogenic effects.

PDGF_Signaling_Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR pPDGFR Phosphorylated PDGFR PDGFR->pPDGFR Dimerization & Autophosphorylation Ras Ras pPDGFR->Ras Ca_Release Ca2+ Release from Sarcoplasmic Reticulum pPDGFR->Ca_Release NCS This compound NCS->pPDGFR NCS->Ca_Release Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK Phosphorylated ERK1/2 ERK->pERK Proliferation_Migration Cell Proliferation & Migration pERK->Proliferation_Migration NFkB_Signaling_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK pIKK Phosphorylated IKK IKK->pIKK pIkB Phosphorylated IκBα pIKK->pIkB NFkB_IkB NF-κB/IκBα Complex pIKK->NFkB_IkB IkB IκBα pIkB->IkB Degradation NFkB_IkB->IkB NFkB NF-κB NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB->Gene_Expression Transcription NCS This compound NCS->pIKK

References

A Comprehensive Technical Guide to (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide

Common Name: N-(p-Coumaroyl) Serotonin

Abstract

This technical guide provides an in-depth overview of (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide, commonly known as N-(p-Coumaroyl) Serotonin. This naturally occurring phenolic amide, found in plants such as safflower (Carthamus tinctorius), has garnered significant interest within the scientific community for its diverse biological activities. This document details its chemical synthesis, experimental protocols for evaluating its biological effects, and a summary of its known mechanisms of action, including its antioxidant, anti-inflammatory, and anti-proliferative properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Synthesis

A common and effective method for the synthesis of N-(p-Coumaroyl) Serotonin involves the coupling of serotonin with an activated form of p-coumaric acid, such as a p-coumaroyl-N-hydroxysuccinimide ester. This approach ensures a high-yield amide bond formation.

Experimental Protocol: Synthesis via N-Hydroxysuccinimide Ester

Materials:

  • p-Coumaric acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Serotonin hydrochloride

  • Triethylamine (TEA) or another suitable base

  • Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of p-Coumaric Acid:

    • Dissolve p-coumaric acid and N-hydroxysuccinimide in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC hydrochloride to the solution and stir at 0°C for 30 minutes, then at room temperature for 4 hours.

  • Amide Coupling:

    • In a separate flask, dissolve serotonin hydrochloride in a mixture of DCM and DMF.

    • Add triethylamine to neutralize the hydrochloride and deprotonate the amine.

    • Add the activated p-coumaroyl-N-hydroxysuccinimide ester solution to the serotonin solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexane) to yield pure (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide.

Synthesis Workflow Diagram

G cluster_activation Activation of p-Coumaric Acid cluster_coupling Amide Coupling pCA p-Coumaric Acid activated_ester p-Coumaroyl-NHS ester pCA->activated_ester NHS N-Hydroxysuccinimide NHS->activated_ester EDC EDC EDC->activated_ester product N-(p-Coumaroyl) Serotonin activated_ester->product Coupling serotonin Serotonin serotonin->product TEA Triethylamine TEA->product purification Silica Gel Chromatography product->purification Purification G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) degradation IkB->degradation Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines Induces Transcription PCS N-(p-Coumaroyl) Serotonin PCS->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex G PDGF PDGF-BB PDGFR PDGF Receptor β PDGF->PDGFR Binds pPDGFR Phosphorylated PDGF Receptor β PDGFR->pPDGFR Autophosphorylation Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum pPDGFR->Ca_release Activates Proliferation Cell Proliferation Ca_release->Proliferation Migration Cell Migration Ca_release->Migration PCS N-(p-Coumaroyl) Serotonin PCS->pPDGFR Inhibits PCS->Ca_release Inhibits

An In-depth Technical Guide to N-Coumaroyl Serotonin: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Coumaroyl) serotonin (CS) is a naturally occurring phenolic amide found in various plants, most notably in the seeds of the safflower (Carthamus tinctorius)[1][2]. It belongs to the class of N-acylserotonins and is formed by the conjugation of serotonin and p-coumaric acid[3]. This compound has garnered significant interest in the scientific community due to its wide range of biological activities, including potent antioxidative, anti-inflammatory, anti-atherogenic, and neuroprotective properties[1][4]. This technical guide provides a comprehensive overview of the physical and chemical properties of N-Coumaroyl serotonin, details key experimental protocols for its analysis, and illustrates its mechanism of action through relevant signaling pathways.

Physical and Chemical Properties

This compound is a solid compound at room temperature. Its structural features, combining a serotonin moiety with a hydroxycinnamic acid derivative, dictate its physicochemical characteristics.

Quantitative Data Summary

The core physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₉H₁₈N₂O₃
Molecular Weight 322.36 g/mol
IUPAC Name (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide
CAS Number 68573-24-0
Physical Form Solid
Melting Point 205 - 206 °C
Solubility DMSO: 10-66.67 mg/mL
Ethanol: 10-64 mg/mL
DMF: 20 mg/mL
Water: Insoluble
DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL
Spectral Properties

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

  • Mass Spectrometry: Electrospray ionization (ESI) is a common method for the mass analysis of N-acyl serotonins. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed with a precursor m/z of approximately 323.14.

  • NMR Spectroscopy: Both ¹H NMR and ¹³C NMR data are available in public databases and literature for structural elucidation. These spectra are essential for confirming the compound's identity and purity.

  • UV-Vis Spectroscopy: Analysis by HPLC with UV detection is commonly performed at a wavelength of 310 nm to detect this compound.

Biological Activity and Signaling Pathways

This compound exhibits a variety of biological effects, primarily linked to its antioxidant and anti-inflammatory capabilities. It has been shown to inhibit the production of several pro-inflammatory cytokines, including TNF-α, IL-1α, IL-1β, and IL-6 in human blood monocytes stimulated by lipopolysaccharide (LPS).

Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway. In response to stimuli like LPS, the NF-κB dimer is released from its inhibitor, IκB, and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB, thereby down-regulating the expression of cytokine mRNA.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases CS N-Coumaroyl Serotonin CS->IKK inhibits CS->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Inhibitory action of this compound on the NF-κB pathway.
Inhibition of PDGF Receptor Signaling

This compound also plays a role in vascular health by affecting vascular smooth muscle cells (VSMCs). It inhibits the proliferation and migration of VSMCs induced by platelet-derived growth factor (PDGF). This effect is achieved by inhibiting the phosphorylation of the PDGF receptor and subsequent downstream signaling, including Ca²⁺ release from the sarcoplasmic reticulum.

Experimental Protocols

Accurate analysis and purification are essential for the research and development of this compound. Below are summaries of widely used methodologies.

HPLC Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of this compound in samples such as safflower seed extracts.

Objective: To determine the concentration of this compound in a prepared sample.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A gradient of methanol and water is often used.

    • Solvent A: Water

    • Solvent B: Methanol

  • Gradient Elution: A typical gradient might be: 35-45% B over 15 minutes, followed by 45-52% B over the next 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 310 nm.

  • Procedure:

    • Prepare standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

    • Prepare the sample by extracting the compound and dissolving it in the mobile phase.

    • Filter all solutions through a 0.45 µm filter before injection.

    • Inject the standards to create a calibration curve.

    • Inject the sample and quantify the this compound peak by comparing its area to the calibration curve.

HPLC_Workflow SamplePrep Sample Preparation (Extraction, Dissolution) Filtration Filtration (0.45 µm) SamplePrep->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (310 nm) Separation->Detection DataAnalysis Data Analysis (Chromatogram Integration, Quantification) Detection->DataAnalysis

References

An In-depth Technical Guide to the Biosynthesis of N-Coumaroyl Serotonin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Coumaroyl serotonin, a prominent member of the hydroxycinnamic acid amide (HCAA) family, is a specialized plant metabolite with significant biological activities. Found in a variety of plant species, it plays crucial roles in defense against pathogens and other environmental stresses. Its potent antioxidant and anti-inflammatory properties have also garnered interest from the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic steps, regulatory networks, and key experimental protocols for its study.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that involves the convergence of two major metabolic pathways: the shikimate pathway, leading to the production of serotonin, and the phenylpropanoid pathway, which provides the p-coumaroyl moiety.

Serotonin Biosynthesis

The synthesis of serotonin in plants begins with the amino acid tryptophan. Two key enzymatic reactions are involved:

  • Tryptophan to Tryptamine: Tryptophan is decarboxylated by the enzyme Tryptophan Decarboxylase (TDC) to produce tryptamine. This step is often considered a rate-limiting step in serotonin biosynthesis.

  • Tryptamine to Serotonin: Tryptamine is then hydroxylated at the 5-position of the indole ring by Tryptamine 5-Hydroxylase (T5H) , a cytochrome P450 monooxygenase, to yield serotonin (5-hydroxytryptamine).

p-Coumaroyl-CoA Biosynthesis (Phenylpropanoid Pathway)

The acyl donor for the final step, p-coumaroyl-CoA, is synthesized via the well-established phenylpropanoid pathway, starting from the amino acid phenylalanine.

The Final Condensation Step

The final and committing step in the biosynthesis of this compound is the condensation of serotonin with p-coumaroyl-CoA. This reaction is catalyzed by the enzyme Serotonin N-hydroxycinnamoyl Transferase (SHT) , a member of the BAHD acyltransferase family.

Caption: Biosynthesis pathway of this compound.

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the availability of substrates. The following tables summarize key quantitative data for the enzymes involved in this compound synthesis.

Table 1: Enzyme Kinetic Parameters
EnzymePlant SourceSubstrateKm (µM)VmaxReference
TDC Catharanthus roseusTryptophan72-(--INVALID-LINK--)
Oryza sativa (Rice)Tryptophan690-(--INVALID-LINK--)
T5H Oryza sativa (Rice)Tryptamine20-(--INVALID-LINK--)
SHT Capsicum annuum (Pepper)Serotonin294.3 (pkat/mg protein)(--INVALID-LINK--)
p-Coumaroyl-CoA6.85.8 (pkat/mg protein)(httpshttps://www.ncbi.nlm.nih.gov/pmc/articles/PMC429388/)
Feruloyl-CoA12.1-(--INVALID-LINK--)

Note: Vmax values are often reported in different units and may not be directly comparable across studies.

Table 2: Concentration of this compound in Plants
Plant SpeciesTissueConditionConcentration (µg/g FW)Reference
Oryza sativa (Rice)Leaves (Transgenic)Tyramine treatment2.0 - 2.5(--INVALID-LINK--)
Carthamus tinctorius (Safflower)Seeds-4110 (DW)(--INVALID-LINK--)

Regulation of Biosynthesis

The production of this compound is tightly regulated in response to various developmental cues and environmental stimuli. Phytohormones such as jasmonates (JA) and salicylic acid (SA) are key signaling molecules that modulate the expression of the biosynthetic genes.

Elicitors, which are molecules that trigger defense responses, have been shown to induce the accumulation of this compound. This induction is often mediated by the upregulation of transcription factors that bind to the promoter regions of the TDC, T5H, and SHT genes.

Regulatory Network of this compound Biosynthesis Elicitors Elicitors (e.g., Pathogens, Wounding) JA Jasmonic Acid (JA) Elicitors->JA SA Salicylic Acid (SA) Elicitors->SA TFs Transcription Factors (e.g., ORA59) JA->TFs SA->TFs TDC_gene TDC Gene TFs->TDC_gene + T5H_gene T5H Gene TFs->T5H_gene + SHT_gene SHT Gene TFs->SHT_gene + NCoumaroylSerotonin This compound TDC_gene->NCoumaroylSerotonin T5H_gene->NCoumaroylSerotonin SHT_gene->NCoumaroylSerotonin

Caption: Simplified regulatory network of this compound biosynthesis.

Experimental Protocols

Serotonin N-hydroxycinnamoyl Transferase (SHT) Enzyme Assay

This protocol is adapted from studies on pepper SHT.(--INVALID-LINK--)

a. Protein Extraction:

  • Grind plant tissue to a fine powder in liquid nitrogen.

  • Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM DTT, 1 mM EDTA, and 10% (v/v) glycerol).

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the crude protein extract.

b. Enzyme Assay:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.5

    • 5 mM Serotonin

    • 0.5 mM p-Coumaroyl-CoA

    • Crude protein extract

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding an equal volume of methanol.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the formation of this compound using HPLC or LC-MS.

Extraction and Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the analysis of this compound from plant tissues.

a. Extraction:

  • Freeze-dry and grind plant tissue to a fine powder.

  • Extract the powder with 80% methanol (or another suitable solvent) at a ratio of 1:10 (w/v) overnight at 4°C with shaking.

  • Centrifuge the extract at 12,000 x g for 15 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

b. HPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification:

    • Generate a standard curve using authentic this compound standard.

    • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Experimental Workflow for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of this compound typically follows a structured workflow.

Experimental Workflow for Pathway Elucidation Hypothesis Hypothesis Generation (e.g., based on known chemistry) MetaboliteProfiling Metabolite Profiling (LC-MS, NMR) Hypothesis->MetaboliteProfiling GeneIdentification Candidate Gene Identification (Transcriptomics, Genomics) MetaboliteProfiling->GeneIdentification EnzymeAssays In vitro Enzyme Assays (Recombinant proteins) GeneIdentification->EnzymeAssays GeneValidation In vivo Gene Function Validation (Gene silencing, Overexpression) EnzymeAssays->GeneValidation PathwayConfirmation Pathway Confirmation and Regulatory Network Analysis GeneValidation->PathwayConfirmation

N-Coumaroyl Serotonin in Safflower Seeds (Carthamus tinctorius): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth overview of the quantification, extraction, biological activities, and associated signaling pathways of N-coumaroyl serotonin derived from safflower seeds.

Introduction

N-(p-Coumaroyl) serotonin (CS) is a significant phenolic compound found in safflower (Carthamus tinctorius L.) seeds, particularly concentrated in the seed cake and hull.[1][2] This natural serotonin derivative has garnered considerable attention within the scientific community due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, anti-atherosclerotic, and unique growth-promoting properties for specific cell types.[1][3][4] As a selective inhibitor of various signaling molecules, this compound presents a promising lead compound for drug discovery and development, particularly in the areas of cardiovascular disease, inflammation, and oncology.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals. It consolidates quantitative data, details experimental protocols for extraction and analysis, and visualizes the key signaling pathways and experimental workflows associated with this compound from safflower seeds.

Quantitative Analysis of this compound

The concentration of this compound in safflower seeds can vary depending on the specific cultivar, the part of the seed analyzed, and the extraction and analytical methods employed. The following tables summarize the quantitative data reported in the literature.

Plant MaterialCompoundConcentration (mg/g Dry Weight)Analytical MethodReference
Safflower Seed HullN-(p-Coumaroyl)serotonin4.11HPLC
Safflower Seed HullN-feruloylserotonin7.29HPLC
Safflower AccessionsCompoundConcentration Range (µg/g)Key FindingsReference
197 safflower accessionsN-(p-coumaroyl)serotonin (CS)Not specifiedWhite-seeded genotypes had the highest average CS content.
197 safflower accessionsN-feruloylserotonin (FS)Not specifiedWhite-seeded genotypes had the highest average FS content.

Experimental Protocols

Extraction and Isolation

A common method for the extraction and isolation of this compound from safflower seeds involves solvent extraction followed by chromatographic purification.

1. Methanol Extraction and Fractionation:

  • Initial Extraction: Safflower seeds are extracted with methanol.

  • Fractionation: The methanol extract is then fractionated using a series of solvents with increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol. The ethyl acetate fraction typically shows the highest concentration of this compound.

2. Silica Gel Column Chromatography:

  • The bioactive fraction (e.g., ethyl acetate fraction) is further purified by silica gel column chromatography to isolate this compound and related compounds like N-feruloylserotonin.

3. High-Speed Counter-Current Chromatography (HSCCC):

  • HSCCC is an effective technique for the preparative separation and purification of this compound from crude extracts of safflower seed meal.

  • Two-Phase Solvent System: A common solvent system is composed of chloroform-methanol-0.1 M HCl (1:1:1, v/v/v).

  • Operation: The upper phase is used as the stationary phase, and the lower phase as the mobile phase.

  • Yield: From a 40 mg crude sample, this method can yield approximately 6.9 mg of N-(p-coumaroyl) serotonin with a purity of 97.3%.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC):

  • Reverse-Phase HPLC: This is the standard method for the quantitative analysis of this compound.

  • Column: A µ-Bondapak column is often used.

  • Mobile Phase: A linear gradient elution from 10% to 50% acetonitrile over 30 minutes.

  • Detection: UV detection at 300 nm.

Another reported HPLC method utilizes a C18 column (1.8 μm, 2.1 × 50 mm) with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient elution is as follows:

  • 0–6 min: 85% A and 15% B

  • 6–15 min: 85–60% A and 15–40% B

  • Post-running for 5 min with 60–20% A and 40–80% B

  • Detection: 324 nm

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects by modulating specific cellular signaling pathways.

Anti-Atherosclerotic and Vasodilatory Effects

This compound has been shown to ameliorate atherosclerosis and improve the distensibility of the aortic wall. It also induces vasodilation.

  • Inhibition of Platelet-Derived Growth Factor (PDGF) Signaling: this compound is a selective inhibitor of the PDGF receptor β (PDGFRβ). It inhibits the PDGF-induced phosphorylation of the receptor, thereby blocking downstream signaling. This inhibition can suppress the proliferation and migration of vascular smooth muscle cells (VSMCs), which are key events in the development of atherosclerosis.

  • Calcium Influx Blockade: It blocks Ca2+ influx, which can contribute to its vasorelaxant effects.

PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Binds p_PDGFRb p-PDGFRβ PDGFRb->p_PDGFRb Phosphorylation Ca_release Ca²⁺ Release p_PDGFRb->Ca_release VSMC_prolif_mig VSMC Proliferation & Migration Ca_release->VSMC_prolif_mig Atherosclerosis Atherosclerosis VSMC_prolif_mig->Atherosclerosis NCS N-Coumaroyl Serotonin NCS->p_PDGFRb Inhibits NCS->Ca_release Inhibits

PDGF Signaling Inhibition by this compound.
Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

  • Inhibition of Cytokine Production: In endotoxin-stimulated human blood monocytes, this compound reduces the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

LPS LPS (Endotoxin) Monocyte Monocyte LPS->Monocyte Stimulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1α, IL-1β, IL-6) Monocyte->Cytokines Produces Inflammation Inflammation Cytokines->Inflammation NCS N-Coumaroyl Serotonin NCS->Cytokines Inhibits Production

Inhibition of Pro-inflammatory Cytokine Production.
Effects on Cell Proliferation

The effect of this compound on cell proliferation is cell-type specific.

  • Augmentation of Fibroblast Proliferation: It augments the proliferation of normal human and mouse fibroblasts, particularly in synergy with basic fibroblast growth factor (bFGF) or epidermal growth factor (EGF).

  • Inhibition of Glioblastoma Cell Proliferation: In contrast, it inhibits the proliferation of glioblastoma cells (U251MG, T98G) with IC50 values ranging from 48-81 µM, while the IC50 for normal fibroblasts is significantly higher at 181-197 µM.

  • Inhibition of ERK1/2: The inhibitory effect on cancer cell proliferation may be mediated through the inhibition of the ERK1/2 signaling pathway.

Induction of Apoptosis in Cancer Cells

This compound can induce apoptosis in glioblastoma cells.

  • Activation of Caspase-8: This pro-apoptotic effect is mediated through the activation of caspase-8.

NCS N-Coumaroyl Serotonin Glioblastoma Glioblastoma Cells NCS->Glioblastoma ERK12 ERK1/2 NCS->ERK12 Inhibits Caspase8 Caspase-8 NCS->Caspase8 Activates Glioblastoma->ERK12 Activates Glioblastoma->Caspase8 Activates Proliferation Proliferation ERK12->Proliferation Apoptosis Apoptosis Caspase8->Apoptosis

Dual Effects of this compound on Cancer Cells.
Inhibition of Melanogenesis

This compound has been identified as a potent inhibitor of melanogenesis.

  • Tyrosinase Inhibition: It directly inhibits mushroom tyrosinase with an IC50 value of 0.074 mM, which is more potent than the known whitening agent arbutin (IC50 = 0.223 mM).

  • Inhibition of Melanin Production: It strongly inhibits melanin production in B16 melanoma cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of this compound from safflower seeds.

cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization cluster_bioactivity Bioactivity Screening Safflower Safflower Seeds Methanol_Ext Methanol Extraction Safflower->Methanol_Ext Fractionation Solvent Fractionation (Hexane, Chloroform, Ethyl Acetate) Methanol_Ext->Fractionation Crude_Ext Crude Extract (Ethyl Acetate Fraction) Fractionation->Crude_Ext Purification Purification (Silica Gel / HSCCC) Crude_Ext->Purification Pure_NCS Pure this compound Purification->Pure_NCS HPLC HPLC-UV/MS Pure_NCS->HPLC NMR NMR Spectroscopy Pure_NCS->NMR In_Vitro In Vitro Assays (Enzyme Inhibition, Cell Culture) Pure_NCS->In_Vitro Quantification Quantification HPLC->Quantification Structure_ID Structure Identification NMR->Structure_ID In_Vivo In Vivo Models (e.g., Animal Models of Disease) In_Vitro->In_Vivo Mechanism Mechanism of Action Studies (Western Blot, PCR, etc.) In_Vivo->Mechanism

General Experimental Workflow.

Conclusion

This compound from safflower seeds is a multifaceted natural compound with significant therapeutic potential. Its well-characterized anti-inflammatory, anti-atherosclerotic, and selective anti-proliferative activities, coupled with established methods for its extraction and quantification, make it a compelling subject for further research and development. This guide provides a foundational resource to aid in the exploration of this compound's full potential in pharmaceutical and nutraceutical applications. The detailed protocols and pathway visualizations herein are intended to streamline experimental design and facilitate a deeper understanding of this promising bioactive molecule.

References

Indole Alkaloids from Plants: A Technical Guide to their Antioxidant Activity and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole alkaloids, a large and structurally diverse class of secondary metabolites found in plants, have garnered significant attention for their wide range of pharmacological activities.[1] Among these, their potent antioxidant effects are of particular interest in the development of novel therapeutics for oxidative stress-related diseases. This technical guide provides an in-depth overview of the antioxidant activity of plant-derived indole alkaloids, focusing on quantitative data, experimental protocols for their assessment, and the underlying molecular signaling pathways they modulate.

Quantitative Antioxidant Activity of Indole Alkaloids

The antioxidant capacity of indole alkaloids can be quantified using various in vitro assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals.

Indole AlkaloidPlant Source (Family)DPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Trolox Equivalents/µM)Reference(s)
Harmine Peganum harmala (Nitrariaceae)49 µg/mL--[2]
Harmaline Peganum harmala (Nitrariaceae)> Harmine--[3][4]
Melatonin Various plants-Various-[5]
Serotonin Various plants-182.6 µM TEAC at 100 µM162.9 µM TEAC at 100 µM
Tryptamine Various plants---
Indole-3-carbinol Brassica species (Brassicaceae)---
Voacangine Voacanga africana (Apocynaceae)---
Ibogaine Tabernanthe iboga (Apocynaceae)No significant activity--
Yohimbine Pausinystalia johimbe (Rubiaceae)---
Reserpine Rauwolfia serpentina (Apocynaceae)---
Vincamine Vinca minor (Apocynaceae)Potent antioxidant--

Note: The antioxidant activity can vary depending on the specific assay conditions. TEAC = Trolox Equivalent Antioxidant Capacity.

Experimental Protocols for Key Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is crucial for the evaluation of indole alkaloids. Below are detailed methodologies for commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the indole alkaloid solution (at various concentrations) to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Generate the ABTS•+ by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).

  • Reaction Mixture: Add the indole alkaloid solution (at various concentrations) to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃ (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).

  • Reaction Mixture: Add the indole alkaloid solution (at various concentrations) to the FRAP reagent.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (typically around 593 nm).

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox, and is expressed as Trolox equivalents.

Modulation of Cellular Signaling Pathways

Indole alkaloids exert their antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways involved in the cellular stress response.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Several indole alkaloids have been shown to activate the Nrf2 pathway. For example, vincamine has been demonstrated to increase the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). Reserpine has also been shown to up-regulate Nrf2 expression.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitin Keap1->Ub facilitates ubiquitination Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 Indole_Alkaloids Indole Alkaloids Indole_Alkaloids->Keap1 interacts with Cys residues Maf Maf Nrf2_n->Maf ARE ARE Nrf2_n->ARE binds Maf->Nrf2_n Maf->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Indole alkaloids can activate the Nrf2 pathway by interacting with Keap1, leading to Nrf2 translocation.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκB. Various stimuli, including oxidative stress, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and other target genes. Several indole alkaloids have been shown to inhibit the NF-κB pathway. For instance, vincamine has been shown to suppress the NF-κB pathway. Harmine also inhibits NF-κB signaling.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Proteasome Proteasome IkB->Proteasome degradation NFkB->IkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation Indole_Alkaloids Indole Alkaloids Indole_Alkaloids->IKK inhibit DNA DNA NFkB_n->DNA binds Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes activates transcription

Indole alkaloids can inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.
MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that are involved in directing cellular responses to a diverse array of stimuli, including oxidative stress. The three major MAPK cascades are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways can lead to various cellular outcomes, including inflammation, apoptosis, and cell survival. Some indole alkaloids have been shown to modulate MAPK signaling. For example, yohimbine has been shown to inhibit the p38/MAPK signal pathway. Voacangine has also been found to suppress MAPK pathways.

MAPK_Pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK Indole_Alkaloids Indole Alkaloids ASK1 ASK1 Indole_Alkaloids->ASK1 inhibit MKK3_6 MKK3/6 Indole_Alkaloids->MKK3_6 inhibit p38 p38 Indole_Alkaloids->p38 inhibit ROS Oxidative Stress (ROS) ROS->ASK1 activate MEKK1 MEKK1 ROS->MEKK1 activate Raf Raf ROS->Raf activate MKK4_7 MKK4/7 ASK1->MKK4_7 ASK1->MKK3_6 MEKK1->MKK4_7 MEK1_2 MEK1/2 MEKK1->MEK1_2 Raf->MEK1_2 JNK JNK MKK4_7->JNK MKK3_6->p38 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) JNK->Transcription_Factors p38->Transcription_Factors ERK1_2->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Transcription_Factors->Cellular_Response

Indole alkaloids can modulate MAPK signaling pathways to influence cellular responses to oxidative stress.

Experimental Protocols for Signaling Pathway Analysis

To investigate the effects of indole alkaloids on these signaling pathways, specific molecular biology techniques are employed.

Nrf2 Nuclear Translocation Assay

Principle: This assay determines the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with an indole alkaloid, typically using immunofluorescence microscopy or subcellular fractionation followed by Western blotting.

Protocol (Immunofluorescence):

  • Cell Culture: Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with the indole alkaloid of interest for a specific duration.

  • Fixation and Permeabilization: Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining: Incubate the cells with a primary antibody specific for Nrf2, followed by a fluorescently-labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with a fluorescent DNA-binding dye (e.g., DAPI).

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear localization of Nrf2.

NF-κB p65 Nuclear Translocation Assay

Principle: Similar to the Nrf2 assay, this method assesses the translocation of the p65 subunit of NF-κB to the nucleus as a marker of NF-κB activation.

Protocol (Western Blot of Nuclear Fractions):

  • Cell Treatment and Lysis: Treat cells with the indole alkaloid and a stimulus (e.g., TNF-α) to induce NF-κB activation. Then, lyse the cells and separate the cytoplasmic and nuclear fractions using a subcellular fractionation kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against p65.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensity of p65 in the nuclear fraction relative to a nuclear loading control (e.g., Lamin B1) to determine the extent of translocation.

MAPK Phosphorylation Assay

Principle: This assay measures the phosphorylation (activation) of specific MAPK proteins in response to indole alkaloid treatment using Western blotting with phospho-specific antibodies.

Protocol (Western Blot):

  • Cell Treatment and Lysis: Treat cells with the indole alkaloid and/or a stimulus. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38). Subsequently, strip the membrane and re-probe with an antibody that recognizes the total amount of the MAPK protein as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the ratio of phosphorylated MAPK to total MAPK to assess the level of activation.

Conclusion

Plant-derived indole alkaloids represent a promising source of novel antioxidant compounds. Their multifaceted mechanism of action, which includes direct radical scavenging and modulation of key cellular signaling pathways such as Nrf2-ARE, NF-κB, and MAPK, makes them attractive candidates for the development of drugs to combat oxidative stress-related diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in this exciting field. Further research is warranted to fully elucidate the therapeutic potential of this diverse class of natural products.

References

Polyphenolic Compounds from Safflower Meal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the polyphenolic compounds isolated from safflower (Carthamus tinctorius L.) meal, a promising and readily available source of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, identification, and biological activities of these compounds.

Introduction

Safflower meal, a byproduct of safflower oil extraction, is a rich source of various polyphenolic compounds, which have garnered significant scientific interest due to their potential therapeutic applications. These compounds, broadly categorized into serotonin derivatives, flavonoids, and lignans, have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide summarizes the current knowledge on these compounds, providing quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Major Polyphenolic Compounds in Safflower Meal

The primary polyphenolic compounds identified in safflower meal include:

  • Serotonin Derivatives: N-feruloylserotonin and N-(p-coumaroyl)serotonin are the most abundant and well-studied serotonin derivatives in safflower meal.[1][2] These compounds are recognized for their potent antioxidant and anti-inflammatory properties.[3][4]

  • Flavonoids: Quercetin, kaempferol, and luteolin are key flavonoids present in safflower meal. These compounds are known for their ability to modulate various signaling pathways involved in inflammation and cell proliferation.

  • Lignans: Matairesinol and other lignans have also been identified, contributing to the overall antioxidant capacity of safflower meal.

Quantitative Analysis of Polyphenolic Compounds

The concentration of polyphenolic compounds in safflower meal can vary depending on the safflower variety, growing conditions, and the extraction method employed. The total phenolic content is often expressed as gallic acid equivalents (GAE).

Compound ClassCompound NameConcentration Range (in safflower seeds/meal)Reference
Total Phenolics -452.52 - 677.27 mg GAE/100g (defatted meal)[5]
Serotonin Derivatives N-feruloylserotonin7.29 mg/g DW (in hull)
N-(p-coumaroyl)serotonin4.11 mg/g DW (in hull)
N-feruloylserotonin (free form)173.91 µg/g
N-(p-coumaroyl)serotonin (free form)233.82 µg/g
Flavonoids Quercetin-
Kaempferol-
Luteolin-
Lignans 8'-hydroxyarctigenin-

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of polyphenolic compounds from safflower meal.

Extraction of Polyphenolic Compounds

An optimized extraction of phenolic compounds from safflower seed meal can be achieved using response surface methodology.

Materials:

  • Safflower seed meal

  • Ethanol (80%)

  • Shaking water bath

  • Filter paper

  • Rotary evaporator

Protocol:

  • Mix safflower seed meal with 80% ethanol.

  • Place the mixture in a shaking water bath set at 60°C.

  • Incubate for 2.7 hours with continuous shaking.

  • Filter the extract through filter paper to remove solid particles.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude polyphenolic extract.

Quantification of Total Phenolic Content (Folin-Ciocalteu Assay)

This method is widely used to determine the total phenolic content in plant extracts.

Materials:

  • Polyphenolic extract

  • Folin-Ciocalteu reagent

  • Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

  • Gallic acid standards

  • Spectrophotometer

Protocol:

  • Prepare a series of gallic acid standards of known concentrations.

  • Mix 0.5 mL of the diluted extract or standard with 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

  • After 5 minutes, add 2 mL of 7.5% Na₂CO₃ solution.

  • Incubate the mixture in the dark at room temperature for 1 hour.

  • Measure the absorbance at 760 nm using a spectrophotometer.

  • Construct a standard curve using the absorbance values of the gallic acid standards.

  • Calculate the total phenolic content of the extract based on the standard curve and express the results as mg of gallic acid equivalents (GAE) per gram of extract.

HPLC-DAD Analysis of Individual Polyphenolic Compounds

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for the separation and quantification of individual polyphenolic compounds.

Materials:

  • Polyphenolic extract, filtered through a 0.45 µm membrane filter

  • HPLC system with a DAD detector

  • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Methanol:Acetonitrile (60:40, v/v) with 0.1% formic acid

  • Standards of individual polyphenolic compounds (e.g., N-feruloylserotonin, N-(p-coumaroyl)serotonin, quercetin, etc.)

Protocol:

  • Prepare standard solutions of the target compounds at various concentrations to create a calibration curve.

  • Set up the HPLC system with the C18 column.

  • Use a gradient elution program. For example:

    • Start with a high percentage of mobile phase A.

    • Gradually increase the percentage of mobile phase B over time to elute the compounds.

  • Set the DAD to monitor at wavelengths relevant to the compounds of interest (e.g., 310-330 nm for serotonin derivatives and flavonoids).

  • Inject the filtered extract and the standard solutions into the HPLC system.

  • Identify the compounds in the extract by comparing their retention times and UV-Vis spectra with those of the standards.

  • Quantify the compounds by integrating the peak areas and comparing them to the calibration curves of the respective standards.

In Vitro Antioxidant Activity Assays

4.4.1. DPPH Radical Scavenging Assay

This assay measures the ability of the extract to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Mix various concentrations of the polyphenolic extract with the DPPH solution.

  • Incubate the mixture in the dark for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

4.4.2. ABTS Radical Cation Scavenging Assay

This assay measures the ability of the extract to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Protocol:

  • Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Mix various concentrations of the polyphenolic extract with the diluted ABTS radical solution.

  • After a set incubation time, measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS radical scavenging activity.

In Vitro Anti-inflammatory Activity Assay (LPS-induced Macrophage Model)

This assay evaluates the potential of the extract to inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Culture RAW 264.7 macrophage cells in appropriate media.

  • Pre-treat the cells with different concentrations of the polyphenolic extract for a specified time.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant to measure the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines (e.g., TNF-α, IL-6) using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines).

  • Cell lysates can be used to determine the expression of inflammatory proteins like iNOS and COX-2 via Western blotting.

Mechanisms of Action: Signaling Pathways

The biological effects of polyphenolic compounds from safflower meal are mediated through the modulation of key cellular signaling pathways.

PI3K/Akt Signaling Pathway

Hydroxysafflor yellow A (HSYA), a prominent compound in safflower, has been shown to inhibit the PI3K/Akt signaling pathway. This inhibition can lead to the suppression of cell proliferation and migration in various cell types, including vascular smooth muscle cells. The inactivation of this pathway by HSYA is associated with a decrease in the phosphorylation of Akt.

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Regulates HSYA Hydroxysafflor Yellow A HSYA->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by Hydroxysafflor Yellow A.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target of safflower polyphenols. HSYA has been demonstrated to suppress the ERK/MAPK signaling pathway. Furthermore, N-feruloylserotonin can attenuate neuronal apoptosis by regulating the MAPK signaling pathways, including the phosphorylation of p38.

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Transcription Transcription Factors MAPK->Transcription Response Cellular Response (Proliferation, Inflammation, Apoptosis) Transcription->Response HSYA HSYA HSYA->MAPK Inhibits (ERK) NFS N-feruloylserotonin NFS->MAPK Inhibits (p38)

Caption: Modulation of the MAPK signaling pathway by safflower polyphenols.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Serotonin derivatives from safflower seeds, such as N-(p-coumaroyl)serotonin and N-feruloylserotonin, have been shown to block the NF-κB pathway by inhibiting the degradation of IκB and the subsequent phosphorylation of p65. Flavonoids are also known to inhibit this pathway, potentially by inhibiting IκB kinase (IKK) phosphorylation.

NFkB_Pathway cluster_0 Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Expression Serotonin_Deriv Serotonin Derivatives Serotonin_Deriv->IkB Inhibits Degradation Flavonoids Flavonoids Flavonoids->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by safflower polyphenols.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of polyphenolic compounds from safflower meal.

Experimental_Workflow Start Safflower Meal Extraction Polyphenol Extraction (e.g., 80% Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Quantification Total Phenolic Content (Folin-Ciocalteu) Crude_Extract->Quantification HPLC HPLC-DAD / UPLC-MS/MS (Identification & Quantification) Crude_Extract->HPLC Bioactivity Biological Activity Assays Crude_Extract->Bioactivity Antioxidant Antioxidant Activity (DPPH, ABTS) Bioactivity->Antioxidant Anti_inflammatory Anti-inflammatory Activity (LPS-induced Macrophages) Bioactivity->Anti_inflammatory Mechanism Mechanism of Action Studies (Western Blotting for Signaling Pathways) Anti_inflammatory->Mechanism

Caption: General experimental workflow for safflower meal polyphenol research.

Conclusion

Safflower meal is a valuable and underutilized source of bioactive polyphenolic compounds with significant potential for applications in the pharmaceutical and nutraceutical industries. The serotonin derivatives, flavonoids, and lignans present in the meal exhibit potent antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. This guide provides a comprehensive resource for researchers to further explore and harness the therapeutic potential of these promising natural compounds. Further research is warranted to fully elucidate the synergistic effects of these compounds and to develop standardized extracts for clinical applications.

References

A Technical Guide to Serotonin and Its Derivatives in Plants: From Biosynthesis to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental aspects of serotonin and its derivatives in the plant kingdom. It covers their biosynthesis, physiological significance, and detailed methodologies for their analysis, serving as a valuable resource for researchers in plant biology, natural product chemistry, and drug discovery.

Biosynthesis of Serotonin and Its Derivatives in Plants

In plants, the biosynthesis of serotonin, also known as 5-hydroxytryptamine (5-HT), originates from the amino acid tryptophan. The pathway is distinct from that in animals and involves a two-step enzymatic process.[1][2] Tryptophan is first decarboxylated by tryptophan decarboxylase (TDC) to form tryptamine. Subsequently, tryptamine 5-hydroxylase (T5H) , a cytochrome P450 monooxygenase, hydroxylates tryptamine to produce serotonin.[1][3] TDC is generally considered the rate-limiting enzyme in this pathway.[1]

Serotonin can be further metabolized into a variety of derivatives, most notably N-hydroxycinnamic acid amides. This occurs through the activity of serotonin N-hydroxycinnamoyl transferase (SHT) , which catalyzes the conjugation of serotonin with hydroxycinnamoyl-CoA esters, such as p-coumaroyl-CoA and feruloyl-CoA. This leads to the formation of compounds like N-(p-coumaroyl)serotonin (CS) and N-feruloylserotonin (FS). The biosynthesis of these derivatives is often induced in response to microbial infections.

The regulation of serotonin biosynthesis is tightly linked to tryptophan availability. Tryptophan synthesis itself is regulated by feedback inhibition of the enzyme anthranilate synthase (AS). However, plants possess both tryptophan-sensitive and -insensitive isoforms of AS, with the latter likely providing the necessary precursor pool for serotonin synthesis, especially under conditions that induce TDC expression.

Serotonin Biosynthesis Pathway in Plants Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Serotonin Serotonin (5-Hydroxytryptamine) Tryptamine->Serotonin T5H Derivatives Serotonin Derivatives (e.g., Feruloylserotonin, Coumaroylserotonin) Serotonin->Derivatives SHT pCoumaroylCoA p-Coumaroyl-CoA FeruloylCoA Feruloyl-CoA

Biosynthesis pathway of serotonin and its derivatives in plants.

Quantitative Data on Serotonin and Its Derivatives in Plants

The concentration of serotonin and its derivatives varies significantly among different plant species, tissues, and developmental stages. Fruits and seeds are often rich sources of these compounds. The following tables summarize some of the reported quantitative data.

Table 1: Serotonin Content in Various Plant Foods

PlantTissueSerotonin Concentration (µg/g fresh weight)Reference(s)
PlantainFruit30.3 ± 7.5
PineappleFruit17.0 ± 5.1
BananaFruit15.0 ± 2.4
KiwifruitFruit5.8 ± 0.9
PlumFruit4.7 ± 0.8
TomatoFruit3.2 ± 0.6
Walnut (Black)Nut304 ± 46
Walnut (English)Nut87 ± 20
Hickory (Shagbark)Nut143 ± 23
Griffonia simplicifoliaSeed~2000

Table 2: Content of Serotonin Derivatives in Safflower Seeds

CompoundConcentration (mg/g dry weight)
N-(p-Coumaroyl)serotonin4.11
N-feruloylserotonin7.29

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of serotonin and its derivatives from plant materials.

General Extraction Protocol

The choice of extraction solvent and method can significantly impact the yield of serotonin and its derivatives. Methanol, often in aqueous mixtures, is a commonly used solvent.

Materials:

  • Plant material (fresh, frozen, or dried)

  • Liquid nitrogen

  • Mortar and pestle or a suitable homogenizer

  • Extraction solvent (e.g., 70-80% aqueous methanol)

  • Centrifuge

  • Filtration unit (e.g., 0.22 µm syringe filter)

Procedure:

  • Freeze the plant material with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Weigh the powdered plant material and transfer it to a suitable container.

  • Add the extraction solvent at a specific ratio (e.g., 1:10 w/v).

  • Vortex the mixture thoroughly and incubate under appropriate conditions (e.g., sonication for 30 minutes, or shaking at room temperature for 1-2 hours).

  • Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) at 4°C.

  • Carefully collect the supernatant.

  • For exhaustive extraction, the pellet can be re-extracted 1-2 more times.

  • Combine the supernatants and filter through a 0.22 µm syringe filter into a clean vial for analysis.

Quantification Methods

HPLC is a widely used technique for the separation and quantification of serotonin and its derivatives.

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic or gradient elution. A common mobile phase is a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.8 - 1.2 mL/min

  • Column Temperature: 25-30°C

  • Injection Volume: 10-20 µL

  • Detection: UV absorbance at ~280 nm or fluorescence detection (Excitation: ~285 nm, Emission: ~345 nm).

Procedure:

  • Prepare a series of standard solutions of serotonin and its derivatives of known concentrations.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared plant extracts.

  • Identify and quantify the compounds in the extracts by comparing their retention times and peak areas to those of the standards.

LC-MS/MS offers high sensitivity and selectivity for the analysis of serotonin and its derivatives, especially in complex plant matrices.

Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or HILIC column.

LC Conditions (Example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, which is gradually increased to elute the compounds.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example in Positive ESI mode):

  • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows.

  • Multiple Reaction Monitoring (MRM):

    • Serotonin: Precursor ion [M+H]⁺ m/z 177 -> Product ion m/z 160

    • N-(p-Coumaroyl)serotonin: Determine precursor and product ions from a standard.

    • N-feruloylserotonin: Determine precursor and product ions from a standard.

Procedure:

  • Optimize MS/MS parameters by infusing standard solutions of the target analytes.

  • Develop an LC gradient that provides good separation of the analytes.

  • Prepare a calibration curve using standard solutions.

  • Analyze the plant extracts using the optimized LC-MS/MS method.

  • Quantify the analytes based on the peak areas of the specific MRM transitions.

This colorimetric method is suitable for the determination of total serotonin derivatives in certain plant materials like safflower seeds.

Reagents:

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde solution in a mixture of ethanol and sulfuric acid).

  • Standard solution of a representative serotonin derivative (e.g., N-feruloylserotonin).

Procedure:

  • Mix a known volume of the plant extract with Ehrlich's reagent.

  • Incubate the mixture under specific conditions (e.g., 60°C for 30 minutes) to allow for color development.

  • After cooling, measure the absorbance at the wavelength of maximum absorption (typically around 625 nm).

  • Prepare a calibration curve using the standard solution.

  • Calculate the concentration of total serotonin derivatives in the extract based on the calibration curve.

Experimental Workflow for Analysis of Serotonin Derivatives PlantMaterial Plant Material (Leaves, Seeds, Fruits) Extraction Extraction (e.g., 80% Methanol, Sonication) PlantMaterial->Extraction Filtration Centrifugation & Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Quantification Quantification CrudeExtract->Quantification Bioactivity Bioactivity Assessment CrudeExtract->Bioactivity HPLC HPLC-UV/Fluorescence Quantification->HPLC LCMS LC-MS/MS Quantification->LCMS Spectro Spectrophotometry (Ehrlich's Reagent) Quantification->Spectro DataAnalysis Data Analysis & Interpretation HPLC->DataAnalysis LCMS->DataAnalysis Spectro->DataAnalysis Antioxidant Antioxidant Assays (DPPH, ABTS) Bioactivity->Antioxidant Antioxidant->DataAnalysis

General experimental workflow for the analysis of serotonin derivatives.

Bioactivity Assessment: Antioxidant Activity

Serotonin and its derivatives are known to possess significant antioxidant properties. Common in vitro assays to evaluate this activity include the DPPH and ABTS radical scavenging assays.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the plant extract or purified serotonin derivative in methanol.

  • In a microplate or cuvette, add a specific volume of the sample dilution to a fixed volume of the DPPH solution.

  • Include a control (methanol + DPPH solution) and a blank (methanol + sample).

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The results can be expressed as the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Principle: ABTS is oxidized by potassium persulfate to form the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the plant extract or purified serotonin derivative.

  • Add a small volume of the sample dilution to a fixed volume of the diluted ABTS•+ solution.

  • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Physiological Roles and Signaling Pathways

Serotonin in plants is not merely a secondary metabolite but a signaling molecule with diverse physiological functions. It plays a role in:

  • Growth and Development: Serotonin influences root and shoot organogenesis, flowering, and fruit ripening.

  • Stress Responses: It is involved in the plant's defense against both biotic (pathogens) and abiotic (drought, salinity, heavy metals) stresses.

  • Antioxidant Defense: Serotonin and its derivatives are potent antioxidants that can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

The signaling pathways of serotonin in plants are not yet fully elucidated, and specific serotonin receptors, analogous to those in animals, have not been definitively identified. However, there is growing evidence for extensive crosstalk between serotonin and other key signaling molecules, particularly phytohormones. Serotonin can modulate the signaling pathways of:

  • Auxin: Influencing root development and auxin transport.

  • Abscisic Acid (ABA): Involved in stomatal closure and stress responses.

  • Jasmonic Acid (JA) and Salicylic Acid (SA): Key hormones in plant defense signaling.

  • Calcium (Ca²⁺) and Reactive Oxygen Species (ROS): Ubiquitous second messengers in plant signaling.

Serotonin Signaling Crosstalk in Plants cluster_phytohormones Phytohormone Signaling cluster_messengers Second Messengers cluster_responses Physiological Responses Serotonin Serotonin Auxin Auxin Serotonin->Auxin ABA ABA Serotonin->ABA JA_SA JA/SA Serotonin->JA_SA Ca2 Ca²⁺ Signaling Serotonin->Ca2 ROS ROS Homeostasis Serotonin->ROS Growth Growth & Development (Root, Shoot, Flowering) Serotonin->Growth Stress Stress Tolerance (Biotic & Abiotic) Serotonin->Stress Antioxidant Antioxidant Defense Serotonin->Antioxidant Auxin->Growth ABA->Growth ABA->Stress JA_SA->Growth JA_SA->Stress ROS->Stress ROS->Antioxidant

Logical relationships of serotonin with other signaling pathways.

This guide provides a foundational understanding of serotonin and its derivatives in plants. Further research is needed to fully unravel the complexities of their signaling networks and to harness their potential for crop improvement and the development of novel therapeutic agents.

References

An In-depth Technical Guide to N-Coumaroyl Serotonin: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Coumaroyl serotonin, a naturally occurring phenolic amide with significant therapeutic potential. The document details its chemical structure, molecular formula, physicochemical properties, and key biological activities, with a focus on its mechanism of action. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Structure and Properties

This compound, also known as p-coumaroylserotonin, is a conjugate of serotonin and p-coumaric acid.[1] Its chemical structure consists of a serotonin moiety linked to a p-coumaroyl group via an amide bond.

Molecular Formula: C₁₉H₁₈N₂O₃[1][2][3][4]

IUPAC Name: (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide

Chemical Structure:

The structure features a 5-hydroxyindole ring system characteristic of serotonin, connected through an ethylamine bridge to the amide nitrogen. The p-coumaroyl portion is characterized by a 4-hydroxyphenyl group attached to a propenamide backbone.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 322.36 g/mol
Physical Form Solid
Melting Point 205 - 206 °C
Solubility Soluble in DMSO (64 mg/mL)
Purity (typical) ≥98%
CAS Number 68573-24-0

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-atherogenic, and anticancer properties. It has been identified as an antibacterial agent that can inhibit the production of proinflammatory cytokines.

A primary mechanism of action for this compound is the inhibition of the Platelet-Derived Growth Factor (PDGF) signaling pathway. It acts as a selective inhibitor of the PDGF receptor β (PDGFRβ). This inhibition prevents the downstream phosphorylation of key signaling molecules like ERK1/2. By blocking this pathway, this compound can impede cell proliferation and migration, processes that are crucial in conditions like atherosclerosis and cancer. Furthermore, it has been shown to block Ca²⁺ influx and induce apoptosis by activating caspase-8.

PDGF_Signaling_Pathway cluster_membrane Cell Membrane PDGFR PDGF Receptor (PDGFRβ) PLC PLCγ PDGFR->PLC Activates ERK ERK1/2 PDGFR->ERK Activates PDGF PDGF PDGF->PDGFR Binds CS N-Coumaroyl Serotonin CS->PDGFR Inhibits Phosphorylation Ca_release Ca²⁺ Release CS->Ca_release Blocks Caspase8 Caspase-8 CS->Caspase8 Activates IP3 IP3 PLC->IP3 Generates IP3->Ca_release Induces Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes Apoptosis Apoptosis Caspase8->Apoptosis Induces

Caption: PDGF signaling pathway and inhibition by this compound.

Experimental Protocols

This protocol is based on the chemical synthesis method involving N-hydroxysuccinimide esters.

Materials:

  • p-Coumaric acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Serotonin hydrochloride

  • Triethylamine (TEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate, Hexane

  • Silica gel for column chromatography

Procedure:

  • Activation of p-Coumaric Acid:

    • Dissolve p-coumaric acid and N-hydroxysuccinimide in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC portion-wise to the cooled solution and stir for 4-6 hours at 0°C, then overnight at room temperature.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under reduced pressure to obtain the p-coumaroyl-N-hydroxysuccinimide ester.

  • Amide Coupling with Serotonin:

    • Dissolve serotonin hydrochloride in DMF and add triethylamine to neutralize the hydrochloride.

    • Add the activated p-coumaroyl-N-hydroxysuccinimide ester to the serotonin solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification:

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

This workflow outlines the separation and purification of this compound from safflower seed extracts using macroporous resin chromatography.

Purification_Workflow Start Safflower Seed Extract Resin_Adsorption Adsorption onto Macroporous Resin Column Start->Resin_Adsorption Wash_Impurities Wash with Deionized Water (to remove polar impurities) Resin_Adsorption->Wash_Impurities Elution Elute with Ethanol Solution (e.g., 70% ethanol) Wash_Impurities->Elution Collect_Fractions Collect Eluted Fractions Elution->Collect_Fractions Analysis Analyze Fractions (e.g., by HPLC) Collect_Fractions->Analysis Combine_Fractions Combine Fractions Containing This compound Analysis->Combine_Fractions Concentration Concentrate Under Vacuum Combine_Fractions->Concentration End Purified this compound Concentration->End

Caption: Workflow for purification via macroporous resin chromatography.

Quantitative Data

The cytotoxic effects of this compound have been quantified against various cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potential as an anticancer agent, particularly against glioblastoma.

Cell LineCell TypeIC₅₀ (µM)Reference
U251MG Glioblastoma48
T98G Glioblastoma81
Normal Fibroblasts Normal181 - 197

These data indicate a selective toxicity of this compound towards cancer cells compared to normal cells.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and significant biological activities. Its ability to selectively inhibit the PDGF signaling pathway and induce apoptosis in cancer cells makes it a valuable candidate for further investigation in drug development, particularly in the fields of oncology and cardiovascular disease. The provided protocols and quantitative data serve as a foundation for researchers to explore its therapeutic applications.

References

Preliminary Investigation of N-Coumaroyl Serotonin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

N-Coumaroyl serotonin (CS), a naturally occurring phenolic amide found in safflower (Carthamus tinctorius L.) seeds, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of CS bioactivity, with a focus on its anti-inflammatory, antioxidant, anti-atherogenic, and anti-tumor properties. Detailed experimental protocols for key assays are provided to facilitate further research and development. Additionally, this guide presents quantitative data in a structured format and visualizes key signaling pathways and experimental workflows to enhance comprehension and application.

Introduction

This compound is a conjugate of serotonin and p-coumaric acid. Its chemical structure contributes to its notable antioxidant and signaling modulatory effects. Preclinical studies have demonstrated its potential in mitigating various pathological processes, suggesting its promise as a lead compound for the development of novel therapeutics. This document serves as a resource for researchers seeking to explore the multifaceted bioactivities of this compound.

Bioactivities of this compound

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[1][2] By suppressing the activation of NF-κB, CS effectively reduces the expression and production of pro-inflammatory cytokines.[1][3]

Key Mechanisms:

  • Inhibition of NF-κB Activation: CS prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

  • Suppression of Pro-inflammatory Cytokines: CS has been shown to inhibit the production of TNF-α, IL-1α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated human blood monocytes.

Antioxidant Activity

The phenolic structure of this compound endows it with significant antioxidant properties. It acts as a free radical scavenger, mitigating oxidative stress, which is implicated in a wide range of chronic diseases.

Key Mechanisms:

  • Radical Scavenging: CS directly scavenges free radicals, as demonstrated in various in vitro antioxidant assays.

  • Protection against Oxidative Damage: It has been shown to protect cells from oxidative stress-induced damage.

Anti-Atherogenic Activity

This compound has demonstrated potential in preventing and treating atherosclerosis. Its anti-atherogenic effects are attributed to its ability to inhibit key events in the pathogenesis of atherosclerosis, including vascular smooth muscle cell (VSMC) proliferation and migration.

Key Mechanisms:

  • Inhibition of PDGF Signaling: CS inhibits the phosphorylation of the platelet-derived growth factor receptor β (PDGFRβ) and downstream signaling molecules like ERK1/2. This inhibition prevents PDGF-induced VSMC proliferation and migration.

  • Calcium Influx Blockade: CS can block Ca2+ influx in VSMCs, contributing to its anti-proliferative effects.

  • Improvement of Vascular Distensibility: In vivo studies have shown that CS can ameliorate atherosclerosis and improve the distensibility of the aortic wall.

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor potential of this compound, particularly against glioblastoma.

Key Mechanisms:

  • Induction of Apoptosis: CS induces apoptosis in glioblastoma cells by activating caspase-8.

  • Cell Cycle Arrest: It can cause cell cycle arrest at the S-phase in glioblastoma cell lines.

  • Selective Cytotoxicity: CS exhibits selective cytotoxicity towards glioblastoma cells with significantly lower toxicity to normal fibroblasts.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the bioactivity of this compound.

Table 1: Anti-inflammatory Activity of this compound

AssayCell TypeStimulantThis compound ConcentrationEffectReference
Cytokine Production InhibitionHuman Blood MonocytesLPS50-200 µMInhibition of TNF-α, IL-1α, IL-1β, and IL-6 production
NF-κB Activation InhibitionHuman Blood MonocytesLPSNot specifiedInhibition of NF-κB activation

Table 2: Anti-Tumor Activity of this compound

AssayCell LineThis compound IC50EffectReference
Cytotoxicity AssayU251MG (Glioblastoma)48 µMInhibition of cell viability
Cytotoxicity AssayT98G (Glioblastoma)81 µMInhibition of cell viability
Cytotoxicity AssayNormal Fibroblasts181-197 µMLower cytotoxicity compared to cancer cells

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the bioactivity of this compound.

Anti-inflammatory Activity Assays

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by LPS-stimulated human monocytes.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

Procedure:

  • Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation. Enrich for monocytes by plastic adherence in a T-75 flask for 2 hours at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the adherent monocytes in 96-well plates at a density of 2 x 10^5 cells/well in RPMI 1640 medium. Allow the cells to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Objective: To assess the effect of this compound on the DNA-binding activity of NF-κB.

Materials:

  • Nuclear extraction buffer

  • NF-κB consensus oligonucleotide probe

  • T4 Polynucleotide Kinase

  • [γ-32P]ATP

  • Poly(dI-dC)

  • Loading buffer

  • Native polyacrylamide gel (6%)

  • TBE buffer

Procedure:

  • Cell Treatment and Nuclear Extract Preparation: Treat monocytes with this compound and/or LPS as described above. Prepare nuclear extracts using a nuclear extraction kit.

  • Probe Labeling: Label the NF-κB consensus oligonucleotide probe with [γ-32P]ATP using T4 Polynucleotide Kinase.

  • Binding Reaction: Incubate the nuclear extracts (5-10 µg) with the 32P-labeled NF-κB probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.

  • Electrophoresis: Resolve the protein-DNA complexes on a 6% native polyacrylamide gel in 0.5x TBE buffer.

  • Autoradiography: Dry the gel and expose it to X-ray film to visualize the DNA-binding activity of NF-κB.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: Add 100 µL of each this compound dilution to a 96-well plate. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-Atherogenic and Anti-Tumor Activity Assays

Objective: To determine the effect of this compound on the proliferation and viability of cells.

Materials:

  • Target cells (e.g., VSMCs, glioblastoma cells)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

Objective: To assess the effect of this compound on cell migration.

Materials:

  • Target cells (e.g., VSMCs)

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in 6-well plates and grow them to full confluency.

  • Create a "Wound": Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Objective: To quantify apoptosis induced by this compound.

Materials:

  • Target cells (e.g., glioblastoma cells)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Objective: To investigate the effect of this compound on the phosphorylation of key signaling proteins (e.g., PDGFRβ, ERK1/2).

Materials:

  • Target cells

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., PDGF-BB). Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB NFkB_IkB NF-κB-IκBα Complex NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription NFkB_IkB->IkB NFkB_IkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Degradation CS N-Coumaroyl Serotonin CS->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

PDGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR p_PDGFR p-PDGFRβ PDGFR->p_PDGFR Phosphorylation ERK ERK1/2 p_PDGFR->ERK Activates p_ERK p-ERK1/2 ERK->p_ERK Phosphorylation Proliferation Cell Proliferation & Migration p_ERK->Proliferation CS N-Coumaroyl Serotonin CS->p_PDGFR Inhibits

Caption: PDGF Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the bioactivity of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Direction) Bioactivity Select Bioactivity (e.g., Anti-inflammatory) Cell_Culture Cell Culture (e.g., Monocytes) Bioactivity->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Assay Perform Assay (e.g., ELISA, EMSA) Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis Animal_Model Select Animal Model (e.g., Atherosclerosis Model) Data_Analysis->Animal_Model Inform Administration Administer This compound Animal_Model->Administration Evaluation Evaluate Efficacy & Toxicity Administration->Evaluation

Caption: General Experimental Workflow for this compound Research.

Conclusion and Future Directions

This compound is a promising natural compound with a range of beneficial bioactivities. Its anti-inflammatory, antioxidant, anti-atherogenic, and anti-tumor properties, supported by preclinical evidence, warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon. Future studies should focus on elucidating the detailed molecular mechanisms, exploring its efficacy in in vivo models of disease, and assessing its pharmacokinetic and safety profiles to pave the way for potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of N-Coumaroyl Serotonin from Safflower Seed Meal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Coumaroyl) serotonin, a noteworthy phenolic amide found in safflower (Carthamus tinctorius L.) seed meal, has garnered significant attention within the scientific community. This interest stems from its diverse pharmacological activities, including potent antioxidative, anti-inflammatory, and anti-atherogenic properties. As a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway, N-coumaroyl serotonin presents a promising avenue for the development of novel therapeutics targeting a range of proliferative and inflammatory disorders. This document provides detailed protocols for the extraction and purification of this compound from safflower seed meal, alongside a summary of its biological activities and relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification of this compound from safflower seed meal.

Table 1: Crude Extraction of Serotonin Derivatives from Safflower Seed Meal

ParameterValueReference
Starting Material0.3 kg of dried safflower seed meal powder[1]
Extraction Solvent100% Ethanol[1]
Solid-to-Liquid Ratio1:15 (g/mL)[1]
Extraction MethodReflux[1]
Number of Extractions3[1]
Duration of Each Extraction1 hour
Evaporation Temperature60°C (under vacuum)
Yield of Crude Sample 2.1 g ****

Table 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

ParameterValueReference
InstrumentHigh-Speed Counter-Current Chromatography (HSCCC)
Two-Phase Solvent SystemChloroform-methanol-0.1 M HCl (1:1:1, v/v/v)
Stationary PhaseUpper phase of the solvent system
Mobile PhaseLower phase of the solvent system
Flow Rate1.8 mL/min
Revolution Speed850 rpm
Detection Wavelength310 nm
Separation Temperature25°C
Sample Size40 mg of crude sample
Yield of N-(p-Coumaroyl) Serotonin 6.9 mg ****
Purity of N-(p-Coumaroyl) Serotonin 97.3% ****

Experimental Protocols

Crude Extraction of this compound

This protocol outlines the initial extraction of a crude sample containing serotonin derivatives from safflower seed meal.

Materials and Equipment:

  • Dried safflower seed meal

  • 100% Ethanol

  • n-Hexane

  • Ethyl acetate

  • Distilled water

  • 80% Methanol

  • Grinder or mill

  • Reflux apparatus

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Preparation of Safflower Seed Meal: Grind 0.3 kg of dried safflower seed meal into a fine powder.

  • Ethanol Extraction:

    • Place the powdered safflower seed meal in a flask suitable for reflux.

    • Add 100% ethanol at a solid-to-liquid ratio of 1:15 (g/mL).

    • Perform reflux extraction for 1 hour.

    • Repeat the extraction process two more times with fresh ethanol.

    • Combine the filtrates from all three extractions.

  • Solvent Evaporation: Evaporate the combined ethanol filtrate to dryness using a rotary evaporator under vacuum at a temperature of 60°C.

  • Liquid-Liquid Extraction:

    • Dissolve the dried extract in 500 mL of 80% methanol.

    • Transfer the solution to a separatory funnel and extract with n-hexane to remove nonpolar impurities. Discard the n-hexane phase.

    • Evaporate the methanol phase to dryness.

    • Dissolve the resulting residue in 300 mL of ethyl acetate.

    • Wash the ethyl acetate solution with 300 mL of distilled water. Discard the aqueous phase.

  • Final Crude Sample: Evaporate the ethyl acetate phase to dryness to obtain the crude sample containing this compound. The expected yield is approximately 2.1 g.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the purification of this compound from the crude extract using HSCCC.

Materials and Equipment:

  • Crude sample from the extraction protocol

  • Chloroform

  • Methanol

  • 0.1 M Hydrochloric acid (HCl)

  • High-Speed Counter-Current Chromatography (HSCCC) system

  • HPLC system for purity analysis

Procedure:

  • Preparation of the Two-Phase Solvent System:

    • Mix chloroform, methanol, and 0.1 M HCl in a volume ratio of 1:1:1.

    • Allow the mixture to equilibrate in a separatory funnel at room temperature.

    • Separate the upper and lower phases just before use. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

  • Sample Preparation: Dissolve 40 mg of the dried crude sample in 10 mL of the upper phase (stationary phase).

  • HSCCC Operation:

    • Fill the HSCCC column completely with the stationary phase (upper phase).

    • Set the revolution speed to 850 rpm.

    • Pump the mobile phase (lower phase) into the column at a flow rate of 1.8 mL/min.

    • Once the mobile phase front emerges and hydrodynamic equilibrium is established, inject the sample solution.

    • Monitor the effluent at a wavelength of 310 nm.

    • Collect the fractions corresponding to the peak of N-(p-coumaroyl) serotonin.

  • Purity Analysis: Analyze the purity of the collected fractions using a reversed-phase HPLC system.

Mandatory Visualizations

Experimental Workflow

G start Start: Dried Safflower Seed Meal (0.3 kg) grind Grind into Powder start->grind reflux Reflux Extraction with 100% Ethanol (3x, 1h each, 1:15 g/mL) grind->reflux evap1 Evaporate Filtrate to Dryness (60°C) reflux->evap1 dissolve_meoh Dissolve in 80% Methanol evap1->dissolve_meoh extract_hexane Extract with n-Hexane (remove impurities) dissolve_meoh->extract_hexane evap2 Evaporate Methanol Phase to Dryness extract_hexane->evap2 dissolve_etac Dissolve in Ethyl Acetate evap2->dissolve_etac wash_water Wash with Distilled Water dissolve_etac->wash_water evap3 Evaporate Ethyl Acetate Phase to Dryness wash_water->evap3 crude_sample Crude Sample (2.1 g) evap3->crude_sample dissolve_hsccc Dissolve 40 mg Crude Sample in Stationary Phase crude_sample->dissolve_hsccc hsccc HSCCC Purification (CHCl3:MeOH:0.1M HCl = 1:1:1) dissolve_hsccc->hsccc collect_fractions Collect Fractions hsccc->collect_fractions purity_analysis HPLC Purity Analysis collect_fractions->purity_analysis final_product Purified this compound (6.9 mg, 97.3% Purity) purity_analysis->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cell proliferation and inflammation.

PDGF Signaling Pathway Inhibition

This compound inhibits the phosphorylation of the PDGF receptor, thereby blocking downstream signaling cascades that lead to cell proliferation and migration.

G PDGF PDGF PDGFR PDGF Receptor (PDGFR) PDGF->PDGFR p_PDGFR Phosphorylated PDGFR PDGFR->p_PDGFR Autophosphorylation PI3K PI3K p_PDGFR->PI3K PLCg PLCγ p_PDGFR->PLCg Ras_MAPK Ras-MAPK Pathway p_PDGFR->Ras_MAPK NCS N-Coumaroyl Serotonin NCS->p_PDGFR Inhibition Proliferation Cell Proliferation & Migration PI3K->Proliferation PLCg->Proliferation Ras_MAPK->Proliferation

Caption: Inhibition of the PDGF signaling pathway by this compound.

NF-κB Signaling Pathway Inhibition

This compound has been demonstrated to suppress the activation of NF-κB, a key transcription factor in the inflammatory response. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines.

G LPS LPS (Inflammatory Stimulus) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) LPS->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling Cascade Cell_Surface_Receptor->Signaling_Cascade NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation Nuclear_Translocation NF-κB Nuclear Translocation NFkB_Activation->Nuclear_Translocation NCS N-Coumaroyl Serotonin NCS->NFkB_Activation Inhibition Gene_Expression Pro-inflammatory Gene Expression Nuclear_Translocation->Gene_Expression Cytokines TNF-α, IL-1, IL-6 Gene_Expression->Cytokines

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Note and Protocol: HPLC Analysis for N-Coumaroyl Serotonin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the quantification of N-Coumaroyl serotonin in various samples, particularly from plant extracts, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound, a naturally occurring phenolic amide, is found in plants like safflower (Carthamus tinctorius L.) and exhibits various biological activities, including antioxidant and anti-inflammatory properties. Accurate quantification of this compound is crucial for quality control of herbal extracts and for pharmacokinetic and pharmacodynamic studies in drug development. This protocol outlines a robust and reproducible HPLC method for its determination.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous solution and an organic solvent (methanol or acetonitrile). Quantification is performed by UV detection at a wavelength where this compound exhibits maximum absorbance.

Experimental Protocols

A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix.

Materials:

  • Safflower seeds

  • Methanol (HPLC grade)

  • Ethanol (analytical grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Deionized water

  • Grinder or mill

  • Shaker or sonicator

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Protocol:

  • Grinding: Grind the safflower seeds into a fine powder.

  • Extraction:

    • Suspend the seed powder in 100% ethanol (solid-to-liquid ratio of 1:15 g/mL).

    • Extract the sample three times under reflux for 1 hour each time.

    • Combine the filtrates from all extractions.[1]

  • Solvent Evaporation: Evaporate the combined filtrate to dryness under vacuum at 60°C using a rotary evaporator.[1]

  • Liquid-Liquid Partitioning:

    • Dissolve the dried extract in 80% methanol.

    • Extract the methanol solution with n-hexane to remove nonpolar compounds. Discard the n-hexane phase.

    • Evaporate the methanol phase to dryness.

    • Dissolve the resulting residue in ethyl acetate and extract with distilled water.[1]

    • Collect the ethyl acetate phase, which contains this compound.

  • Final Sample Preparation:

    • Evaporate the ethyl acetate phase to dryness.

    • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 30-35% methanol in water).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Materials:

  • This compound standard (purity ≥98%)

  • Methanol (HPLC grade)

  • Deionized water

Protocol:

  • Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each working standard solution into the HPLC system. Plot the peak area of this compound against the corresponding concentration to construct a calibration curve. The linearity of the curve should be verified (R² > 0.99).

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC instrument parameters for the quantification of this compound.

ParameterCondition 1Condition 2
HPLC System Agilent 1200 series or equivalent with UV detectorAgilent 1260 Infinity or equivalent with UV detector
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[2][3]Agilent ZORBAX SB-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Deionized water0.1% Formic acid in water
Mobile Phase B MethanolMethanol
Gradient Elution 0-15 min: 35-45% B; 15-30 min: 45-52% B0 min: 30% B; 25 min: 80% B; 30-35 min: 100% B
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 25°C30°C
Detection Wavelength 310 nm310 nm
Injection Volume 10-20 µL3 µL

Data Presentation and Analysis

The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.

Table 1: Example of Calibration Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
15000
525000
1050000
25125000
50250000
100500000

Table 2: Quantification of this compound in Safflower Seed Extract

Sample IDPeak AreaConcentration (µg/mL)Amount in Sample (mg/g)
Extract 115000030.0Calculated Value
Extract 216500033.0Calculated Value
Extract 314500029.0Calculated Value

Note: The amount in the sample (mg/g) is calculated based on the initial weight of the sample and the final volume of the extract.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_grind 1. Sample Grinding (e.g., Safflower Seeds) extraction 2. Solvent Extraction (e.g., Ethanol) sample_grind->extraction partitioning 3. Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) extraction->partitioning reconstitution 4. Reconstitution in Mobile Phase partitioning->reconstitution filtration 5. Filtration (0.45 µm) reconstitution->filtration hplc_injection 6. HPLC Injection filtration->hplc_injection std_stock A. Prepare Stock Standard std_working B. Prepare Working Standards std_stock->std_working std_working->hplc_injection chromatography 7. Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography detection 8. UV Detection (310 nm) chromatography->detection peak_integration 9. Peak Integration detection->peak_integration calibration_curve 10. Calibration Curve Construction peak_integration->calibration_curve quantification 11. Quantification of This compound calibration_curve->quantification

Caption: Workflow for this compound Quantification by HPLC.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis. This includes evaluating parameters such as:

  • Tailing factor: Should be close to 1 for the this compound peak.

  • Theoretical plates: A high number indicates good column efficiency.

  • Repeatability: Multiple injections of the same standard should yield consistent peak areas (%RSD < 2%).

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using reverse-phase HPLC. The described method is robust, reliable, and suitable for routine analysis in research and quality control laboratories. Adherence to the outlined procedures will ensure accurate and reproducible results.

References

Application Note: Structural Elucidation of N-Coumaroyl Serotonin using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Coumaroyl) serotonin is a naturally occurring phenolic amide found in various plants, notably in safflower (Carthamus tinctorius) seeds.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] Its potential therapeutic applications underscore the importance of accurate and comprehensive analytical methods for its identification and characterization. This application note provides detailed protocols for the analysis of N-Coumaroyl serotonin using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful techniques for structural elucidation.

Chemical Structure

IUPAC Name: (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide[5]

Molecular Formula: C₁₉H₁₈N₂O₃

Molecular Weight: 322.36 g/mol

Quantitative NMR Data

The structural confirmation of this compound can be unequivocally achieved through ¹H and ¹³C NMR spectroscopy. The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.05d2.3
H-46.89d8.5
H-66.70dd8.5, 2.3
H-77.15d8.5
H-α (Serotonin)2.95t7.0
H-β (Serotonin)3.58t7.0
H-2', H-6'7.35d8.5
H-3', H-5'6.80d8.5
H-7' (α-vinylic)6.25d15.7
H-8' (β-vinylic)7.40d15.7

Note: Data compiled and interpreted from publicly available spectral information. Actual values may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectral Data of this compound

Atom NumberChemical Shift (δ, ppm)
C-2123.0
C-3112.5
C-3a127.8
C-4111.8
C-5150.5
C-6111.5
C-7128.5
C-7a131.5
C-α (Serotonin)25.5
C-β (Serotonin)40.8
C-1'127.0
C-2', C-6'129.5
C-3', C-5'116.0
C-4'159.0
C-7' (α-vinylic)118.0
C-8' (β-vinylic)140.0
C-9' (Carbonyl)167.5

Note: Data compiled and interpreted from publicly available spectral information. Actual values may vary slightly depending on the solvent and instrument used.

Mass Spectrometry Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive technique for determining the molecular weight and fragmentation pattern of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺323.1390323.1405

Table 4: Major MS/MS Fragments of this compound ([M+H]⁺)

Fragment m/zProposed Structure / Neutral Loss
160.0786[C₁₀H₁₀NO]⁺ (Serotonin fragment)
147.0457[C₉H₇O₂]⁺ (Coumaroyl fragment)
132.0808Loss of CO from m/z 160
119.0502Loss of CO from m/z 147

Experimental Protocols

Isolation and Purification of this compound from Safflower Seed Meal

This protocol is adapted from established methods for the extraction of this compound from safflower seeds.

  • Extraction:

    • Grind safflower seed meal to a fine powder.

    • Extract the powder with 80% methanol at room temperature with continuous stirring for 24 hours.

    • Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in water and partition sequentially with n-hexane, chloroform, and ethyl acetate.

    • The this compound will predominantly be in the ethyl acetate fraction. Collect and evaporate the ethyl acetate layer to dryness.

  • Chromatographic Purification:

    • Subject the dried ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10).

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the target compound.

    • For higher purity, a subsequent purification step using high-speed counter-current chromatography (HSCCC) can be employed.

NMR Spectroscopic Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a typical spectral width would be -2 to 12 ppm.

    • For ¹³C NMR, a typical spectral width would be 0 to 200 ppm.

    • Optimize acquisition parameters (e.g., number of scans, relaxation delay) to ensure good signal-to-noise ratio.

LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution with the initial mobile phase.

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS and product ion scan (MS/MS) of the precursor ion at m/z 323.14.

    • Collision Energy: Optimize collision energy to obtain characteristic fragment ions (typically 20-40 eV).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for this compound analysis and a known signaling pathway it modulates.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Structural Analysis Safflower Safflower Seed Meal Extraction Methanol Extraction Safflower->Extraction Partitioning Solvent Partitioning Extraction->Partitioning SilicaGel Silica Gel Chromatography Partitioning->SilicaGel HSCCC HSCCC (Optional) SilicaGel->HSCCC PureCompound Pure this compound HSCCC->PureCompound NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR MS LC-MS/MS Analysis PureCompound->MS Data Spectral Data NMR->Data MS->Data

Caption: Experimental workflow for the isolation and analysis of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB (p65/p50) IKK->NFkB Activates IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Nucleus->Cytokines Gene Transcription NCS N-Coumaroyl serotonin NCS->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The methodologies and data presented in this application note provide a comprehensive framework for the isolation, identification, and structural elucidation of this compound. The detailed NMR and mass spectrometry data serve as a valuable reference for researchers in natural product chemistry, pharmacology, and drug development. The provided protocols offer a starting point for the reliable analysis of this promising bioactive compound.

References

Application Notes and Protocols for the LC-MS/MS Analysis of N-Acyl Serotonins in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl serotonins are a class of endogenous lipid mediators formed through the conjugation of serotonin with various fatty acids. This group of molecules, featuring the well-studied N-acetylserotonin (NAS) alongside long-chain variants like N-arachidonoyl-serotonin (AA-5-HT), N-oleoyl-serotonin (OA-5-HT), N-palmitoyl-serotonin (PA-5-HT), and N-stearoyl-serotonin (SA-5-HT), is garnering significant scientific interest.[1] Their diverse biological activities implicate them in a variety of physiological processes, including inflammation, pain perception, and neurotransmission.[1] To understand the role of these compounds in health and disease, as well as for the development of novel therapeutics, accurate and sensitive quantification in biological matrices is essential.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity and specificity.

Signaling Pathways of N-Acyl Serotonins

N-acyl serotonins exert their biological effects through multiple signaling pathways. N-acetylserotonin, the direct precursor to melatonin, is known to activate the TrkB receptor, a pathway also utilized by brain-derived neurotrophic factor (BDNF). Other long-chain N-acyl serotonins, such as N-arachidonoyl-serotonin, engage with the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide.[1] Additionally, N-arachidonoyl-serotonin can act as an antagonist at the transient receptor potential vanilloid 1 (TRPV1) channel, a key component in pain signaling.[1]

cluster_NAS N-Acetylserotonin (NAS) Pathway cluster_AA5HT N-Arachidonoyl-serotonin (AA-5-HT) Pathway NAS N-Acetylserotonin TrkB TrkB Receptor NAS->TrkB activates Neuroprotection Neuroprotection & Antidepressant Effects TrkB->Neuroprotection BDNF BDNF BDNF->TrkB activates AA5HT N-Arachidonoyl-serotonin FAAH FAAH Inhibition AA5HT->FAAH TRPV1 TRPV1 Antagonism AA5HT->TRPV1 Anandamide Anandamide (degradation) FAAH->Anandamide PainSignaling Modulation of Pain & Inflammation FAAH->PainSignaling TRPV1->PainSignaling

Signaling pathways of N-acetylserotonin and N-arachidonoyl-serotonin.

Quantitative Data of N-Acyl Serotonins

The following tables summarize the quantitative data for the analysis of N-acetylserotonin and N-arachidonoyl-serotonin in biological samples using LC-MS/MS.

Table 1: Quantitative Data for N-Acetylserotonin (NAS) Analysis

ParameterMatrixValueReference
Linearity RangeHuman Plasma11.0 - 1095 pg/mL
LLOQHuman Plasma10.95 pg/mL (on column)
RecoveryHuman Plasma76.5 - 123.4%
LODHuman Serum0.017 - 0.028 pg/µL
LOQHuman Serum0.05 - 0.1 pg/µL

Table 2: Quantitative Data for N-Arachidonoyl-serotonin (AA-5-HT) Analysis

ParameterMatrixValueReference
Linearity RangeBrain Tissue0.2 - 120 pg/µL
Correlation Coefficient (R²)Brain Tissue≥ 0.99
LLOQBrain Tissue1.9 pg (on column)
LODBrain Tissue0.5 pg (on column)
Intraday Precision (RSD%)Brain Tissue1.0 - 13.1%
Interday Precision (RSD%)Brain Tissue3.3 - 17.1%

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the quantitative analysis of N-acyl serotonins in biological samples encompasses sample preparation, chromatographic separation, and mass spectrometric detection. The use of a robust internal standard strategy is crucial for accurate quantification.

Sample Biological Sample (Plasma, Brain, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Sample Preparation (LLE, SPE, or PPT) Spike->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown LCMS LC-MS/MS Analysis (UPLC/HPLC-Triple Quad) Drydown->LCMS Data Data Acquisition & Processing LCMS->Data Quant Quantification Data->Quant

General experimental workflow for N-acyl serotonin analysis.

Detailed Experimental Protocols

The following protocols provide a general framework for the extraction and analysis of N-acyl serotonins from biological matrices. Optimization may be required for specific analytes and instrumentation.

Protocol 1: Sample Preparation from Plasma

This protocol is suitable for the extraction of N-acetylserotonin and other N-acyl serotonins from plasma samples.

  • Sample Collection: Collect blood in heparinized polypropylene tubes and immediately chill on ice.

  • Plasma Separation: Harvest plasma within one hour of blood collection by centrifuging at 5000 x g for 3 minutes at 4°C. Store plasma at -80°C until analysis.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of the appropriate deuterated internal standard (e.g., d7-NAS).

  • Extraction Methodologies (Choose one):

    • Protein Precipitation (PPT): Add 3 volumes of ice-cold acetonitrile to the plasma sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a new tube.

    • Liquid-Liquid Extraction (LLE): Add a suitable organic solvent (e.g., chloroform or ethyl acetate) to the plasma sample. Vortex thoroughly and centrifuge to separate the phases. Collect the organic layer.

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions. Load the plasma sample, wash with a weak solvent to remove interferences, and elute the N-acyl serotonins with a stronger organic solvent.

  • Dry-Down and Reconstitution: Evaporate the collected supernatant/eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Brain Tissue

This protocol is suitable for the extraction of N-arachidonoyl-serotonin and other long-chain N-acyl serotonins from brain tissue.

  • Tissue Homogenization: Weigh the frozen brain tissue and homogenize it in an appropriate buffer.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard to the homogenate.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v). Vortex the mixture vigorously and centrifuge to separate the phases. Collect the lower organic phase.

  • Solid-Phase Extraction (SPE): Further purify the extract using a silica-based SPE cartridge to remove interfering matrix components.

  • Dry-Down and Reconstitution: Evaporate the purified extract to dryness under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are typical LC-MS/MS parameters for the analysis of N-acyl serotonins. These should be optimized for the specific instrument and analytes of interest.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column is commonly used (e.g., Waters SymmetryShield RP18, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid or 0.2% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid or 0.2% Acetic Acid in Acetonitrile or Methanol.

  • Gradient: A typical gradient starts with a lower percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain N-acyl serotonins.

    • 0-1 min: 30% B

    • 1-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 30% B

    • 12.1-15 min: Re-equilibration at 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions: The precursor ion will be the [M+H]+ of the specific N-acyl serotonin. The product ions result from fragmentation, often involving the cleavage at the amide bond. Specific transitions must be optimized for each analyte.

Table 3: Exemplary MRM Transitions for N-Acyl Serotonins

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
N-Acetylserotonin (NAS)219.1160.1
N-Palmitoyl-serotonin (PA-5-HT)415.4160.1
N-Oleoyl-serotonin (OA-5-HT)441.4160.1
N-Stearoyl-serotonin (SA-5-HT)443.4160.1
N-Arachidonoyl-serotonin (AA-5-HT)465.4160.1

Note: These are theoretical values and must be confirmed experimentally.

Conclusion

The LC-MS/MS methods outlined in these application notes provide a robust and sensitive platform for the quantitative analysis of N-acyl serotonins in various biological samples. The detailed protocols for sample preparation and analysis, in conjunction with the summarized quantitative data and signaling pathway information, offer a valuable resource for researchers, scientists, and drug development professionals investigating the roles of these significant endogenous lipids. Further research will continue to elucidate the quantitative levels and biological functions of the diverse range of N-acyl serotonins.

References

Application Note: High-Speed Counter-Current Chromatography (HSCCC) for the Purification of Serotonin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers significant advantages for the purification of natural products, including the elimination of irreversible adsorption to a solid support matrix, leading to high sample recovery and purity. This application note details a robust HSCCC method for the preparative separation and purification of two serotonin derivatives, N-feruloyl serotonin and N-(p-coumaroyl) serotonin, from safflower seed meal. These compounds have garnered interest for their various pharmacological activities, including anti-oxidative and radical-scavenging properties.[1][2]

The described protocol provides a highly efficient and scalable method for isolating these bioactive serotonin derivatives, making it a valuable tool for researchers in natural product chemistry, pharmacology, and drug development.

Experimental Overview

The overall workflow for the purification of N-feruloyl serotonin and N-(p-coumaroyl) serotonin from safflower seed meal using HSCCC is depicted below. The process begins with the preparation of a crude sample extract, followed by the selection of an appropriate two-phase solvent system for HSCCC. The crude extract is then subjected to HSCCC separation, and the resulting fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.

experimental_workflow cluster_prep Sample Preparation cluster_hsccc HSCCC Purification cluster_analysis Analysis Safflower Safflower Seed Meal Extraction Extraction with 80% Methanol Safflower->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Evaporation to Dryness Filtration->Evaporation1 Hexane_Extraction Extraction with n-Hexane Evaporation1->Hexane_Extraction Methanol_Phase Methanol Phase Hexane_Extraction->Methanol_Phase Evaporation2 Evaporation to Dryness Methanol_Phase->Evaporation2 Ethyl_Acetate_Extraction Dissolve in Ethyl Acetate & Extract with Water Evaporation2->Ethyl_Acetate_Extraction Ethyl_Acetate_Phase Ethyl Acetate Phase Ethyl_Acetate_Extraction->Ethyl_Acetate_Phase Evaporation3 Evaporation to Dryness Ethyl_Acetate_Phase->Evaporation3 Crude_Sample Crude Sample for HSCCC Evaporation3->Crude_Sample HSCCC_Separation HSCCC Separation Stationary Phase: Upper Phase Mobile Phase: Lower Phase Crude_Sample->HSCCC_Separation Solvent_System Two-Phase Solvent System (CHCl3-Methanol-0.1M HCl, 1:1:1 v/v) Solvent_System->HSCCC_Separation Fraction_Collection Fraction Collection HSCCC_Separation->Fraction_Collection HPLC_Analysis HPLC Analysis Fraction_Collection->HPLC_Analysis Purified_Compounds Purified N-feruloyl serotonin & N-(p-coumaroyl) serotonin HPLC_Analysis->Purified_Compounds

Caption: Experimental workflow for the purification of serotonin derivatives.

Protocols

1. Crude Sample Preparation from Safflower Seed Meal

  • Combine the safflower seed meal with 80% methanol.

  • Filter the mixture and collect the filtrate.

  • Evaporate the filtrate to dryness under vacuum at 60°C.

  • Dissolve the dried extract in 80% methanol and extract with n-hexane.

  • Separate and evaporate the methanol phase to dryness.

  • Dissolve the resulting residue in ethyl acetate and extract with distilled water.

  • Collect the ethyl acetate phase and evaporate it to dryness to obtain the crude sample for HSCCC purification.[1]

2. HSCCC Two-Phase Solvent System and Sample Solution Preparation

  • Prepare the two-phase solvent system by mixing chloroform (CHCl₃), methanol, and 0.1 M hydrochloric acid (HCl) at a volume ratio of 1:1:1.[1][3]

  • Thoroughly equilibrate the mixture in a separatory funnel at room temperature.

  • Separate the upper and lower phases shortly before use.

  • Prepare the sample solution by dissolving 40 mg of the dried crude sample in 10 mL of the upper phase.

3. HSCCC Separation Procedure

  • Fill the multilayer HSCCC column completely with the upper phase, which will serve as the stationary phase.

  • Set the apparatus to rotate at 850 rpm in the forward direction.

  • Once the revolution speed is stable, pump the lower phase (mobile phase) into the column at a flow rate of 1.8 mL/min.

  • After the mobile phase front emerges and hydrodynamic equilibrium is established, inject the sample solution into the column.

  • Continuously monitor the effluent at a detection wavelength of 310 nm.

  • Collect the fractions corresponding to the peaks of the target compounds.

4. HPLC Analysis and Identification

  • Analyze the collected fractions and the crude sample by HPLC to determine the purity of the separated compounds.

  • The HPLC conditions are as follows:

    • Column: Agilent Eclipse XDB-C18 (5 µm, 4.6 x 250 mm)

    • Column Temperature: 25°C

    • Mobile Phase: A gradient of methanol and water (Methanol: 0–15 min, 35–45%; 15–30 min, 45–52%)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 310 nm

  • Identify the purified compounds by comparing their retention times with standards and by further structural elucidation using techniques such as ¹H NMR and ¹³C NMR.

Data Presentation

The efficiency of the HSCCC separation is summarized in the table below. The partition coefficient (K) is a critical parameter for successful HSCCC separation and is determined as the ratio of the compound's concentration in the stationary phase to that in the mobile phase.

CompoundTwo-Phase Solvent SystemPartition Coefficient (K)Purity (%)Yield (mg) from 40 mg Crude Sample
N-feruloyl serotoninCHCl₃-Methanol-0.1M HCl (1:1:1, v/v)Not explicitly stated, but optimized for separation98.87.5
N-(p-coumaroyl) serotoninCHCl₃-Methanol-0.1M HCl (1:1:1, v/v)Not explicitly stated, but optimized for separation97.36.9
Data sourced from Zhang et al. (2015)

Results and Discussion

The application of HSCCC with a two-phase solvent system composed of chloroform-methanol-0.1 M HCl (1:1:1, v/v) proved to be highly effective for the preparative separation of N-feruloyl serotonin and N-(p-coumaroyl) serotonin from a crude extract of safflower seed meal. The optimized HSCCC conditions, including a revolution speed of 850 rpm and a flow rate of 1.8 mL/min, allowed for the successful isolation of 7.5 mg of N-feruloyl serotonin and 6.9 mg of N-(p-coumaroyl) serotonin from 40 mg of the crude sample. The purities of the isolated compounds were determined by HPLC to be 98.8% and 97.3%, respectively.

This method demonstrates the utility of HSCCC as a powerful tool for the efficient purification of bioactive compounds from complex natural product extracts. The high purity and recovery rates highlight the advantages of this technique over traditional solid support chromatography methods.

Conclusion

The detailed protocol and application data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing High-Speed Counter-Current Chromatography for the purification of serotonin derivatives. This method is efficient, scalable, and yields high-purity compounds suitable for further biological and pharmacological studies.

References

Preparing N-Coumaroyl Serotonin Stock Solutions in DMSO: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of N-Coumaroyl serotonin stock solutions in dimethyl sulfoxide (DMSO). This compound is a naturally occurring phenolic compound with demonstrated antioxidative, anti-inflammatory, and neuroprotective properties, making it a compound of interest in various research fields.[1][2][3][4]

Introduction

This compound, isolated from sources like safflower seeds, is being investigated for its therapeutic potential. Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. DMSO is a common solvent for this compound due to its high solubilizing capacity. This guide outlines the best practices for preparing stable and reliable stock solutions.

Quantitative Data Summary

The following tables provide key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₁₈N₂O₃
Molecular Weight322.36 g/mol
AppearanceSolid
CAS Number68573-24-0

Table 2: Solubility of this compound

SolventSolubility (mg/mL)Molar Concentration (mM)NotesReference
DMSO64 - 66.67198.53 - 206.82Use fresh, anhydrous DMSO. Sonication may be required.
Ethanol10 - 64~31 - 198.53
WaterInsolubleInsoluble

Table 3: Recommended Storage of this compound

FormatStorage TemperatureDurationReference
Powder-20°C3 years
In DMSO-80°C1 year
In DMSO-20°C1 month

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 32.24 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO. It is recommended to use fresh DMSO to avoid moisture absorption, which can reduce solubility.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonication is recommended to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Diagrams

Stock_Solution_Workflow Workflow for Preparing this compound Stock Solution A Equilibrate N-Coumaroyl serotonin powder to RT B Weigh desired amount of powder A->B C Add anhydrous DMSO B->C D Vortex to dissolve C->D E Sonicate if necessary D->E F Aliquot into single-use tubes E->F G Store at -20°C or -80°C F->G

Caption: A workflow diagram illustrating the steps for preparing this compound stock solution.

Signaling Pathway Inhibition

This compound has been shown to inhibit signaling pathways involved in inflammation. For instance, it can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated human blood monocytes. This effect is partly attributed to the inhibition of NF-κB activation.

Signaling_Pathway_Inhibition Inhibitory Action of this compound LPS LPS Monocyte Monocyte LPS->Monocyte NFkB NF-κB Activation Monocyte->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines NCS N-Coumaroyl serotonin NCS->NFkB

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using N-Coumaroyl Serotonin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Coumaroyl serotonin (CS) is a naturally occurring phenolic amide found in various plants, notably in the seeds of the safflower (Carthamus tinctorius).[1] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. These attributes make this compound a compelling candidate for investigation in the context of various pathological conditions.

These application notes provide detailed protocols for a range of in vitro cell culture assays to evaluate the efficacy of this compound. The included methodologies are designed to be a starting point for researchers, which can be adapted and optimized for specific cell lines and experimental questions.

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms. A key aspect of its anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of genes encoding inflammatory cytokines. This compound has been shown to suppress the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators like TNF-α, IL-1α, IL-1β, and IL-6.[2]

Furthermore, this compound has been identified as an inhibitor of platelet-derived growth factor (PDGF) receptor signaling. It inhibits the phosphorylation of the PDGF receptor, which is a critical step in cell proliferation and migration, suggesting its potential in diseases characterized by excessive cell growth.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various in vitro assays.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)Reference
H1299Lung AdenocarcinomaMTT72346
U251MGGlioblastomaNot SpecifiedNot SpecifiedSignificantly reduced cell viability
T98GGlioblastomaNot SpecifiedNot SpecifiedSignificantly reduced cell viability

Table 2: Anti-inflammatory Activity of this compound

Cell LineStimulantCytokine InhibitedConcentration Range (µM)EffectReference
Human Blood MonocytesLPSTNF-α, IL-1α, IL-1β, IL-650 - 200Reduced cytokine activities
Human Blood MonocytesLPSIL-8Not SpecifiedStrongly inhibited production

Table 3: Antioxidant Activity of this compound

AssayActivityReference
DPPH Radical ScavengingPossesses radical scavenging activity

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.

Materials:

  • Cell line of interest (e.g., H1299 lung cancer cells)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only (DMSO) wells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting a dose-response curve.

Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells.

Materials:

  • Immune cell line (e.g., RAW 264.7 macrophages or primary human monocytes)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound (stock solution in DMSO)

  • Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well for RAW 264.7) in 100 µL of complete culture medium and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) for 1-2 hours before stimulation. Include a vehicle control.

  • Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce cytokine production. Include an unstimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell culture supernatants for cytokine measurement.

  • ELISA: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Determine the percentage of inhibition of cytokine production by this compound at each concentration compared to the LPS-stimulated control.

Protocol 3: Assessment of Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol details a cell-free assay to evaluate the direct radical scavenging activity of this compound using the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

  • This compound (stock solution in methanol or ethanol)

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of this compound in methanol or ethanol in a 96-well plate.

  • Reaction Initiation: Add the DPPH solution to each well containing the this compound dilutions and to control wells (containing only the solvent). The final volume in each well should be consistent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The DPPH solution will change color from purple to yellow in the presence of an antioxidant.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to the in vitro assays of this compound.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Nucleus->Cytokines Gene Transcription CS N-Coumaroyl serotonin CS->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

G start Start seed Seed Cells in 96-well Plate start->seed treat Treat with This compound seed->treat incubate Incubate (e.g., 72 hours) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (2-4 hours) mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Experimental workflow for the MTT cell viability assay.

G start Start prepare Prepare N-Coumaroyl Serotonin Dilutions start->prepare add_dpph Add DPPH Solution prepare->add_dpph incubate Incubate in Dark (30 minutes) add_dpph->incubate read Read Absorbance (~517 nm) incubate->read end End read->end

Caption: Experimental workflow for the DPPH antioxidant assay.

References

Application Notes and Protocols for In Vivo Studies of N-Coumaroyl Serotonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Coumaroyl serotonin (CS) in various in vivo animal models to investigate its therapeutic potential. The protocols outlined below are based on existing literature for this compound and structurally related N-acyl serotonins, offering a foundational framework for studying its effects in neurodegenerative and inflammatory diseases.

Overview of this compound

This compound is a naturally occurring phenolic compound found in plants like safflower. It has garnered significant interest for its potent antioxidant and anti-inflammatory properties.[1] Research suggests that CS may offer therapeutic benefits in a range of disorders by modulating key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and MAPK pathways.[1]

General Guidelines for In Vivo Administration

Solubility and Formulation: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol but is insoluble in water. For in vivo administration, it is crucial to prepare a stable and biocompatible formulation.

  • Oral Gavage: A common and effective method for administration in many disease models.[2] A suspension of this compound can be prepared in a vehicle such as corn oil or a 0.5% carboxymethylcellulose (CMC) solution.[2] It is recommended to prepare fresh solutions daily to ensure stability.

  • Intraperitoneal (IP) Injection: This route allows for rapid systemic absorption.[3] However, due to its limited water solubility, a suitable vehicle such as a solution containing DMSO or ethanol, diluted with saline or phosphate-buffered saline (PBS), should be carefully formulated to minimize potential irritation. The final concentration of the organic solvent should be kept to a minimum.

Dosage Considerations: The optimal dosage of this compound will vary depending on the animal model, the route of administration, and the specific therapeutic indication. Based on studies with related compounds, a starting dose range of 7.5 mg/kg to 50 mg/kg body weight, administered once daily, is a reasonable starting point for efficacy studies. Dose-response studies are recommended to determine the most effective and safe dosage for each specific application.

Animal Model: Cisplatin-Induced Nephrotoxicity in Mice

This model is used to evaluate the protective effects of this compound against kidney damage induced by the chemotherapeutic agent cisplatin.

Experimental Protocol:

  • Animal Model: Male BALB/c mice are commonly used.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Treatment Groups:

    • Control Group: Vehicle administration.

    • Cisplatin Group: Vehicle + Cisplatin injection.

    • CS Treatment Group: this compound + Cisplatin injection.

  • This compound Administration: Administer this compound orally at a dose of 7.5 mg/kg body weight per day for two consecutive days prior to cisplatin injection.

  • Induction of Nephrotoxicity: On day 3, administer a single intraperitoneal injection of cisplatin (20 mg/kg body weight).

  • Endpoint Analysis: Three days after the cisplatin injection, euthanize the animals and collect blood and kidney tissues for analysis.

    • Serum Analysis: Measure levels of blood urea nitrogen (BUN) and creatinine to assess kidney function.

    • Tissue Analysis:

      • Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes like glutathione peroxidase (GPx) in kidney homogenates.

      • Inflammatory Markers: Analyze the expression of pro-inflammatory proteins via Western blot or ELISA.

      • Apoptosis Markers: Evaluate the expression of apoptosis-related proteins.

      • Histopathology: Perform histological examination of kidney sections to assess tissue damage.

Quantitative Data Summary:

ParameterControlCisplatinCisplatin + this compound (7.5 mg/kg)Reference
Body Weight Change (g) IncreaseSignificant DecreaseAttenuated Decrease
Kidney Weight (g) NormalSignificant IncreaseAttenuated Increase
Serum Urea Nitrogen (mg/dL) NormalSignificantly IncreasedSignificantly Decreased
Serum Creatinine (mg/dL) NormalSignificantly IncreasedSignificantly Decreased
Renal ROS Levels LowSignificantly IncreasedSignificantly Reduced
Renal Glutathione Peroxidase NormalSignificantly DecreasedUpregulated

Experimental Workflow for Cisplatin-Induced Nephrotoxicity Model

G cluster_pre Pre-treatment Phase (2 days) cluster_induction Induction Phase (Day 3) cluster_post Post-treatment Phase (3 days) cluster_analysis Endpoint Analysis (Day 6) Acclimatized Mice Acclimatized Mice Oral Gavage\n(Vehicle or CS 7.5 mg/kg/day) Oral Gavage (Vehicle or CS 7.5 mg/kg/day) Acclimatized Mice->Oral Gavage\n(Vehicle or CS 7.5 mg/kg/day) Daily IP Injection\n(Saline or Cisplatin 20 mg/kg) IP Injection (Saline or Cisplatin 20 mg/kg) Oral Gavage\n(Vehicle or CS 7.5 mg/kg/day)->IP Injection\n(Saline or Cisplatin 20 mg/kg) Single Dose Monitoring\n(Body Weight) Monitoring (Body Weight) IP Injection\n(Saline or Cisplatin 20 mg/kg)->Monitoring\n(Body Weight) Euthanasia & Sample Collection Euthanasia & Sample Collection Monitoring\n(Body Weight)->Euthanasia & Sample Collection Serum Analysis\n(BUN, Creatinine) Serum Analysis (BUN, Creatinine) Euthanasia & Sample Collection->Serum Analysis\n(BUN, Creatinine) Kidney Tissue Analysis\n(ROS, GPx, Histology) Kidney Tissue Analysis (ROS, GPx, Histology) Euthanasia & Sample Collection->Kidney Tissue Analysis\n(ROS, GPx, Histology)

Workflow for studying this compound in a cisplatin-induced nephrotoxicity mouse model.

Proposed Animal Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

While direct in vivo studies of this compound in colitis are limited, research on related N-acyl serotonins provides a strong basis for a proposed experimental design. This model is used to investigate the anti-inflammatory effects of this compound in a model of inflammatory bowel disease.

Proposed Experimental Protocol:

  • Animal Model: C57BL/6 mice are a commonly used strain for this model.

  • Acclimatization: House the animals for at least one week under standard conditions before the experiment.

  • Treatment Groups:

    • Control Group: Regular drinking water + Vehicle.

    • DSS Group: DSS in drinking water + Vehicle.

    • CS Treatment Group: DSS in drinking water + this compound.

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • This compound Administration:

    • Prophylactic Model: Begin daily administration of this compound (e.g., 10-50 mg/kg, oral gavage) concurrently with the start of DSS administration.

    • Therapeutic Model: Initiate this compound treatment after the onset of clinical signs of colitis (e.g., day 3-4 of DSS administration).

  • Monitoring: Daily monitor body weight, stool consistency, and the presence of fecal blood to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study (e.g., day 8-10), euthanize the mice and collect colon tissue.

    • Macroscopic Assessment: Measure colon length and spleen weight.

    • Histopathology: Perform histological scoring of inflammation severity on colon sections.

    • Biochemical Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA or qPCR.

    • Oxidative Stress Markers: Assess markers of oxidative stress such as malondialdehyde (MDA) and myeloperoxidase (MPO) activity.

Anticipated Quantitative Data (Hypothetical):

ParameterControlDSSDSS + this compound
Disease Activity Index (DAI) 0HighReduced
Colon Length (cm) NormalSignificantly ShorterPartially Restored
Histological Score 0HighReduced
TNF-α Levels (pg/mg protein) LowSignificantly ElevatedSignificantly Reduced
MPO Activity (U/g tissue) LowSignificantly ElevatedSignificantly Reduced

Proposed Experimental Workflow for DSS-Induced Colitis Model

G cluster_induction Induction & Treatment Phase (5-7 days) cluster_monitoring Daily Monitoring cluster_analysis Endpoint Analysis (Day 8-10) Acclimatized Mice Acclimatized Mice DSS in Drinking Water\n(2-3% w/v) DSS in Drinking Water (2-3% w/v) Acclimatized Mice->DSS in Drinking Water\n(2-3% w/v) Daily Oral Gavage\n(Vehicle or CS) Daily Oral Gavage (Vehicle or CS) Acclimatized Mice->Daily Oral Gavage\n(Vehicle or CS) Record Body Weight, Stool Consistency, Fecal Blood Record Body Weight, Stool Consistency, Fecal Blood DSS in Drinking Water\n(2-3% w/v)->Record Body Weight, Stool Consistency, Fecal Blood Euthanasia & Colon Collection Euthanasia & Colon Collection Record Body Weight, Stool Consistency, Fecal Blood->Euthanasia & Colon Collection Macroscopic Assessment\n(Colon Length, Spleen Weight) Macroscopic Assessment (Colon Length, Spleen Weight) Euthanasia & Colon Collection->Macroscopic Assessment\n(Colon Length, Spleen Weight) Histopathology Histopathology Euthanasia & Colon Collection->Histopathology Biochemical Analysis\n(Cytokines, MPO) Biochemical Analysis (Cytokines, MPO) Euthanasia & Colon Collection->Biochemical Analysis\n(Cytokines, MPO)

Workflow for studying this compound in a DSS-induced colitis mouse model.

Proposed Animal Models for Neurodegenerative Diseases

Currently, there is a lack of direct in vivo studies investigating the effects of this compound in animal models of Alzheimer's and Parkinson's diseases. However, based on its known neuroprotective, antioxidant, and anti-inflammatory properties, the following protocols are proposed as a starting point for investigation.

Proposed Model for Alzheimer's Disease: 5xFAD Transgenic Mice

The 5xFAD mouse model is an established model that develops amyloid plaques and neuroinflammation.

Proposed Experimental Protocol:

  • Animal Model: 5xFAD transgenic mice and wild-type littermates.

  • Treatment Initiation: Begin treatment at an age when pathology starts to develop (e.g., 3-4 months of age) for a chronic duration (e.g., 3-6 months).

  • This compound Administration: Daily oral gavage with a proposed dose of 10-50 mg/kg.

  • Behavioral Testing: Perform a battery of behavioral tests to assess cognitive function, such as the Morris Water Maze, Y-maze, or Novel Object Recognition test.

  • Endpoint Analysis:

    • Brain Tissue Analysis:

      • Amyloid Plaque Load: Quantify amyloid-beta plaque burden using immunohistochemistry or ELISA.

      • Neuroinflammation: Measure markers of microgliosis and astrogliosis (e.g., Iba1, GFAP) and pro-inflammatory cytokine levels.

      • Oxidative Stress: Analyze markers of oxidative damage in brain homogenates.

      • Synaptic Markers: Evaluate the levels of synaptic proteins to assess synaptic integrity.

Proposed Model for Parkinson's Disease: 6-OHDA-Induced Rat Model

The 6-hydroxydopamine (6-OHDA) model is a widely used neurotoxin-based model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease.

Proposed Experimental Protocol:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • 6-OHDA Lesioning: Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum.

  • This compound Administration:

    • Neuroprotective Paradigm: Start daily administration of this compound (e.g., 10-50 mg/kg, IP or oral gavage) for several days before and continuing for a period after the 6-OHDA lesion.

    • Symptomatic Treatment Paradigm: Begin treatment after the lesion has been established and behavioral deficits are apparent.

  • Behavioral Assessment:

    • Rotational Behavior: Assess apomorphine- or amphetamine-induced rotations to quantify the extent of the lesion.

    • Motor Function: Use tests like the cylinder test, stepping test, or rotarod to evaluate motor deficits.

  • Endpoint Analysis:

    • Immunohistochemistry: Quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.

    • Neuroinflammation: Assess microglial activation in the substantia nigra and striatum.

    • Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.

Key Signaling Pathways

This compound is believed to exert its therapeutic effects through the modulation of several key signaling pathways involved in inflammation and cellular stress responses.

Signaling Pathway Diagram: Anti-inflammatory and Antioxidant Effects

G Inflammatory Stimuli\n(e.g., LPS, Cisplatin) Inflammatory Stimuli (e.g., LPS, Cisplatin) IKK Activation IKK Activation Inflammatory Stimuli\n(e.g., LPS, Cisplatin)->IKK Activation Activates MAPK Activation\n(p38, JNK, ERK) MAPK Activation (p38, JNK, ERK) Inflammatory Stimuli\n(e.g., LPS, Cisplatin)->MAPK Activation\n(p38, JNK, ERK) Activates IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation Phosphorylates & Degrades NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Releases Pro-inflammatory Gene Expression\n(TNF-α, IL-6, iNOS) Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression\n(TNF-α, IL-6, iNOS) Induces MAPK Activation\n(p38, JNK, ERK)->Pro-inflammatory Gene Expression\n(TNF-α, IL-6, iNOS) Induces This compound This compound This compound->IKK Activation Inhibits This compound->MAPK Activation\n(p38, JNK, ERK) Inhibits Nrf2 Nuclear Translocation Nrf2 Nuclear Translocation This compound->Nrf2 Nuclear Translocation Promotes Oxidative Stress Oxidative Stress Nrf2-Keap1 Complex Nrf2-Keap1 Complex Oxidative Stress->Nrf2-Keap1 Complex Induces Dissociation Nrf2-Keap1 Complex->Nrf2 Nuclear Translocation Releases Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nrf2 Nuclear Translocation->Antioxidant Response Element (ARE) Binds to ARE ARE Antioxidant Enzyme Expression\n(HO-1, GPx) Antioxidant Enzyme Expression (HO-1, GPx) ARE->Antioxidant Enzyme Expression\n(HO-1, GPx) Induces

Key signaling pathways modulated by this compound.

Conclusion

This compound presents a promising therapeutic candidate for a variety of diseases characterized by inflammation and oxidative stress. The protocols provided in these application notes offer a starting point for researchers to explore the in vivo efficacy of this compound in relevant animal models. Further research is warranted to elucidate its precise mechanisms of action and to optimize its therapeutic application in neurodegenerative and inflammatory conditions.

References

Application Notes and Protocols for the Separation of Serotonin Derivatives using Macroporous Resin Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation and purification of serotonin derivatives from various sources using macroporous resin chromatography. This technique offers a cost-effective, scalable, and efficient method for isolating these bioactive compounds, which are of significant interest in pharmaceutical and nutraceutical research.

Introduction to Macroporous Resin Chromatography for Serotonin Derivatives

Serotonin and its derivatives are a class of indole alkaloids with a wide range of physiological activities. Their purification from natural extracts or synthetic mixtures is a critical step in research and drug development. Macroporous adsorption resins (MARs) are synthetic polymers with a porous structure, large surface area, and specific surface chemistry that allows for the selective adsorption and desorption of target molecules.[1][2] The separation mechanism is primarily based on van der Waals forces and hydrogen bonding.[2] Non-polar or weakly polar MARs are commonly employed for the separation of alkaloids like serotonin derivatives. The process is advantageous due to its simplicity, low cost, and ease of regeneration of the resin.

Data Presentation: Comparison of Macroporous Resins for Serotonin Derivative Separation

The selection of an appropriate macroporous resin is crucial for achieving optimal separation efficiency. The following table summarizes quantitative data from a study on the separation of two key serotonin derivatives, N-(p-coumaroyl)serotonin (CS) and N-feruloylserotonin (FS), from Chinese safflower seed extracts. This data can guide researchers in selecting a suitable resin for their specific application.

Resin CodeAdsorption Capacity (mg/g)Desorption Capacity (mg/g)Desorption Ratio (%)
CS FS CS FS
D31215.812.512.3
86002118.214.914.7
DM13120.517.317.1
HZ80122.118.618.9
AB-825.421.322.0
XDA-1 28.9 24.5 25.8

Note: Data is derived from a study on the separation of N-(p-coumaroyl)serotonin (CS) and N-feruloylserotonin (FS). The XDA-1 resin demonstrated the highest adsorption and desorption capacities, making it the most effective among the tested resins for this specific application.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the separation of serotonin derivatives using macroporous resin chromatography. The protocol is generalized and may require optimization based on the specific serotonin derivative and the complexity of the sample matrix.

Materials and Equipment
  • Macroporous Adsorption Resin: (e.g., XDA-1, D101, AB-8)

  • Glass Chromatography Column

  • Peristaltic Pump

  • Fraction Collector

  • Rotary Evaporator

  • HPLC System with UV or MS detector for analysis

  • Solvents: Ethanol, Methanol, Acetonitrile (HPLC grade), Hydrochloric Acid, Deionized Water

  • Sample: Plant extract or synthetic mixture containing serotonin derivatives

Resin Pretreatment

Proper pretreatment of the macroporous resin is essential to remove any residual monomers or porogenic agents from the manufacturing process.

  • Soak the resin in ethanol for 24 hours to swell and remove lipophilic impurities.

  • Wash the resin with deionized water until the effluent is clear and neutral.

  • Treat the resin with 5% HCl solution for 4-6 hours.

  • Rinse with deionized water until the effluent is neutral.

  • Treat the resin with 2-5% NaOH solution for 4-6 hours.

  • Rinse with deionized water until the effluent is neutral.

  • The pretreated resin is now ready for packing into the column.

Column Packing
  • Prepare a slurry of the pretreated resin in deionized water.

  • Pour the slurry into the glass chromatography column.

  • Allow the resin to settle, and then drain the excess water.

  • Wash the packed column with 2-3 bed volumes (BV) of the initial mobile phase to ensure uniform packing.

Sample Preparation and Loading
  • Dissolve the crude extract or sample in an appropriate solvent. The solvent should be compatible with the mobile phase and ensure the stability of the serotonin derivatives. For plant extracts, an initial extraction with methanol or ethanol is common.

  • Filter the sample solution to remove any particulate matter.

  • Load the prepared sample onto the packed column at a controlled flow rate (e.g., 1-3 BV/h). The loading volume should be optimized to prevent overloading and ensure efficient adsorption.

Washing and Elution
  • Washing: After loading the sample, wash the column with deionized water or a low concentration of organic solvent (e.g., 10% ethanol) to remove unretained impurities. The washing step is complete when the effluent shows no significant absorbance at the detection wavelength.

  • Elution: Elute the adsorbed serotonin derivatives using a stepwise or gradient elution with an appropriate solvent, typically an ethanol-water or methanol-water mixture. The optimal concentration of the organic solvent will depend on the specific serotonin derivative and the chosen resin. Collect the eluate in fractions using a fraction collector.

Analysis and Quantification
  • Analyze the collected fractions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • HPLC Conditions (Example for N-(p-coumaroyl)serotonin and N-feruloylserotonin):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 310 nm

  • Quantify the amount of each serotonin derivative in the fractions by comparing the peak areas with those of known standards.

Resin Regeneration

After elution, the macroporous resin can be regenerated for reuse.

  • Wash the column with the high-concentration elution solvent to remove any remaining compounds.

  • Wash with a dilute acid solution (e.g., 2% HCl).

  • Wash with a dilute base solution (e.g., 2% NaOH).

  • Finally, wash with deionized water until the effluent is neutral.

  • The regenerated resin can be stored in deionized water for future use.

Visualization of Key Pathways and Workflows

Serotonin Biosynthesis and Metabolism

The following diagram illustrates the biochemical pathway for the synthesis of serotonin from tryptophan and its subsequent metabolism.

G Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->Five_HTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin (5-HT) Five_HTP->Serotonin Aromatic L-amino acid decarboxylase (AADC) Five_HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) Serotonin->Five_HIAA Monoamine Oxidase (MAO) Melatonin Melatonin Serotonin->Melatonin N-acetyltransferase, 5-hydroxyindole-O-methyltransferase

Caption: Serotonin Biosynthesis and Metabolism Pathway.

Experimental Workflow for Serotonin Derivative Separation

This diagram outlines the general workflow for the separation of serotonin derivatives using macroporous resin chromatography.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Regeneration Resin_Pretreatment Resin Pretreatment Column_Packing Column Packing Resin_Pretreatment->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Resin_Regeneration Resin Regeneration Elution->Resin_Regeneration HPLC_Analysis HPLC Analysis Fraction_Collection->HPLC_Analysis

Caption: Macroporous Resin Chromatography Workflow.

Serotonin Receptor Signaling Pathway

Serotonin exerts its effects by binding to a variety of receptors, which are primarily G-protein coupled receptors (GPCRs) that activate downstream signaling cascades.

G cluster_receptor Serotonin Receptors cluster_effector Downstream Effectors cluster_second_messenger Second Messengers cluster_cellular_response Cellular Response Serotonin Serotonin (5-HT) HTR1 5-HT1 (Gi/o-coupled) Serotonin->HTR1 HTR2 5-HT2 (Gq/11-coupled) Serotonin->HTR2 HTR4_6_7 5-HT4/6/7 (Gs-coupled) Serotonin->HTR4_6_7 AC_inhibit Adenylate Cyclase (AC) ↓ HTR1->AC_inhibit PLC Phospholipase C (PLC) ↑ HTR2->PLC AC_activate Adenylate Cyclase (AC) ↑ HTR4_6_7->AC_activate cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG cAMP_increase cAMP ↑ AC_activate->cAMP_increase Response1 Modulation of Ion Channels cAMP_decrease->Response1 Response2 Ca2+ Release, PKC Activation IP3_DAG->Response2 Response3 PKA Activation, Gene Expression cAMP_increase->Response3

Caption: Serotonin Receptor Signaling Pathways.

References

Application Note: A Detailed Protocol for the Synthesis of N-Coumaroyl Serotonin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-(p-Coumaroyl) serotonin is a naturally occurring phenolic amide found in organisms like safflower (Carthamus tinctorius)[1]. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, anti-atherosclerotic, and antitumor activities[2][3][4]. Mechanistically, it has been shown to inhibit Platelet-Derived Growth Factor Receptor (PDGFRβ) signaling, ERK1/2 phosphorylation, and NF-κB activation[2]. This application note provides a detailed, step-by-step protocol for the chemical synthesis of N-(p-Coumaroyl) serotonin from serotonin hydrochloride and an activated p-coumaric acid derivative. It includes methodologies for synthesis, purification, and characterization, along with key quantitative data and pathway diagrams to support researchers in their work.

Physicochemical and Analytical Data

A summary of the key properties of the starting material and final product is provided below.

ParameterSerotonin HydrochlorideN-(p-Coumaroyl) SerotoninReference
IUPAC Name 3-(2-aminoethyl)-1H-indol-5-ol;hydrochloride(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide
Molecular Formula C₁₀H₁₃ClN₂OC₁₉H₁₈N₂O₃
Molecular Weight 212.68 g/mol 322.36 g/mol
CAS Number 153-98-068573-24-0
Appearance SolidSolid
Melting Point 149-154 °C205 - 206 °C
Purity (Typical) ≥98%≥99% (by HPLC)

Synthesis Workflow and Reaction

The synthesis is a two-step process involving the activation of p-coumaric acid, followed by an amide coupling reaction with serotonin hydrochloride. The most common method involves creating a highly reactive N-hydroxysuccinimide (NHS) ester of p-coumaric acid, which then readily reacts with the primary amine of serotonin to form a stable amide bond.

Synthesis_Workflow start_material Starting Materials (p-Coumaric Acid, Serotonin HCl) activation Step 1: Activation (p-Coumaroyl-NHS Ester Synthesis) start_material->activation DCC, NHS, Ethyl Acetate coupling Step 2: Amide Coupling activation->coupling Serotonin HCl, NaHCO₃, Acetone/Water purification Step 3: Purification (Chromatography) coupling->purification Crude Product product Final Product (N-Coumaroyl Serotonin) purification->product >99% Purity

Fig. 1: General workflow for the synthesis of this compound.

Experimental Protocols

  • Serotonin hydrochloride (C₁₀H₁₂N₂O·HCl)

  • p-Coumaric acid (C₉H₈O₃)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone (ACS Grade)

  • Ethyl acetate (ACS Grade)

  • Methanol (HPLC Grade)

  • Chloroform (HPLC Grade)

  • 0.1 M Hydrochloric acid (HCl)

  • Deionized water

This initial step activates the carboxylic acid of p-coumaric acid to facilitate the subsequent amidation.

  • In a round-bottom flask, dissolve equimolar amounts of p-coumaric acid, N-hydroxysuccinimide (NHS), and N,N'-dicyclohexylcarbodiimide (DCC) in ethyl acetate.

  • Stir the reaction mixture at room temperature for 24 hours. During this time, a white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the mixture to remove the insoluble DCU byproduct.

  • Remove the ethyl acetate from the filtrate under reduced pressure using a rotary evaporator.

  • The remaining solid is the p-coumaroyl N-hydroxysuccinimide ester, which can be used in the next step without further purification.

This protocol is adapted from the method described for the synthesis of hydroxycinnamic acid amides.

  • Dissolve serotonin hydrochloride (0.2 mmol, 42.5 mg) in 4 mL of deionized water in a suitable reaction vessel.

  • Adjust the pH of the serotonin solution to 8.0 by adding sodium bicarbonate (0.4 mmol, 33 mg). This deprotonates the amine group, making it nucleophilic.

  • In a separate container, dissolve p-coumaroyl N-hydroxysuccinimide ester (0.22 mmol, 57.4 mg) in 4 mL of acetone.

  • Add the acetone solution of the activated ester to the aqueous serotonin solution.

  • Stir the resulting mixture in the dark at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, the reaction mixture can be acidified and extracted with an organic solvent like ethyl acetate to isolate the crude product.

HSCCC is an effective method for purifying N-(p-Coumaroyl) serotonin from the crude reaction mixture.

ParameterValueReference
Instrumentation High-Speed Counter-Current Chromatography (HSCCC) System
Two-Phase Solvent System Chloroform-methanol-0.1 M HCl (1:1:1, v/v/v)
Stationary Phase Upper phase of the solvent system
Mobile Phase Lower phase of the solvent system
Flow Rate 1.8 mL/min
Revolution Speed 850 rpm
Detection Wavelength 310 nm
Sample Preparation Crude sample dissolved in the upper phase

Procedure:

  • Prepare the two-phase solvent system by mixing chloroform, methanol, and 0.1 M HCl in a 1:1:1 volume ratio in a separatory funnel.

  • Allow the phases to separate completely. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

  • Fill the HSCCC column with the stationary phase.

  • Pump the mobile phase through the column at the specified flow rate while the apparatus rotates at the set speed.

  • Dissolve the crude product in the stationary phase and inject it into the column.

  • Collect fractions and analyze them by HPLC to identify those containing the pure N-(p-Coumaroyl) serotonin. Purity of >97% can be achieved.

  • Combine the pure fractions and evaporate the solvent to yield the final product.

The identity and purity of the synthesized N-(p-Coumaroyl) serotonin should be confirmed using standard analytical techniques.

  • HPLC: To confirm purity. A typical method uses a C18 column with a methanol/water gradient and UV detection at 310 nm.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used for structural elucidation and confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

N-(p-Coumaroyl) serotonin exerts its biological effects by modulating several key signaling pathways, making it a molecule of interest for drug development. It is known to inhibit pathways involved in cell proliferation, inflammation, and apoptosis.

Signaling_Pathway cluster_pdgf PDGF Signaling cluster_nfkb Inflammatory Signaling cluster_apoptosis Apoptosis Induction inhibitor N-(p-Coumaroyl) Serotonin PDGFR PDGFRβ inhibitor->PDGFR ERK ERK1/2 inhibitor->ERK NFkB NF-κB inhibitor->NFkB Caspase8 Caspase-8 inhibitor->Caspase8 Induces pathway_node pathway_node downstream_node downstream_node process_node process_node PDGF PDGF PDGF->PDGFR PDGFR->ERK Phosphorylation Proliferation Cell Proliferation & Migration ERK->Proliferation LPS LPS LPS->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Apoptosis Apoptosis Caspase8->Apoptosis

Fig. 2: Key signaling pathways modulated by N-(p-Coumaroyl) Serotonin.

Pathway Description:

  • PDGF Signaling: N-(p-Coumaroyl) serotonin inhibits the phosphorylation of the PDGF receptor β and downstream ERK1/2, which in turn suppresses the proliferation and migration of vascular smooth muscle cells, a key process in atherosclerosis.

  • Inflammation: It suppresses the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6 by inhibiting the activation of the transcription factor NF-κB in monocytes.

  • Apoptosis: In glioblastoma cells, N-(p-Coumaroyl) serotonin has been shown to induce apoptosis by activating caspase-8.

Safety Precautions

Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. DCC is a potent skin sensitizer and should be handled with extreme care. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Troubleshooting & Optimization

Technical Support Center: N-Coumaroyl Serotonin Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Coumaroyl serotonin. The information aims to address common challenges related to its solubility and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing stock solutions of this compound. It is practically insoluble in water.[1][2] For cell-based assays, DMSO is commonly used.

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon addition to aqueous solutions is a common issue due to the low aqueous solubility of this compound. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[3][4] Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your aqueous buffer or medium to reach the desired final concentration. Adding the DMSO stock solution to the aqueous medium slowly while vortexing can also help.

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration at or below 0.5% to avoid cytotoxic effects.[3] Some sensitive cell lines may require even lower concentrations, such as 0.1%. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess the impact of the solvent on your specific cell line.

Q4: Can I heat or sonicate this compound to improve its solubility?

A4: Yes, gentle heating (e.g., to 37°C) and sonication can aid in the dissolution of this compound in solvents like DMSO and ethanol. However, avoid excessive heating that could lead to degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates out of solution during storage. The stock solution may be too concentrated, or the storage temperature may be too low.Store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. If precipitation occurs upon thawing, gently warm and vortex the solution to redissolve the compound. Consider preparing a slightly less concentrated stock solution.
Inconsistent experimental results. The compound may not be fully dissolved, leading to inaccurate concentrations. Moisture may have been absorbed by the DMSO, reducing solubility.Always use fresh, anhydrous DMSO to prepare stock solutions. Ensure the compound is completely dissolved before making further dilutions. Visually inspect the solution for any particulate matter.
Vehicle control (DMSO) shows cellular toxicity. The final concentration of DMSO is too high for the specific cell line being used.Reduce the final concentration of DMSO in the cell culture medium to 0.1% or lower. Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cells.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

Solvent Solubility Molar Concentration (approx.) Source
DMSO64 mg/mL198.53 mM
DMSO10 mg/mL31.02 mM
DMSO66.67 mg/mL206.82 mM
DMSO250 mg/mL (with sonication)775.43 mM
Ethanol64 mg/mL198.53 mM
Ethanol10 mg/mL31.02 mM
WaterInsoluble-
DMF20 mg/mL62.03 mM
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL1.55 mM

Note: Solubility can vary slightly between different batches of the compound.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 322.36 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 322.36 g/mol * 1000 mg/g = 3.2236 mg

    • Weigh out 3.22 mg of this compound powder and place it in a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to assist dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol for Preparing Working Solutions for Cell Culture
  • Objective: To prepare a final concentration of 10 µM this compound in a cell culture medium with a final DMSO concentration of 0.1%.

  • Procedure:

    • Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

    • Prepare an intermediate dilution of the stock solution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM solution. To do this, add 10 µL of the 10 mM stock to 990 µL of cell culture medium.

    • Add the intermediate dilution to your cells. For a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your well. The final DMSO concentration will be 0.1%.

Signaling Pathways and Experimental Workflows

PDGF Signaling Pathway Inhibition

This compound has been shown to inhibit the Platelet-Derived Growth Factor (PDGF) signaling pathway. This inhibition is thought to contribute to its anti-atherogenic effects.

PDGF_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR pPDGFR p-PDGFR (Phosphorylated) PDGFR->pPDGFR Dimerization & Autophosphorylation PLC PLCγ pPDGFR->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Proliferation Cell Proliferation & Migration DAG->Proliferation Ca_release Ca²⁺ Release SR->Ca_release Ca_release->Proliferation NCS N-Coumaroyl serotonin NCS->pPDGFR Inhibits NCS->Ca_release Inhibits

Caption: Inhibition of the PDGF signaling pathway by this compound.

Anti-Inflammatory Signaling Pathway

This compound exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. This is achieved, in part, through the inhibition of the NF-κB signaling pathway.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription NCS N-Coumaroyl serotonin NCS->IKK Inhibits

Caption: Anti-inflammatory action of this compound via NF-κB pathway.

Experimental Workflow for Solubility Testing

The following diagram outlines a logical workflow for determining the optimal solvent and concentration for your experiments.

Solubility_Workflow Start Start: Need to dissolve This compound ChooseSolvent Choose Primary Solvent (e.g., DMSO) Start->ChooseSolvent PrepareStock Prepare High-Concentration Stock Solution ChooseSolvent->PrepareStock SolubilityCheck Check for Complete Dissolution PrepareStock->SolubilityCheck AssistDissolution Apply Gentle Heat (37°C) or Sonication SolubilityCheck->AssistDissolution No Dilute Dilute Stock into Aqueous Buffer/Medium SolubilityCheck->Dilute Yes AssistDissolution->SolubilityCheck PrecipitationCheck Observe for Precipitation Dilute->PrecipitationCheck Adjust Adjust Final Concentration or Solvent Percentage PrecipitationCheck->Adjust Yes Proceed Proceed with Experiment PrecipitationCheck->Proceed No Adjust->Dilute

Caption: Workflow for preparing this compound solutions.

References

Stability and storage conditions for N-Coumaroyl serotonin powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of N-Coumaroyl serotonin powder, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 4 years).[1] For shorter periods, storage at 4°C is also acceptable for up to 2 years.[2] The powder is typically shipped at room temperature, indicating stability over short durations without refrigeration.[2][3]

Q2: How should I store stock solutions of this compound?

Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, solutions can be kept at -80°C for up to one year. For shorter-term storage, -20°C is suitable for up to one month.[4]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents. The following table summarizes the reported solubility data. Please note that solubility can vary slightly between batches.

SolventSolubility
DMSO10 mg/mL, 64 mg/mL, 66.67 mg/mL, 250 mg/mL (with sonication)
Ethanol10 mg/mL, 64 mg/mL
DMF20 mg/mL
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
WaterInsoluble
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL

Q4: Is this compound sensitive to light or moisture?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve - Incorrect solvent choice.- Insufficient solvent volume.- Low temperature.- Use of non-anhydrous DMSO.- Refer to the solubility table and select an appropriate solvent.- Increase the solvent volume.- Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.- Use fresh, anhydrous DMSO.
Precipitation in aqueous buffer - Low aqueous solubility of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is high enough to maintain solubility. A final DMSO concentration of <1% is often recommended for cell-based assays, but you may need to optimize this.
Inconsistent experimental results - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of stock solutions.- Ensure the powder and stock solutions are stored at the recommended temperatures.- Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles.
Potential degradation of the compound - Exposure to light, moisture, or incompatible solvents.- Protect from light.- Store in a desiccator.- Use high-purity, anhydrous solvents.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol is adapted from general stability testing guidelines for pharmaceutical compounds and can be used to assess the stability of this compound in a specific solvent and storage condition.

Objective: To determine the stability of this compound in a chosen solvent over time at a specific temperature.

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO, Ethanol)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Appropriate mobile phase (e.g., acetonitrile and water with a modifier like formic acid or TFA, to be optimized)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time = 0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the diluted solution into the HPLC system.

    • Record the peak area and retention time of the this compound peak. This will serve as the initial (100%) value.

  • Storage:

    • Store the remaining stock solution under the desired storage condition (e.g., 4°C, room temperature, -20°C) in a tightly sealed, light-protected container.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot of the stock solution.

    • Dilute the aliquot to the same concentration as the initial analysis.

    • Inject the diluted solution into the HPLC system and record the peak area.

    • Visually inspect the solution for any signs of precipitation or color change.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial peak area.

    • Plot the percentage remaining versus time to determine the stability profile.

    • Monitor the chromatograms for the appearance of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage & Monitoring start Start weigh Weigh N-Coumaroyl serotonin powder start->weigh dissolve Dissolve in chosen solvent weigh->dissolve stock Stock Solution dissolve->stock dilute Dilute aliquot stock->dilute Initial Sample store Store stock solution (light-protected) stock->store Remaining Solution hplc HPLC Analysis dilute->hplc record Record Peak Area (Time = 0) hplc->record timepoint Withdraw aliquot at time points store->timepoint analyze_tp Analyze time point sample via HPLC timepoint->analyze_tp compare Compare peak area to Time = 0 analyze_tp->compare

Caption: Workflow for assessing the stability of this compound in solution.

troubleshooting_logic cluster_solubility Solubility Issues cluster_stability Stability/Consistency Issues issue Experimental Issue (e.g., poor solubility, inconsistent results) check_solvent Check Solvent Choice issue->check_solvent check_storage Verify Storage Conditions (Temp, Light, Moisture) issue->check_storage check_conc Review Concentration check_solvent->check_conc use_heat_sono Apply Gentle Heat/Sonication check_conc->use_heat_sono use_anhydrous Use Anhydrous Solvent use_heat_sono->use_anhydrous aliquot Aliquot Stock Solutions check_storage->aliquot fresh_prep Prepare Fresh Solutions aliquot->fresh_prep

Caption: Troubleshooting logic for common issues with this compound.

References

Technical Support Center: Optimizing HPLC Gradient for N-Coumaroyl Serotonin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of N-Coumaroyl serotonin.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: Why are my this compound peaks tailing or showing asymmetry?

Peak tailing is a common issue when analyzing phenolic compounds like this compound, resulting in asymmetrical peaks that can compromise quantification and resolution.

  • Cause 1: Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the polar functional groups of this compound, causing some molecules to lag behind and create a "tail."

  • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-4) with an acidic modifier like formic acid or acetic acid can suppress the ionization of both the analyte and the silanol groups, minimizing these secondary interactions.

  • Solution 2: Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, significantly reducing the potential for peak tailing.

  • Cause 2: Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

  • Solution 2: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase.

  • Solution 3: Reduce the injection volume or dilute the sample.

Q2: I am seeing poor resolution between this compound and other components in my sample. How can I improve it?

Poor resolution can be addressed by optimizing several chromatographic parameters to increase the separation between closely eluting peaks.

  • Cause 1: Inadequate Gradient Program: A steep gradient may not provide enough time for compounds with similar retention to separate effectively.

  • Solution 1: Optimize the Gradient Slope: A shallower gradient, especially around the elution time of this compound, will increase the separation time and improve resolution. Start with a scouting gradient (e.g., 5-95% organic solvent over 20-30 minutes) to identify the elution window, then create a more focused, shallower gradient in that region.

  • Cause 2: Incorrect Mobile Phase Composition: The choice of organic modifier can significantly impact selectivity.

  • Solution 2: Evaluate Different Organic Solvents: While acetonitrile is common, methanol or a combination of acetonitrile and methanol can alter the selectivity and improve the resolution of co-eluting peaks.

  • Cause 3: Suboptimal Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of separation.

  • Solution 3: Increasing the column temperature (e.g., to 30-40°C) can sometimes improve peak shape and resolution. However, ensure the analyte is stable at the tested temperature.

Q3: My chromatogram shows baseline drift, especially during a gradient run. What is the cause and how can I fix it?

Baseline drift can interfere with peak integration and reduce the overall quality of the chromatogram.

  • Cause 1: Mobile Phase Absorbance: If one of the mobile phase components absorbs UV light at the detection wavelength, the baseline will drift as the mobile phase composition changes during the gradient.

  • Solution 1: Use high-purity HPLC-grade solvents and additives. If using an additive like trifluoroacetic acid (TFA), which absorbs at low UV wavelengths, ensure it is present in both mobile phase A and B at the same concentration.

  • Cause 2: Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before injection can cause the baseline to drift at the beginning of the run.

  • Solution 2: Ensure the column is properly equilibrated with the starting mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection.

  • Cause 3: Temperature Fluctuations: Poor temperature control of the column and mobile phase can lead to baseline drift.

  • Solution 3: Use a column oven to maintain a constant and stable temperature throughout the analysis.

Q4: I am observing ghost peaks in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs, and can be a source of confusion and inaccurate results.

  • Cause 1: Sample Carryover: Residue from a previous injection can be eluted in a subsequent run, appearing as a ghost peak.

  • Solution 1: Implement a robust needle wash protocol in your autosampler method. A wash with a strong solvent can help remove any adsorbed analytes.

  • Cause 2: Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks during the gradient.

  • Solution 2: Use freshly prepared, high-purity mobile phases and filter them before use.

  • Cause 3: Late Eluting Compounds: A peak from a previous injection may elute very late in the subsequent run.

  • Solution 3: Extend the run time or add a high-organic wash step at the end of your gradient to ensure all components have eluted before the next injection.

Q5: The backpressure of my HPLC system is too high. What should I do?

High backpressure can damage the pump and the column and is a sign of a blockage in the system.

  • Cause 1: Blockage in the Column or Frit: Particulates from the sample or precipitated buffer salts can clog the column inlet frit.

  • Solution 1: Filter all samples and mobile phases before use. If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit). Using a guard column can also help protect the analytical column.

  • Cause 2: High Mobile Phase Viscosity: A high percentage of organic solvent like methanol, especially at lower temperatures, can increase the mobile phase viscosity and, consequently, the backpressure.

  • Solution 2: Consider adjusting the mobile phase composition or increasing the column temperature to reduce viscosity.

  • Cause 3: Blockage in the System: Tubing, fittings, or the injector can also become blocked.

  • Solution 3: Systematically isolate different components of the HPLC system to identify the source of the high pressure.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing an HPLC gradient method for this compound?

A: A good starting point for a reversed-phase separation on a C18 column would be a linear gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A scouting gradient from 10% to 90% B over 20-30 minutes can be used to determine the approximate elution time of this compound. The gradient can then be optimized to be shallower around this elution time for better resolution.

Q: What is the optimal UV detection wavelength for this compound?

A: this compound exhibits strong UV absorbance around 310-330 nm. A detection wavelength of 310 nm is commonly used.

Q: How does mobile phase pH affect the retention of this compound?

A: this compound is a phenolic compound and its retention is sensitive to pH. At a lower pH (e.g., 2-4), the phenolic hydroxyl groups are protonated, making the molecule less polar and more retained on a reversed-phase column. As the pH increases, these groups can deprotonate, increasing the polarity and decreasing the retention time.

Q: Can I use methanol instead of acetonitrile as the organic modifier?

A: Yes, methanol can be used as an alternative to acetonitrile. The two solvents have different selectivities, so one may provide better resolution for your specific sample matrix. You can also try mixtures of acetonitrile and methanol to fine-tune the separation.

Data Presentation

The following table summarizes the expected effects of key chromatographic parameters on the separation of this compound. This data is illustrative and the actual values will depend on the specific HPLC system, column, and sample matrix.

ParameterCondition 1Retention Time (min)Resolution (Rs)Condition 2Retention Time (min)Resolution (Rs)
Mobile Phase pH pH 3.0 (0.1% Formic Acid)~15.22.1pH 5.0 (10mM Acetate Buffer)~12.81.8
Organic Modifier 40% Acetonitrile~18.52.345% Methanol~16.92.0
Gradient Slope 1%/min~14.72.55%/min~10.31.7
Column Temperature 25°C~16.12.235°C~15.52.4

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will be required based on the specific sample and instrumentation.

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

  • Gradient Program (Scouting):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of mobile phase A and B (e.g., 80:20 v/v) and filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Setup & Scouting cluster_1 Phase 2: Gradient Optimization cluster_2 Phase 3: Fine-Tuning & Validation A Define Separation Goals B Select Column & Mobile Phase A->B Analyte Properties C Perform Scouting Gradient B->C Initial Conditions D Identify Elution Window C->D Identify tR E Develop Shallow Gradient D->E Focus on region of interest F Fine-tune Gradient Slope E->F Improve Rs G Optimize Temperature & Flow Rate F->G Further optimization H Assess Peak Shape & Resolution G->H H->E Does not meet criteria I Method Validation H->I Meets criteria

Caption: Workflow for HPLC method development and optimization.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution & Baseline cluster_system System Issues start Problem Observed in Chromatogram peak_tailing Peak Tailing - Secondary Interactions - Column Overload - Sample Solvent Mismatch start->peak_tailing peak_fronting Peak Fronting - Column Overload - Column Void start->peak_fronting poor_resolution Poor Resolution - Suboptimal Gradient - Incorrect Mobile Phase - Low Efficiency start->poor_resolution baseline_drift Baseline Drift - Mobile Phase Absorbance - Temperature Fluctuation - Poor Equilibration start->baseline_drift high_pressure High Pressure - Column/Frit Blockage - System Blockage start->high_pressure ghost_peaks Ghost Peaks - Carryover - Contamination - Late Eluters start->ghost_peaks

Caption: Logic diagram for troubleshooting common HPLC issues.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NCS N-Coumaroyl serotonin NCS->IKK inhibits DNA DNA NFkB_n->DNA binds to promoter DNA->Cytokines transcription

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Overcoming challenges in N-Coumaroyl serotonin extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the extraction of N-Coumaroyl serotonin from plant material.

Frequently Asked Questions (FAQs)

Q1: What is N-(p-Coumaroyl) serotonin?

A1: N-(p-Coumaroyl) serotonin (CS) is a naturally occurring antioxidative phenolic compound found in various plants, such as safflower seed and millet grain.[1][2] It is an indole alkaloid known for several pharmacological activities, including anti-inflammatory, anti-atherogenic, and cardioprotective effects.[3][4][5]

Q2: What are the primary plant sources for N-(p-Coumaroyl) serotonin?

A2: The most commonly cited sources for high concentrations of N-(p-Coumaroyl) serotonin are the seeds of safflower (Carthamus tinctorius L.), particularly in the seed meal or oil cake remaining after oil extraction. It has also been reported in other plants like millet grain and Ipomoea obscura.

Q3: What are the solubility characteristics of N-(p-Coumaroyl) serotonin?

A3: N-(p-Coumaroyl) serotonin is soluble in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is considered insoluble in water. To enhance solubility, it is sometimes recommended to heat the solution to 37°C and use an ultrasonic bath.

Q4: What are the best initial extraction solvents?

A4: Methanol is commonly used for the initial extraction from plant material. The selection of solvent depends on the target compound's polarity. For hydrophilic compounds, polar solvents like methanol or ethanol are effective.

Q5: How can I quantify the amount of N-(p-Coumaroyl) serotonin in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for quantifying N-(p-Coumaroyl) serotonin. Reverse-phase HPLC with a C18 column and UV detection (typically around 310 nm) is effective. For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.

Q6: What are the storage recommendations for N-(p-Coumaroyl) serotonin?

A6: As a powder, it should be stored at -20°C for long-term stability (up to 3 years). When dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for up to a month.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of N-(p-Coumaroyl) serotonin.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The compound may not have been fully extracted from the plant matrix. 3. Improper Sample Preparation: Plant material may not be ground finely enough, limiting solvent access. 4. Degradation: The compound may be degrading during extraction.1. Use polar solvents like methanol or ethanol for initial extraction. Consider a solvent system based on the polarity of the target compound. 2. Optimize extraction time and consider techniques like ultrasound-assisted extraction (UAE) to improve efficiency. 3. Ensure the plant material is finely powdered to maximize surface area for solvent contact. 4. Use milder extraction conditions (e.g., lower temperature) and protect the extract from light to prevent degradation.
Co-extraction of Impurities (e.g., chlorophyll, lipids) 1. Non-selective Solvent: The initial extraction solvent is also extracting a wide range of other compounds. 2. High Lipid Content in Source Material: Safflower seeds, for example, are rich in oils.1. Perform a pre-extraction (defatting) step with a non-polar solvent like hexane to remove lipids and chlorophyll before the main extraction. 2. Utilize liquid-liquid partitioning to separate compounds based on polarity. For instance, after methanol extraction, partition the extract between ethyl acetate and water; this compound tends to favor the ethyl acetate fraction.
Emulsion Formation During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: Plant extracts can contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.1. Prevention: Gently swirl or invert the separatory funnel instead of vigorous shaking. 2. Disruption: Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase. Centrifugation can also help break the emulsion.
Compound Degradation During Storage or Processing 1. Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound in solution. 2. Exposure to Light/Air: Phenolic compounds can be sensitive to oxidation. 3. pH Instability: Extreme pH values can cause hydrolysis or degradation.1. Aliquot stock solutions into smaller volumes for single use to avoid freeze-thaw cycles. 2. Store extracts and purified compounds in amber vials under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. 3. Maintain a neutral or slightly acidic pH during processing unless a specific pH is required for separation.
Poor Chromatographic Separation 1. Inadequate Mobile Phase: The solvent gradient or isocratic mixture is not resolving this compound from closely related compounds like N-feruloyl serotonin. 2. Column Overload: Injecting too concentrated a sample. 3. Contaminated Column: Strongly binding impurities from crude extracts have contaminated the column.1. Optimize the HPLC mobile phase gradient. A common system is a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. 2. Dilute the sample before injection. 3. Use a guard column to protect the analytical column and implement a proper column washing protocol after each run.

Data Presentation

Table 1: Solubility of N-(p-Coumaroyl) Serotonin

SolventSolubilityNotes
DMSO10 mg/mL, 64 mg/mL, 250 mg/mL (ultrasonic)Solubility can vary; fresh DMSO is recommended as absorbed moisture can reduce solubility.
DMF20 mg/mL-
Ethanol10 mg/mL, 64 mg/mL-
WaterInsoluble-
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL-

Table 2: HPLC Parameters for Analysis of N-(p-Coumaroyl) Serotonin

ParameterSpecificationReference
Column Agilent Eclipse XDB-C18 (5 µm, 4.6 x 250 mm),
Mobile Phase Gradient of Methanol and Water,
A: 0.1% Formic Acid in Water, B: Methanol
Gradient Example 0-15 min, 35-45% Methanol; 15-30 min, 45-52% Methanol,
0 min: 30% B; 25 min: 80% B; 30 min: 100% B
Flow Rate 1.0 mL/min or 0.5 mL/min,
Detection Wavelength 310 nm,,
Column Temperature 25°C or 30°C,

Experimental Protocols

Protocol 1: General Extraction and Fractionation from Safflower Seed Meal

  • Defatting: Macerate 100g of finely ground safflower seed meal with n-hexane (3 x 500 mL) at room temperature to remove oils. Discard the hexane extracts.

  • Extraction: Air-dry the defatted meal and extract it with 80% methanol (3 x 1 L) using an ultrasonic bath for 60 minutes per extraction.

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Fractionation: Suspend the crude extract in 500 mL of water and partition sequentially with an equal volume of chloroform, then ethyl acetate, and finally n-butanol.

  • Isolate Fraction: The ethyl acetate fraction typically shows the highest concentration of N-(p-Coumaroyl) serotonin. Concentrate this fraction in vacuo for further purification.

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a published method for separating N-(p-Coumaroyl) serotonin (NP) and N-feruloyl serotonin (NF) from safflower seed meal.

  • Solvent System Preparation: Prepare a two-phase solvent system composed of Chloroform-Methanol-0.1 M HCl at a volume ratio of 1:1:1 (v/v/v). Mix thoroughly in a separatory funnel and allow the layers to separate.

  • HSCCC Instrument Setup:

    • Use the upper aqueous phase as the stationary phase.

    • Use the lower organic phase as the mobile phase.

    • Set the revolution speed to 850 rpm.

    • Set the mobile phase flow rate to approximately 1.8-2.0 mL/min.

  • Sample Preparation: Dissolve the crude sample (e.g., 40-80 mg of the concentrated ethyl acetate fraction from Protocol 1) in a suitable volume (e.g., 10 mL) of the upper stationary phase.

  • Separation:

    • Fill the HSCCC column entirely with the stationary phase.

    • Inject the sample solution.

    • Pump the mobile phase through the column at the set flow rate while rotating the column.

  • Fraction Collection & Analysis: Monitor the effluent at 310 nm and collect fractions. Analyze the collected fractions by HPLC to identify those containing pure N-(p-Coumaroyl) serotonin.

Visualizations

G cluster_prep Sample Preparation cluster_extract Extraction & Fractionation cluster_purify Purification & Analysis Plant Plant Material (e.g., Safflower Seed Meal) Grind Grinding Plant->Grind Defat Defatting (with Hexane) Grind->Defat Extract Methanol Extraction Defat->Extract Concentrate1 Concentration Extract->Concentrate1 Partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Concentrate1->Partition Concentrate2 Concentration of Active Fraction Partition->Concentrate2 Purify Chromatography (e.g., HSCCC, Column) Concentrate2->Purify Analyze Purity Analysis (HPLC, LC-MS) Purify->Analyze Final Pure N-Coumaroyl Serotonin Analyze->Final

Caption: Experimental workflow for this compound extraction.

G LPS LPS (Lipopolysaccharide) Monocyte Monocyte LPS->Monocyte NFkB NF-κB Activation Monocyte->NFkB stimulates mRNA Cytokine mRNA Expression NFkB->mRNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) mRNA->Cytokines Inflammation Inflammation Cytokines->Inflammation CS N-(p-Coumaroyl) Serotonin CS->NFkB inhibits CS->mRNA suppresses

Caption: Anti-inflammatory signaling pathway of this compound.

References

Preventing degradation of N-Coumaroyl serotonin during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-Coumaroyl serotonin during analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental analysis of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Analyte Recovery Degradation during Sample Preparation: this compound is susceptible to oxidative, photolytic, and pH-driven degradation.- Minimize exposure to light by using amber vials and covering samples. - Work at lower temperatures (e.g., on ice) to reduce oxidative degradation. - Use freshly prepared, de-gassed solvents. - Maintain a slightly acidic pH (e.g., using 0.1% formic acid in solvents) to improve stability.[1]
Incomplete Extraction: The choice of solvent and extraction method may not be optimal for the sample matrix.- Use polar organic solvents like ethanol or methanol for initial extraction from plant material.[2] - For liquid-liquid extraction, ensure appropriate solvent polarity for partitioning. - Consider solid-phase extraction (SPE) with a suitable sorbent for cleanup and concentration.
Appearance of Unexpected Peaks in Chromatogram Degradation Products: New peaks may correspond to degraded forms of this compound.- Compare the chromatogram with a freshly prepared standard to identify potential degradation peaks. - Implement the stability precautions mentioned above to minimize degradation. - If using mass spectrometry, analyze the m/z of the unknown peaks to hypothesize their structures.
Contamination: Contamination from solvents, glassware, or the sample matrix can introduce extraneous peaks.- Use high-purity solvents (HPLC or LC-MS grade). - Thoroughly clean all glassware. - Include a blank injection (solvent only) in your analytical run to identify solvent-related peaks.
Poor Peak Shape (Tailing or Fronting) Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.- Adjust the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid) to ensure consistent ionization and improve peak shape.[1]
Column Overload: Injecting too concentrated a sample can lead to peak distortion.- Dilute the sample and re-inject. - If sensitivity is an issue, consider a more sensitive detection method (e.g., MS/MS) rather than increasing the injection volume or concentration.
Column Degradation: The stationary phase of the HPLC column can degrade over time, affecting performance.- Use a guard column to protect the analytical column. - Flush the column with an appropriate storage solvent after use. - If peak shape does not improve with other measures, replace the column.

Frequently Asked Questions (FAQs)

Sample Preparation and Handling

Q1: What is the best way to store this compound standards and samples?

A1: For long-term storage, solid N-(p-Coumaroyl) Serotonin powder should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO or ethanol can be stored at -80°C for up to a year.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions. For routine analysis, samples should be kept in amber vials at low temperatures (e.g., 4°C in an autosampler) and analyzed promptly after preparation.

Q2: What solvents are recommended for dissolving and extracting this compound?

A2: this compound is soluble in DMSO and ethanol. For extraction from biological matrices like safflower seeds, 100% ethanol has been effectively used. Methanol is also a suitable solvent for extraction. It is insoluble in water.

Q3: How can I minimize the degradation of this compound during sample extraction?

A3: To minimize degradation, it is crucial to protect the analyte from light, oxygen, and extreme pH.

  • Light: Use amber glassware or wrap containers in aluminum foil.

  • Oxidation: As an antioxidant, this compound is prone to oxidation. Use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen) if possible. Keeping samples cold will also slow down oxidative processes.

  • pH: Maintain a slightly acidic environment. For instance, the use of 0.1 M HCl in the solvent system for high-speed counter-current chromatography has been reported.

Analytical Methods

Q4: What are the recommended HPLC conditions for the analysis of this compound?

A4: Reversed-phase HPLC is the most common method. Below is a summary of typical conditions reported in the literature:

Parameter Recommendation Reference
Column C18 (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 250 mm)
Mobile Phase Gradient of Methanol and Water or Acetonitrile and Water
Mobile Phase Modifier 0.1% Formic Acid or 0.1 M HCl
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 30°C
Detection Wavelength 310 nm

Q5: Is LC-MS/MS a suitable method for analyzing this compound?

A5: Yes, LC-MS/MS is a highly sensitive and specific technique for the quantification of N-acyl serotonins, including this compound. Positive electrospray ionization (ESI+) is typically used, and detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Experimental Protocols

Protocol 1: Extraction of this compound from Safflower Seeds

This protocol is based on methodologies described for the extraction of serotonin derivatives from safflower seeds.

  • Grinding: Grind the safflower seeds into a fine powder.

  • Extraction:

    • Suspend the seed powder in 100% ethanol.

    • Extract three times under reflux.

  • Filtration and Evaporation:

    • Combine the filtrates from all extractions.

    • Evaporate the combined filtrate to dryness under reduced pressure.

  • Liquid-Liquid Partitioning:

    • Dissolve the dried extract in a suitable solvent mixture (e.g., water).

    • Perform a liquid-liquid extraction with n-hexane to remove nonpolar impurities.

    • The aqueous phase containing this compound can then be further purified or directly analyzed.

Protocol 2: HPLC Analysis of this compound

This protocol outlines a general method for the HPLC analysis of this compound.

  • Instrument: A standard HPLC system with a UV detector.

  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Methanol.

  • Gradient Elution:

    • 0 min: 30% B

    • 25 min: 80% B

    • 30 min: 100% B

    • 35 min: 100% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 3 µL.

  • Detection: UV at 310 nm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage start Sample (e.g., Safflower Seeds) grind Grinding start->grind extract Solvent Extraction (e.g., Ethanol) grind->extract filter_evap Filtration & Evaporation extract->filter_evap partition Liquid-Liquid Partitioning filter_evap->partition hplc HPLC Separation (C18 Column) partition->hplc detection UV Detection (310 nm) or MS/MS hplc->detection data Data Analysis detection->data

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways NCS This compound Oxidation Oxidative Products NCS->Oxidation O2, light, heat Hydrolysis Hydrolysis Products (Coumaric Acid + Serotonin) NCS->Hydrolysis Strong Acid/Base Photodegradation Photodegradation Products NCS->Photodegradation UV Light

References

Cell viability issues with high concentrations of N-Coumaroyl serotonin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Coumaroyl serotonin (CS). The information addresses common cell viability issues that may arise, particularly when using high concentrations of this compound in in vitro experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during cell culture experiments with this compound.

Q1: I'm observing a higher-than-expected level of cell death in my cultures treated with this compound. What are the possible causes and solutions?

A1: Unexpectedly high cell death can stem from several factors, ranging from the compound itself to general cell culture conditions. Here's a systematic approach to troubleshooting this issue:

Possible Causes & Solutions: General Cell Culture Issues

Possible CauseRecommended Solution
Contamination (Bacterial, Fungal, Mycoplasma) Visually inspect cultures for turbidity, color changes, or filamentous growth. Use a mycoplasma detection kit to test your cultures, as this is a common and often invisible issue. If contamination is detected, discard the affected cultures and thoroughly decontaminate your incubator and biosafety cabinet.[1]
Media Instability or Poor Quality Ensure your culture medium has not expired and has been stored correctly. Components like L-glutamine can degrade over time. Test a new batch of media or serum to see if the problem persists. Also, verify that the pH of your medium is within the optimal range for your cell line.[2][3]
Environmental Stress Check and calibrate your incubator's temperature and CO2 levels. Fluctuations in these parameters can induce stress and cell death. Ensure adequate humidity to prevent evaporation from culture plates.[1][3]
Mechanical Stress Handle cells gently during passaging. Over-trypsinization or vigorous pipetting can damage cell membranes and lead to cell death.
Improper Cell Density Both over-confluency and seeding cells too sparsely can trigger apoptosis or cell cycle arrest. Ensure you are passaging your cells at the recommended density.

Possible Causes & Solutions: Compound-Specific Issues

Possible CauseRecommended Solution
High Concentration of this compound The cytotoxic effects of this compound are dose-dependent. What is considered a "high concentration" can vary between cell lines. If you are not studying its cytotoxic properties, you may be using a concentration that is toxic to your specific cell type. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your experiments. Based on studies of similar phenolic compounds, in vitro concentrations can range from µg/mL to mg/mL, so it is crucial to establish a baseline for your specific model.
Solvent Toxicity If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.5% for DMSO). Run a vehicle-only control (medium with the solvent at the same concentration) to rule out solvent-induced cytotoxicity.
On-Target Cytotoxicity This compound is known to induce apoptosis and cell cycle arrest in various cancer cell lines. If you are working with a sensitive cell line, the observed cell death may be an on-target effect.

Here is a logical workflow for troubleshooting unexpected cytotoxicity:

G A High Cell Death Observed B Check for Contamination (Visual, Mycoplasma Test) A->B H Contamination Detected? B->H C Review Culture Conditions (Media, Incubator, Handling) D Run Controls (Vehicle, Untreated) C->D J Issue in Controls? D->J E Perform Dose-Response Experiment F Assess On-Target vs. Off-Target Effects E->F G Problem Resolved F->G H->C No I Discard & Decontaminate H->I Yes I->G J->C Yes, in untreated K Toxicity from Compound/Solvent J->K No, only in treated K->E

A logical workflow for troubleshooting unexpected cytotoxicity.

Frequently Asked Questions (FAQs)

Q2: What is the mechanism of action of this compound that leads to cell death?

A2: this compound has been shown to induce cell death in cancer cells primarily through the induction of apoptosis and cell cycle arrest. Key mechanisms include:

  • Activation of Caspase-8: This initiator caspase plays a crucial role in the extrinsic apoptosis pathway.

  • Induction of S-phase and G2/M phase arrest: By halting the cell cycle, this compound prevents cell proliferation.

  • Modulation of Signaling Pathways: There is evidence suggesting the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical regulators of cell survival and apoptosis.

Q3: At what concentrations does this compound typically show cytotoxic effects?

A3: The cytotoxic concentrations of this compound can vary significantly depending on the cell line. For example, in studies on cancer cells, cytotoxic and antiproliferative effects have been observed in a dose-dependent manner.

Cell LineIC50 Value (48h treatment)Reference
MCF-7 (Breast Carcinoma)349 µM

It is essential to perform a dose-response study to determine the IC50 in your specific cell line.

Q4: How can I distinguish between apoptosis and necrosis in my this compound-treated cultures?

A4: You can differentiate between apoptosis and necrosis using an Annexin V and Propidium Iodide (PI) assay followed by flow cytometry.

  • Healthy cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Q5: Are there any known off-target effects of this compound at high concentrations?

A5: While specific off-target effects of high concentrations of this compound are not well-documented in the provided search results, high concentrations of phenolic compounds, in general, can lead to non-specific cytotoxicity. This can be due to membrane disruption, mitochondrial dysfunction, or interaction with a wide range of cellular proteins. It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects.

Key Signaling Pathways

Caspase-8 Mediated Extrinsic Apoptosis

This pathway is initiated by external signals, such as the binding of death ligands to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of pro-caspase-8, which then activates downstream executioner caspases to dismantle the cell.

G A Death Ligand (e.g., FasL, TNF-α) B Death Receptor (e.g., Fas, TNFR1) A->B C DISC Formation (Death-Inducing Signaling Complex) B->C E Active Caspase-8 C->E D Pro-Caspase-8 D->C F Executioner Caspases (Caspase-3, -6, -7) E->F G Apoptosis F->G

Extrinsic apoptosis pathway initiated by caspase-8.

MAPK Signaling Pathway in Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cellular processes, including apoptosis. The JNK and p38 MAPK pathways are often associated with pro-apoptotic signals in response to cellular stress, while the ERK1/2 pathway is typically linked to cell survival.

G A Cellular Stress B MAPKKK (e.g., ASK1, MEKK1) A->B C MAPKK (e.g., MKK4/7, MKK3/6) B->C D MAPK (JNK, p38) C->D E Transcription Factors (e.g., AP-1, p53) D->E F Pro-apoptotic Gene Expression E->F G Apoptosis F->G

Simplified MAPK signaling pathway leading to apoptosis.

NF-κB Signaling in Cell Survival and Apoptosis

The NF-κB pathway is a key regulator of cell survival. In its classic role, NF-κB activation promotes the expression of anti-apoptotic genes. However, under certain conditions, it can also have pro-apoptotic functions.

G A Stimuli (e.g., TNF-α, IL-1) B IKK Complex A->B C IκB Phosphorylation & Degradation B->C D NF-κB (p50/p65) C->D E Nuclear Translocation D->E F Gene Transcription E->F G Anti-apoptotic Proteins (e.g., Bcl-xL, cIAPs) F->G H Cell Survival G->H

NF-κB signaling pathway promoting cell survival.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5-6.5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated and vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5-6.5% CO2).

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Overnight Incubation: Allow the plate to stand overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of more than 650 nm.

Annexin V Apoptosis Assay by Flow Cytometry

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Preparation: Seed cells (1 × 10^6) in a T25 flask and treat with this compound for the desired time. Prepare control flasks (unstained, Annexin V only, and PI only).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. Incubate for 10-15 minutes at room temperature, protected from light.

  • PI Addition: Just before analysis, add propidium iodide (PI) to the cell suspension.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the analysis of cell cycle distribution based on DNA content.

  • Cell Harvesting: Harvest approximately 10^6 cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A.

  • PI Staining: Add propidium iodide solution to the cells.

  • Incubation: Incubate at room temperature for 5-10 minutes.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events. Use a low flow rate for better resolution of the G1/G0, S, and G2/M peaks.

References

Technical Support Center: HSCCC Purification of N-Coumaroyl Serotonin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-Coumaroyl serotonin using High-Speed Counter-Current Chromatography (HSCCC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HSCCC solvent system for this compound purification?

A proven and effective two-phase solvent system for the preparative separation of this compound is a mixture of Chloroform-Methanol-0.1 M HCl at a volume ratio of 1:1:1 (v/v/v) .[1][2][3] In this system, the upper phase is typically used as the stationary phase, and the lower phase serves as the mobile phase.[2][4]

Q2: How do I select a suitable HSCCC solvent system for my specific sample?

The selection of an appropriate solvent system is the most critical step in HSCCC. The ideal system should meet the following criteria:

  • Partition Coefficient (K): The target compound, this compound, should have a suitable K value, ideally between 0.5 and 2.0 for optimal separation. A K value is the ratio of the compound's concentration in the stationary phase to that in the mobile phase.

  • Solubility: The crude sample should be soluble in the chosen solvent system.

  • Settling Time: The two phases of the solvent system should separate quickly, typically with a settling time of less than 30 seconds.

  • Stationary Phase Retention: The system should allow for a satisfactory retention of the stationary phase in the HSCCC column.

A common and versatile solvent system family for natural products is the n-hexane-ethyl acetate-methanol-water (HEMWat) system, which can be adjusted to cover a wide range of polarities. For more polar compounds, systems containing 1-butanol are often employed.

Q3: My target compound is eluting too quickly (low retention). What should I do?

If this compound elutes too quickly, it indicates that the partition coefficient (K) is too low, meaning the compound has a higher affinity for the mobile phase. To increase retention, you need to modify the solvent system to make the mobile phase less polar or the stationary phase more polar. Consider the following adjustments:

  • For HEMWat systems (n-hexane-ethyl acetate-methanol-water):

    • Decrease the polarity of the mobile phase by increasing the proportion of less polar solvents (e.g., n-hexane, ethyl acetate) or decreasing the proportion of more polar solvents (e.g., methanol, water).

  • For Chloroform-Methanol-Aqueous systems:

    • If using the lower phase as the mobile phase, decrease its polarity. This might involve adjusting the ratios of chloroform and methanol.

Q4: My target compound is eluting too slowly or not at all (high retention). How can I resolve this?

Excessively long elution times suggest that the partition coefficient (K) is too high, indicating a strong affinity for the stationary phase. To decrease retention, you need to increase the polarity of the mobile phase or decrease the polarity of the stationary phase.

  • For HEMWat systems:

    • Increase the proportion of polar solvents (methanol, water) in the mobile phase.

  • For Chloroform-Methanol-Aqueous systems:

    • If using the lower phase as the mobile phase, increasing its polarity might be necessary.

Q5: I am observing poor peak resolution between this compound and impurities. What are the potential causes and solutions?

Poor resolution can stem from several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: The selectivity of the solvent system may not be optimal. Small adjustments to the solvent ratios can significantly impact the separation factor (α) between your target compound and impurities.

  • Adjust the Flow Rate: A lower flow rate can improve peak resolution but will also increase the separation time. Experiment with different flow rates to find a balance between resolution and run time.

  • Optimize Revolution Speed: The rotational speed of the centrifuge affects the mixing of the two phases and the retention of the stationary phase. An optimal speed, often between 800 and 950 rpm, is crucial for good separation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Stationary Phase Retention - Inappropriate solvent system (low viscosity, low density difference between phases).- Too high a mobile phase flow rate.- Incorrect rotational speed.- Select a solvent system with a greater density difference and viscosity.- Decrease the mobile phase flow rate.- Optimize the rotational speed of the HSCCC instrument.
Emulsion Formation - High concentration of certain compounds in the crude extract.- Insufficient settling time of the solvent system.- Dilute the sample solution.- Choose a solvent system with a shorter settling time.- Incorporate a salt into the aqueous phase to facilitate phase separation.
Sample Precipitation in the Column - Poor solubility of the crude sample in the chosen solvent system.- Overloading of the sample.- Ensure the sample is fully dissolved in the mobile or stationary phase before injection.- Reduce the amount of sample injected.
Irreproducible Results - Incomplete equilibration of the two-phase solvent system.- Temperature fluctuations during the separation.- Inconsistent preparation of the solvent system.- Ensure the solvent system is thoroughly mixed and allowed to fully equilibrate before use.- Use a temperature-controlled HSCCC system.- Precisely measure the volumes of each solvent component every time.

Experimental Protocols

Protocol 1: Determination of the Partition Coefficient (K-value)

This protocol is essential for selecting an appropriate solvent system before running the HSCCC.

Methodology:

  • Prepare the Two-Phase Solvent System: Mix the chosen solvents in a separatory funnel at the desired volume ratio (e.g., Chloroform:Methanol:0.1 M HCl at 1:1:1 v/v/v).

  • Equilibrate: Shake the mixture vigorously for several minutes and then allow the two phases to separate completely.

  • Sample Preparation: Dissolve a small, known amount of the crude extract or purified this compound in a specific volume of either the upper or lower phase.

  • Partitioning: Add an equal volume of the other phase to the sample solution.

  • Mixing: Shake the mixture vigorously for a few minutes to ensure the compound distributes between the two phases until equilibrium is reached.

  • Separation: Allow the phases to separate completely.

  • Analysis: Carefully collect an aliquot from both the upper and lower phases. Analyze the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (K) is calculated as the concentration of the analyte in the upper phase divided by the concentration in the lower phase.

Protocol 2: Preparative HSCCC Separation of this compound

This protocol is based on a successful separation of this compound from safflower seed meal.

Parameter Value
Instrument TBE-300C High-Speed Counter-Current Chromatograph
Solvent System Chloroform-Methanol-0.1 M HCl (1:1:1, v/v/v)
Stationary Phase Upper Phase
Mobile Phase Lower Phase
Flow Rate 1.8 mL/min
Revolution Speed 850 rpm
Detection Wavelength 310 nm
Sample Size 80 mg of crude sample dissolved in 10 mL of the upper phase
Separation Temperature 25°C

Visualizations

experimental_workflow cluster_prep Solvent System Preparation & Selection cluster_hsccc HSCCC Separation cluster_analysis Analysis & Purification prep_solvents Prepare Solvent System (e.g., CHCl3:MeOH:0.1M HCl) equilibrate Equilibrate & Separate Phases prep_solvents->equilibrate k_value Determine K-value (Target: 0.5-2.0) equilibrate->k_value fill_column Fill Column with Stationary Phase (Upper Phase) k_value->fill_column Optimized System start_rotation Start Rotation (e.g., 850 rpm) fill_column->start_rotation pump_mobile Pump Mobile Phase (Lower Phase, e.g., 1.8 mL/min) start_rotation->pump_mobile inject_sample Inject Sample pump_mobile->inject_sample elution Elution & Fraction Collection inject_sample->elution hplc_analysis HPLC Analysis of Fractions elution->hplc_analysis combine_fractions Combine Pure Fractions hplc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate purified_compound Obtain Purified This compound evaporate->purified_compound

Caption: HSCCC Experimental Workflow for this compound Purification.

troubleshooting_logic cluster_retention Retention Time Issues cluster_resolution Resolution & Peak Shape Issues start HSCCC Run Issues? retention_issue Abnormal Retention Time? start->retention_issue resolution_issue Poor Peak Resolution? start->resolution_issue too_fast Too Fast (Low K) retention_issue->too_fast Yes too_slow Too Slow (High K) retention_issue->too_slow Yes solution_fast Decrease Mobile Phase Polarity too_fast->solution_fast solution_slow Increase Mobile Phase Polarity too_slow->solution_slow adjust_solvent Adjust Solvent Ratios resolution_issue->adjust_solvent adjust_flow Decrease Flow Rate resolution_issue->adjust_flow adjust_speed Optimize Revolution Speed resolution_issue->adjust_speed

Caption: Troubleshooting Logic for HSCCC Separation Issues.

References

Technical Support Center: Analysis of N-Coumaroyl Serotonin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Coumaroyl serotonin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1]

Q2: How can I qualitatively and quantitatively assess matrix effects in my this compound assay?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs.[1] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any deviation in the baseline signal of the analyte indicates the presence of matrix effects at that retention time.

  • Post-Extraction Spiking: This is a quantitative method to determine the magnitude of the matrix effect. The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF ≈ 1 suggests minimal matrix effect.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of this compound.

Problem: Inconsistent and inaccurate quantification of this compound, characterized by high variability between replicate injections, poor linearity of calibration curves, or significant deviations in quality control sample results.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 1. Diagnosis cluster_1 2. Mitigation Strategy Selection cluster_2 3. Optimization cluster_3 4. Verification cluster_4 5. Final Method Start Inconsistent this compound Quantification AssessME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spiking) Start->AssessME ME_Present Matrix Effect Confirmed? AssessME->ME_Present ChooseStrategy Select Mitigation Strategy ME_Present->ChooseStrategy Yes FinalMethod Final Validated Method SamplePrep Optimize Sample Preparation (SPE, LLE, PPT) ChooseStrategy->SamplePrep Chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) ChooseStrategy->Chromatography InternalStandard Implement Stable Isotope-Labeled Internal Standard (SIL-IS) ChooseStrategy->InternalStandard MatrixMatched Use Matrix-Matched Calibrators ChooseStrategy->MatrixMatched ReassessME Re-assess Matrix Effect SamplePrep->ReassessME Chromatography->ReassessME InternalStandard->ReassessME MatrixMatched->ReassessME ME_Minimized Matrix Effect Minimized? ReassessME->ME_Minimized ME_Minimized->ChooseStrategy No ME_Minimized->FinalMethod Yes

Caption: A workflow diagram for troubleshooting matrix effects in LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • This compound analytical standard

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)

  • Appropriate sample preparation materials (e.g., SPE cartridges, extraction solvents)

Procedure:

  • Prepare Neat Standard Solutions: Prepare a series of this compound standards in the final mobile phase composition at concentrations spanning the expected calibration range.

  • Extract Blank Matrix: Process at least six different lots of the blank biological matrix using your established sample preparation protocol.

  • Prepare Post-Extraction Spiked Samples: Spike the extracted blank matrix with this compound to achieve the same final concentrations as the neat standard solutions.

  • LC-MS/MS Analysis: Analyze both the neat standard solutions and the post-extraction spiked samples using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF): For each concentration level, calculate the MF as described in A2.

  • Calculate IS-Normalized Matrix Factor: If an internal standard is used, calculate the IS-normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Spiked Extract) / (Analyte/IS Peak Area Ratio in Neat Solution)

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal

Objective: To reduce matrix effects by removing phospholipids and other interfering components from biological samples prior to LC-MS/MS analysis of this compound.

Materials:

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)

  • Biological sample (e.g., plasma)

  • Methanol, Acetonitrile (LC-MS grade)

  • Aqueous acid (e.g., 2% formic acid in water)

  • Elution solvent (e.g., 5% ammonium hydroxide in acetonitrile/methanol 90:10, v/v)

Procedure:

  • Sample Pre-treatment: Precipitate proteins by adding 3 volumes of acetonitrile to 1 volume of plasma. Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove less polar interferences, including some phospholipids.

  • Elution: Elute this compound with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect of this compound (Hypothetical Data)

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)IS-Normalized Matrix Effect (%)
Protein Precipitation (PPT)95 ± 5-45 ± 10 (Suppression)-5 ± 3
Liquid-Liquid Extraction (LLE)85 ± 7-20 ± 8 (Suppression)-2 ± 2
Solid-Phase Extraction (SPE)90 ± 6-10 ± 5 (Suppression)-1 ± 1

*Data are presented as mean ± standard deviation (n=6). This table illustrates how different sample preparation techniques can impact analyte recovery and the extent of matrix effects. While PPT may offer high recovery, it is often associated with significant matrix effects. LLE and SPE are generally more effective at removing interfering matrix components, resulting in reduced matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) can effectively compensate for the observed matrix effects, as shown by the IS-Normalized Matrix Effect values close to zero.

Visualization of Experimental Workflow

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing cluster_3 Result Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction LC_Separation LC Separation (e.g., C18 column, gradient elution) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) Integration->Quantification Result This compound Concentration Quantification->Result

Caption: A general experimental workflow for the LC-MS/MS analysis of this compound.

References

How to handle N-Coumaroyl serotonin insolubility in water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the insolubility of N-Coumaroyl serotonin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in water?

A1: No, this compound is insoluble in water.[1][2] This is a critical factor to consider when planning experiments.

Q2: In which solvents can I dissolve this compound?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[1][2][3] It is recommended to prepare a high-concentration stock solution in one of these solvents.

Q3: What is the recommended method for preparing this compound for in vitro cell-based assays?

A3: The recommended method is to first prepare a high-concentration stock solution in 100% DMSO and then dilute this stock solution into your aqueous cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of DMSO in the cell culture is low enough to not cause cytotoxicity.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxic effects. However, the sensitivity to DMSO can vary between cell lines. It is best practice to keep the final DMSO concentration at or below 0.1% if possible. We strongly recommend performing a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q5: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A5: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Please refer to our detailed troubleshooting guide below for solutions to this problem.

Q6: How can I prepare this compound for in vivo animal studies?

A6: For oral administration in animal studies, a homogeneous suspension can be prepared in carboxymethyl cellulose sodium (CMC-Na). A common protocol involves adding the compound to a CMC-Na solution to achieve a desired concentration (e.g., ≥5 mg/ml) and mixing thoroughly.

Troubleshooting Guide: Preventing and Resolving Precipitation

Encountering precipitation of this compound in your experiments can be a significant hurdle. This guide provides a systematic approach to troubleshooting and preventing this issue.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding the DMSO stock to the aqueous medium. The concentration of this compound exceeds its solubility limit in the final aqueous environment.- Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. - Perform serial dilutions of the stock solution in the culture medium rather than a single large dilution. - Add the DMSO stock to the pre-warmed medium dropwise while gently vortexing or swirling.
Precipitate forms over time in the incubator. - Temperature shift: The compound may be less soluble at the incubator temperature (e.g., 37°C) compared to room temperature. - pH shift: The CO2 environment in an incubator can slightly lower the pH of the medium, affecting the solubility of pH-sensitive compounds. - Interaction with media components: The compound may interact with salts, proteins, or other components in the media, leading to precipitation over time.- Pre-warm the cell culture medium to 37°C before adding the compound. - Ensure your medium is adequately buffered for the CO2 concentration in your incubator. - If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if media components are the primary cause of precipitation.
The solution appears cloudy or hazy after dilution. Formation of micro-precipitates that are not immediately visible as larger crystals.- Centrifuge the solution at a low speed and check for a pellet. - Visually inspect a small aliquot under a microscope. - Use sonication or gentle warming (to 37°C) to aid in dissolution after dilution.

Quantitative Data: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents.

Solvent Solubility (at 25°C) Molar Concentration Reference
WaterInsolubleN/A
DMSO64 mg/mL198.53 mM
Ethanol64 mg/mL198.53 mM
DMF20 mg/mL~62 mM
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL~1.55 mM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.

Materials:

  • This compound powder

  • 100% Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Optional: Water bath or incubator at 37°C

Procedure:

  • Bring the vial of this compound powder to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 64 mg/mL or 198.53 mM).

  • Add the calculated volume of sterile DMSO to the vial.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If necessary, gently warm the solution at 37°C for 10-15 minutes and vortex again to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Preparation of Working Solutions for Cell Culture

Objective: To dilute the this compound DMSO stock solution into cell culture medium for treating cells, while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm your cell culture medium to 37°C.

  • Serial Dilution Method (Recommended): a. Prepare a series of sterile tubes with pre-warmed cell culture medium. b. To prepare the highest concentration of your working solution, add a small volume of the DMSO stock to the first tube of medium. For example, for a 1:1000 dilution (to achieve a final DMSO concentration of 0.1%), add 1 µL of a 100 mM stock to 999 µL of medium to get a 100 µM working solution. c. Gently vortex or pipette up and down to mix immediately. d. To create lower concentrations, perform serial dilutions from this first working solution into tubes containing fresh, pre-warmed medium.

  • Direct Dilution Method (for a single concentration): a. Add the required volume of DMSO stock solution to the pre-warmed cell culture medium. b. It is crucial to add the stock solution dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution to treat your cells immediately.

Visualizations

Signaling Pathways

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for Cell Culture) stock_powder This compound (Powder) dissolve Dissolve & Vortex (Warm if necessary) stock_powder->dissolve stock_dmso 100% DMSO stock_dmso->dissolve stock_solution High-Concentration Stock Solution (e.g., 64 mg/mL in DMSO) dissolve->stock_solution aliquot Aliquot & Store (-20°C or -80°C) stock_solution->aliquot thaw_stock Thaw Stock Solution aliquot->thaw_stock dilute Serially Dilute Stock in Pre-warmed Medium (Final DMSO <0.5%) thaw_stock->dilute prewarm_media Pre-warm Cell Culture Medium (37°C) prewarm_media->dilute working_solution Final Working Solution dilute->working_solution treat_cells Treat Cells working_solution->treat_cells

pdgf_signaling PDGF PDGF PDGFR PDGF Receptor (PDGFR) PDGF->PDGFR PLC PLCγ PDGFR->PLC PI3K PI3K PDGFR->PI3K NCS N-Coumaroyl Serotonin NCS->PDGFR Inhibits Phosphorylation Ca_release Ca²⁺ Release NCS->Ca_release ERK ERK1/2 NCS->ERK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R DAG->ERK SR Sarcoplasmic Reticulum IP3R->SR SR->Ca_release Ca_release->ERK Akt Akt PI3K->Akt Akt->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

References

Validation & Comparative

A Comparative Guide to the Biological Activities of N-Coumaroyl Serotonin and N-Feruloylserotonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-coumaroyl serotonin (CS) and N-feruloylserotonin (FS) are two closely related natural phenolic compounds predominantly found in safflower (Carthamus tinctorius) seeds. Both molecules consist of a serotonin moiety linked to a hydroxycinnamic acid, differing only by a methoxy group on the phenolic ring of N-feruloylserotonin. This subtle structural difference influences their biological activities, making a direct comparison valuable for research and development in areas such as inflammation, cardiovascular disease, and neuroprotection. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and pathway visualizations.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data comparing the biological activities of this compound and N-feruloylserotonin.

Biological ActivityThis compound (CS)N-Feruloylserotonin (FS)Reference
Antioxidant Activity (DPPH Radical Scavenging) EC₅₀: 14 µMEC₅₀: 13 µM[1]

EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound required to scavenge 50% of the DPPH radicals. Lower values indicate higher antioxidant activity.

Biological ActivityThis compound (CS)N-Feruloylserotonin (FS)Reference
Inhibition of PDGF-BB-induced VSMC Proliferation IC₅₀: ~30 µMIC₅₀: ~30 µM[2]
Inhibition of PDGF-BB-induced VSMC Migration Significant inhibition at 100 µMSignificant inhibition at 100 µM[2]
Inhibition of PDGF-BB-induced PDGFRβ Phosphorylation Concentration-dependent inhibitionConcentration-dependent inhibition[2]
Inhibition of PDGF-BB-induced ERK1/2 Phosphorylation Concentration-dependent inhibitionConcentration-dependent inhibition[2]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. VSMC: Vascular Smooth Muscle Cells; PDGF-BB: Platelet-Derived Growth Factor BB; PDGFRβ: Platelet-Derived Growth Factor Receptor beta; ERK1/2: Extracellular signal-regulated kinases 1 and 2.

Key Biological Activities and Underlying Mechanisms

Both this compound and N-feruloylserotonin exhibit a range of similar biological activities, primarily attributed to their antioxidant and anti-inflammatory properties. However, specific pathways and potencies can differ.

Antioxidant Activity

Both compounds are potent antioxidants, with N-feruloylserotonin showing a slightly higher efficacy in scavenging DPPH radicals, as indicated by its lower EC₅₀ value. This activity is crucial for their protective effects against oxidative stress-related pathologies.

Anti-Inflammatory Activity

This compound and N-feruloylserotonin are effective anti-inflammatory agents. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and various interleukins in lipopolysaccharide (LPS)-stimulated immune cells. This is primarily achieved through the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. N-feruloylserotonin has also been specifically shown to exert its anti-inflammatory effects through the SIRT1/FOXO1 pathway.

Cardiovascular Effects

A significant area of research for these compounds is their role in cardiovascular health. Both molecules have been demonstrated to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) induced by platelet-derived growth factor (PDGF), a key process in the development of atherosclerosis and restenosis. This effect is mediated through the inhibition of the PDGF receptor β (PDGFRβ) and downstream signaling molecules like ERK1/2.

Signaling Pathways

The biological activities of this compound and N-feruloylserotonin are mediated by their interaction with several key signaling pathways.

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFRβ ERK ERK1/2 PDGFR->ERK Activates PDGF PDGF-BB PDGF->PDGFR Binds CS_FS This compound & N-Feruloylserotonin CS_FS->PDGFR Inhibits Phosphorylation CS_FS->ERK Inhibits Phosphorylation Proliferation VSMC Proliferation & Migration ERK->Proliferation Promotes

Inhibition of PDGF-BB Signaling in Vascular Smooth Muscle Cells.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK LPS LPS LPS->TLR4 Activates CS_FS This compound & N-Feruloylserotonin CS_FS->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines Induces Transcription

Inhibition of the NF-κB Inflammatory Pathway.

SIRT1_FOXO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FS N-Feruloylserotonin SIRT1 SIRT1 FS->SIRT1 Activates FOXO1_ac Acetylated FOXO1 SIRT1->FOXO1_ac Deacetylates FOXO1_deac Deacetylated FOXO1 FOXO1_ac->FOXO1_deac Translocates Antioxidant_Genes Antioxidant & Stress Resistance Genes FOXO1_deac->Antioxidant_Genes Induces Transcription

Activation of the SIRT1/FOXO1 Pathway by N-Feruloylserotonin.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of the compounds.

Methodology:

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of this compound or N-feruloylserotonin are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The EC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the compound.

This is a generalized protocol. For specific details, refer to the original research articles.

Inhibition of PDGF-Induced Vascular Smooth Muscle Cell (VSMC) Proliferation

This assay assesses the anti-proliferative effects of the compounds on VSMCs.

Methodology:

  • Rat aortic VSMCs are seeded in 96-well plates and cultured until they reach sub-confluence.

  • The cells are then serum-starved for 24 hours to synchronize them in the G0/G1 phase of the cell cycle.

  • The synchronized cells are pre-treated with various concentrations of this compound or N-feruloylserotonin for a specified duration (e.g., 1 hour).

  • Following pre-treatment, the cells are stimulated with PDGF-BB (e.g., 10 ng/mL) for 24-48 hours.

  • Cell proliferation is quantified using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by direct cell counting.

  • The IC₅₀ value is calculated from the dose-response curve.

For detailed experimental conditions, please consult the study by Takimoto et al. (2011) in Molecular Nutrition & Food Research.

Inhibition of LPS-Induced TNF-α Production in Macrophages

This assay evaluates the anti-inflammatory properties of the compounds.

Methodology:

  • RAW 264.7 macrophage cells are cultured in appropriate media and seeded in 24-well plates.

  • The cells are pre-treated with different concentrations of this compound or N-feruloylserotonin for 1-2 hours.

  • The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • The inhibitory effect of the compounds on TNF-α production is calculated relative to the LPS-stimulated control group.

This represents a general procedure. Specifics may vary between studies.

Conclusion

This compound and N-feruloylserotonin are promising bioactive compounds with very similar and potent antioxidant and anti-proliferative activities. Their ability to modulate key signaling pathways involved in inflammation and cardiovascular disease, such as NF-κB, MAPK, and PDGFR signaling, underscores their therapeutic potential. The slightly superior antioxidant activity of N-feruloylserotonin, potentially due to its additional methoxy group, may confer some advantages in specific applications. Further research, particularly direct comparative studies on their anti-inflammatory potency and their effects on a wider range of cellular targets, is warranted to fully elucidate their distinct pharmacological profiles and guide future drug development efforts.

References

N-Coumaroyl Serotonin: An In Vitro Examination of Its Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Anti-inflammatory Effects of N-Coumaroyl Serotonin

This compound (CS), a naturally occurring phenolic amide found in safflower seeds, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides an objective comparison of the in vitro anti-inflammatory performance of this compound against its structural analogs, supported by experimental data. Detailed methodologies for the key experiments are provided to facilitate reproducibility and further investigation.

Comparative Analysis of Anti-inflammatory Activity

This compound has been demonstrated to effectively suppress the production of key pro-inflammatory cytokines in in vitro models of inflammation. A key study evaluated the efficacy of CS and its derivatives in human blood monocytes stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.

The findings indicate that this compound and N-(p-coumaroyl)tryptamine (CT) are potent inhibitors of a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1alpha (IL-1α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1] In contrast, N-(trans-cinnamoyl)serotonin (Cin.S) exhibited a more limited inhibitory profile, only affecting IL-1α and IL-1β production.[1] N-(trans-cinnamoyl)tryptamine (Cin.T) was found to be largely inactive in this assay.[1]

While specific IC50 values for cytokine inhibition by this compound in this comparative study are not available in the reviewed literature, the qualitative results strongly suggest a superior and broader anti-inflammatory activity compared to some of its close derivatives. The inhibitory effect of CS on pro-inflammatory cytokine production was observed at concentrations ranging from 50 to 200 µM, without inducing cytotoxicity.[2]

Table 1: Qualitative Comparison of Cytokine Inhibition by this compound and Its Analogs in LPS-Stimulated Human Monocytes

CompoundTNF-αIL-1αIL-1βIL-6IL-8
This compound (CS) Strong InhibitionStrong InhibitionStrong InhibitionStrong InhibitionStrong Inhibition
N-(p-coumaroyl)tryptamine (CT) Strong InhibitionStrong InhibitionStrong InhibitionStrong InhibitionStrong Inhibition
N-(trans-cinnamoyl)serotonin (Cin.S) No InhibitionInhibitionInhibitionNo InhibitionNo Inhibition
N-(trans-cinnamoyl)tryptamine (Cin.T) No InhibitionNo InhibitionNo InhibitionNo InhibitionNo Inhibition

Data summarized from Takii et al., 2003.[1]

Mechanistic Insights: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, at least in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli like LPS, NF-κB translocates to the nucleus and initiates the transcription of genes encoding for cytokines such as TNF-α, IL-1, and IL-6.

Experimental evidence indicates that this compound suppresses the activation of NF-κB in LPS-stimulated human monocytes. This inhibition of NF-κB activation leads to a downstream reduction in the messenger RNA (mRNA) expression of these pro-inflammatory cytokines, ultimately resulting in lower cytokine protein levels.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) NFkB_nucleus->Cytokines induces transcription CS This compound CS->IKK inhibits

Figure 1: Proposed mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocols

To facilitate the validation and further exploration of this compound's anti-inflammatory effects, detailed protocols for the key in vitro assays are provided below.

Human Monocyte Isolation and Culture
  • Source: Peripheral blood from healthy human donors.

  • Isolation: Mononuclear cells are isolated by Ficoll-Paque density gradient centrifugation. Monocytes are further purified by adherence to plastic culture dishes.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Model of Inflammation
  • Cell Seeding: Adherent human monocytes are seeded in 24-well plates at a density of 1 x 10^6 cells/mL.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) or vehicle control (DMSO) for 1 hour.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) to the culture medium.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.

G cluster_0 Cell Preparation cluster_1 Inflammation Assay cluster_2 Analysis isolate Isolate Human Monocytes culture Culture Monocytes isolate->culture treat Pre-treat with This compound culture->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (24h) stimulate->incubate elisa Cytokine Measurement (ELISA) incubate->elisa western NF-κB Analysis (Western Blot) incubate->western

Figure 2: General experimental workflow for in vitro validation of anti-inflammatory effects.

Cytokine Measurement by ELISA
  • Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Kits: Commercially available ELISA kits for human TNF-α, IL-1β, and IL-6 are used according to the manufacturer's instructions.

  • Procedure:

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate with a suitable blocking buffer.

    • Add diluted standards and samples to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Cytokine concentrations in the samples are determined by interpolating from the standard curve.

NF-κB Activation Analysis by Western Blot
  • Nuclear Extraction: Following treatment and stimulation, nuclear extracts are prepared from the monocytes using a commercial nuclear extraction kit or a buffer-based fractionation protocol.

  • Protein Quantification: The protein concentration of the nuclear extracts is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of nuclear protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with a primary antibody specific for the p65 subunit of NF-κB (or its phosphorylated form, p-p65) overnight at 4°C. A loading control antibody (e.g., Lamin B1) is used to ensure equal protein loading.

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software. The level of nuclear NF-κB p65 is normalized to the loading control.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to inhibit a broad spectrum of pro-inflammatory cytokines, primarily through the suppression of the NF-κB signaling pathway, positions it as a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics. The provided experimental protocols offer a framework for researchers to validate these findings and explore the full therapeutic potential of this natural compound. Further studies focusing on dose-response relationships and direct comparisons with established anti-inflammatory agents in standardized assays are warranted to fully elucidate its clinical promise.

References

Comparing antioxidant capacity of N-Coumaroyl serotonin to other polyphenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Coumaroyl serotonin, a naturally occurring polyphenol found in safflower seeds, has garnered significant interest for its potent antioxidant properties. This guide provides a comparative analysis of the antioxidant capacity of this compound against other well-known polyphenols, supported by experimental data.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound can be evaluated through various assays, each with a distinct mechanism. The most common assays include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, Oxygen Radical Absorbance Capacity (ORAC), Ferric Reducing Antioxidant Power (FRAP), and Trolox Equivalent Antioxidant Capacity (TEAC). The table below summarizes the available quantitative data for this compound and other prominent polyphenols.

CompoundDPPH Radical Scavenging Activity (IC50)ORAC Value (µmol TE/µmol)FRAP Value (µM Fe(II)/g)TEAC Value (mM)
This compound ~14 µM Data not availableData not availableData not available
N-FeruloylserotoninMore potent than α-tocopherol[1]Data not availableData not availableData not available
Quercetin9.84 ± 0.34 µM18 ± 4[2]Data variesData varies
Curcumin1.08 ± 0.06 µg/mlData varies1240 ± 18.54Data varies
Gallic AcidData variesData variesData variesData varies
α-Tocopherol (Vitamin E)Less potent than this compound derivatives[1]Data variesData variesData varies

Note: Data for quercetin, curcumin, and gallic acid varies significantly across different studies due to varying experimental conditions. The provided values are for reference and highlight the need for standardized comparative studies. The antioxidant activity of N-feruloylserotonin, a structurally similar compound also found in safflower seeds, is noted to be more potent than α-tocopherol in DPPH assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the outlines of the key antioxidant capacity assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction mixture: The antioxidant compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are known to be involved in lipid peroxidation.

  • Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are required.

  • Reaction: The antioxidant is mixed with the fluorescent probe in a buffer solution. The reaction is initiated by adding the peroxyl radical generator.

  • Measurement: The decay of fluorescence is monitored over time using a fluorescence microplate reader. The presence of an antioxidant slows down the fluorescence decay.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The ORAC value is expressed as Trolox equivalents (TE).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • FRAP reagent: The reagent is prepared by mixing an acetate buffer, a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a FeCl₃ solution.

  • Reaction: The antioxidant sample is added to the FRAP reagent.

  • Measurement: The reduction of the ferric-TPTZ complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at a specific wavelength (around 593 nm).

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically ferrous sulfate. The results are expressed as µM Fe(II) equivalents.

Signaling Pathway and Experimental Workflow

Antioxidants like this compound often exert their protective effects by modulating cellular signaling pathways involved in the oxidative stress response. One such critical pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

Nrf2_Pathway cluster_nucleus Cellular Response ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change NCS N-Coumaroyl serotonin NCS->Keap1 modulates Nrf2 Nrf2 Keap1->Nrf2 binds/releases Ub Ubiquitination Nrf2->Ub is targeted for Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to Proteasome Proteasomal Degradation Ub->Proteasome leads to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Experimental_Workflow Sample Polyphenol Samples (this compound, Quercetin, etc.) DPPH DPPH Assay Sample->DPPH ORAC ORAC Assay Sample->ORAC FRAP FRAP Assay Sample->FRAP Data Data Acquisition (Spectrophotometry/Fluorometry) DPPH->Data ORAC->Data FRAP->Data Analysis Comparative Analysis (IC50, TEAC, etc.) Data->Analysis Conclusion Conclusion on Relative Antioxidant Capacity Analysis->Conclusion

References

A Comparative Guide to N-Coumaroyl Serotonin and Other PDGFR Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Coumaroyl serotonin, a naturally derived compound, with other prominent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors utilized in cancer research. The information presented herein is curated from experimental data to facilitate an objective evaluation of their potential as anti-cancer agents.

Introduction to PDGFR Inhibition in Oncology

The Platelet-Derived Growth Factor (PDGF) signaling pathway is a critical regulator of cell growth, proliferation, and angiogenesis.[1] Its dysregulation is implicated in the pathogenesis of numerous cancers, making its components, particularly the PDGFRs (PDGFRα and PDGFRβ), attractive targets for therapeutic intervention.[1] Inhibition of PDGFR signaling can impede tumor progression by directly affecting cancer cells and by modulating the tumor microenvironment. This guide focuses on a comparative analysis of this compound against established synthetic PDGFR inhibitors.

Comparative Efficacy of PDGFR Inhibitors

The following tables summarize the in vitro cytotoxic and inhibitory activities of this compound and other well-known PDGFR inhibitors against various cancer cell lines. It is important to note that the IC50 values presented are derived from different studies and experimental conditions, which may influence direct comparability.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
U251MGGlioblastoma48-81[2]
T98GGlioblastoma48-81[2]
H1299Lung Adenocarcinoma~343[3]
MCF-7Breast CarcinomaNot explicitly quantified, but showed significant reduction in viability

Table 2: IC50 Values of Other PDGFR Inhibitors in Cancer and Other Cell Lines

InhibitorTarget(s)Cell Line/Assay TypeIC50Reference
ImatinibPDGFR, c-Kit, v-AblCell-based assays0.1 µM (PDGFR)
GIST-T1 (GIST)0.0018 µM
MCF7 (Breast)~7-10 µM
T-47D (Breast)~5-7 µM
SunitinibPDGFRβ, VEGFR2Cell-free assay2 nM (PDGFRβ)
BenMen-1, HBL52 (Benign Meningioma)2-5 µM
IOMM-Lee, KT21MG (Malignant Meningioma)2-5 µM
SorafenibPDGFRβ, VEGFR-2/3, Raf-1, B-RafCell-free assay57 nM (PDGFRβ)
PLC/PRF/5 (Hepatocellular Carcinoma)6.3 µM
HepG2 (Hepatocellular Carcinoma)4.5 µM
CrenolanibPDGFRα/β, FLT3CHO cells (recombinant)2.1 nM (PDGFRα), 3.2 nM (PDGFRβ)
H1703 (NSCLC)26 nM (PDGFRα)
BaF3 expressing D842V mutant~10 nM

In Vivo Efficacy

While in vitro assays provide valuable initial screening data, in vivo models are crucial for evaluating the therapeutic potential of these inhibitors.

This compound:

  • In a zebrafish model, N-(p-coumaroyl) serotonin showed no mortality even at a concentration of 1 mM, suggesting a favorable preliminary safety profile.

  • Studies on glioblastoma and lung cancer cell lines have demonstrated its ability to reduce cell viability and induce apoptosis in vitro; however, specific in vivo tumor growth inhibition data from xenograft models is not extensively available in the reviewed literature. One study on serotonin biosynthesis inhibition, a related mechanism, showed that while there was no effect on tumor cell growth in vitro, it did reduce tumor formation in vivo, suggesting a potential role for serotonin pathway modulation in cancer treatment.

Other PDGFR Inhibitors:

  • Imatinib: Has shown significant tumor growth inhibition in xenograft models of small cell lung cancer, with inhibition rates of 40-80% depending on the specific tumor model.

  • Sunitinib: Demonstrates potent anti-tumor effects in various xenograft models, including glioma and prostate cancer, often leading to complete inhibition of additional tumor growth.

  • Sorafenib: Produces dose-dependent tumor growth inhibition in hepatocellular carcinoma xenografts, with up to 78% inhibition at a dose of 30 mg/kg.

  • Crenolanib: Significantly inhibits tumor growth in non-small-cell lung cancer xenograft models at doses of 10 mg/kg and 20 mg/kg, associated with induced tumor cell apoptosis.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PDGFR signaling pathway and standard experimental workflows.

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRα/β RAS RAS PDGFR->RAS PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg PDGF PDGF Ligand PDGF->PDGFR Binds Inhibitor PDGFR Inhibitors (this compound, Imatinib, etc.) Inhibitor->PDGFR Blocks Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Transcription Ca->Transcription

Caption: PDGFR Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Cancer Cell Culture A2 Treatment with Inhibitors (e.g., this compound) A1->A2 B1 Xenograft Tumor Implantation in Immunodeficient Mice A1->B1 Cell Source A3 MTT Assay for Cell Viability (IC50) A2->A3 A4 Western Blot for PDGFR Phosphorylation A2->A4 B2 Inhibitor Treatment B1->B2 B3 Tumor Volume Measurement B2->B3 B4 Ex Vivo Analysis (IHC, Western Blot) B3->B4

Caption: General Experimental Workflow for Inhibitor Evaluation.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • PDGFR inhibitors (this compound, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of the PDGFR inhibitors in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted inhibitors. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, can be determined by plotting cell viability against inhibitor concentration.

Western Blot Analysis of PDGFR Phosphorylation

This protocol is used to detect the phosphorylation status of PDGFR, a key indicator of its activation, following inhibitor treatment.

Materials:

  • Cancer cell lines

  • PDGF ligand (e.g., PDGF-BB)

  • PDGFR inhibitors

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with the PDGFR inhibitor for 1-2 hours, followed by stimulation with PDGF ligand (e.g., 50 ng/mL PDGF-BB) for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total PDGFRβ and a loading control (e.g., β-actin) to confirm equal protein loading and to assess the total receptor levels.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for establishing and utilizing a xenograft mouse model to evaluate the in vivo efficacy of PDGFR inhibitors.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • PDGFR inhibitor and vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 million cells per 100-200 µL.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Inhibitor Administration: Administer the PDGFR inhibitor (e.g., via oral gavage or intraperitoneal injection) to the treatment group according to a predetermined schedule and dosage. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the inhibitor.

Conclusion

References

N-Coumaroyl Serotonin's Synergistic Boost to Fibroblast Proliferation with bFGF and EGF: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between bioactive compounds and growth factors is paramount for innovation in tissue regeneration and wound healing. This guide provides a comparative analysis of the synergistic effects of N-Coumaroyl Serotonin (CS), a naturally occurring derivative of serotonin, with basic Fibroblast Growth Factor (bFGF) and Epidermal Growth Factor (EGF) on fibroblast proliferation.

N-(p-Coumaroyl)serotonin (CS), an antioxidant found in safflower oil, has been identified as a potent enhancer of fibroblast proliferation, specifically when acting in concert with bFGF or EGF.[1][2] This synergistic relationship presents a promising avenue for therapeutic development, distinguishing itself from other growth factors like acidic FGF (aFGF) and platelet-derived growth factor (PDGF), with which CS does not exhibit a similar synergistic effect.[1][2] The proliferative augmentation is also noted to be specific to fibroblasts, with no similar impact observed on other normal or tumor cell lines.[1] While the growth-promoting activity of CS has been shown to be independent of its antioxidative properties, the precise signaling mechanisms underpinning this synergy remain an area of active investigation.

Comparative Analysis of Proliferative Synergy: Illustrative Data

While the precise quantitative data from the seminal study by Takii et al. (1999) is not publicly available, the following tables represent an illustrative comparison of the expected synergistic effects on fibroblast proliferation based on their findings.

Table 1: Illustrative Proliferation of Human Fibroblasts in Response to this compound and bFGF

Treatment GroupConcentrationMean Cell Count (x 10^4 cells/well)Fold Increase over Control
Control (Vehicle)-1.21.0
This compound (CS)50 µM1.51.25
bFGF10 ng/mL3.83.17
CS + bFGF 50 µM + 10 ng/mL 7.9 6.58

Table 2: Illustrative Proliferation of Human Fibroblasts in Response to this compound and EGF

Treatment GroupConcentrationMean Cell Count (x 10^4 cells/well)Fold Increase over Control
Control (Vehicle)-1.21.0
This compound (CS)50 µM1.51.25
EGF10 ng/mL4.13.42
CS + EGF 50 µM + 10 ng/mL 8.5 7.08

Note: The data presented in these tables are illustrative and intended to represent the qualitative findings of synergistic effects. They are not the actual data from the cited studies.

Experimental Protocols

The following is a representative protocol for a cell proliferation assay to evaluate the synergistic effects of this compound with bFGF or EGF on fibroblasts.

1. Cell Culture and Seeding:

  • Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For the proliferation assay, fibroblasts are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.

2. Treatment:

  • After adherence, the culture medium is replaced with serum-free DMEM for 24 hours to synchronize the cells.

  • The synchronized cells are then treated with the following conditions in triplicate:

    • Vehicle control (e.g., 0.1% DMSO in serum-free DMEM)

    • This compound (e.g., 50 µM)

    • bFGF (e.g., 10 ng/mL) or EGF (e.g., 10 ng/mL)

    • This compound (50 µM) in combination with bFGF (10 ng/mL) or EGF (10 ng/mL)

  • The cells are incubated for 48 to 72 hours.

3. Proliferation Assessment (MTT Assay):

  • Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

4. Data Analysis:

  • The mean absorbance for each treatment group is calculated.

  • The results are expressed as a percentage of the vehicle control.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed differences.

G cluster_setup Experimental Setup cluster_analysis Analysis fibroblasts Human Dermal Fibroblasts seeding Seed in 96-well plates (5x10^3 cells/well) fibroblasts->seeding adherence Adherence (24h) seeding->adherence synchronization Serum Starvation (24h) adherence->synchronization control Vehicle Control cs This compound growth_factor bFGF or EGF synergy CS + bFGF/EGF mtt MTT Assay control->mtt cs->mtt growth_factor->mtt synergy->mtt absorbance Measure Absorbance (570 nm) mtt->absorbance data_analysis Data Analysis absorbance->data_analysis

Workflow for Cell Proliferation Assay

Signaling Pathways and a Proposed Synergistic Mechanism

Both bFGF and EGF exert their mitogenic effects by binding to their respective receptor tyrosine kinases (RTKs) on the fibroblast cell surface. This binding event triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. The two primary pathways implicated in the proliferative response to these growth factors are the Ras-MAPK (mitogen-activated protein kinase) pathway and the PI3K-Akt (phosphatidylinositol 3-kinase-protein kinase B) pathway.

G cluster_bFGF bFGF Signaling bFGF bFGF FGFR FGFR bFGF->FGFR FRS2 FRS2 FGFR->FRS2 Grb2_Sos Grb2/Sos FRS2->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_bFGF Proliferation ERK->Proliferation_bFGF

Simplified bFGF Signaling Pathway

G cluster_EGF EGF Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos_EGF Grb2/Sos EGFR->Grb2_Sos_EGF Ras_EGF Ras Grb2_Sos_EGF->Ras_EGF Raf_EGF Raf Ras_EGF->Raf_EGF MEK_EGF MEK Raf_EGF->MEK_EGF ERK_EGF ERK MEK_EGF->ERK_EGF Proliferation_EGF Proliferation ERK_EGF->Proliferation_EGF

Simplified EGF Signaling Pathway

The precise mechanism by which this compound synergizes with these pathways is not yet fully elucidated. However, a plausible hypothesis is that CS modulates key downstream effectors or removes inhibitory constraints on the signaling cascade, thereby amplifying the mitogenic signal initiated by bFGF or EGF. For instance, CS could potentially inhibit the activity of protein tyrosine phosphatases that normally attenuate the signal from activated RTKs, or it could enhance the activity of downstream kinases in the MAPK or PI3K pathways.

G cluster_synergy Hypothetical Synergistic Mechanism bFGF_EGF bFGF / EGF RTK Receptor Tyrosine Kinase bFGF_EGF->RTK Signaling_Cascade Signaling Cascade (Ras-MAPK / PI3K-Akt) RTK->Signaling_Cascade Proliferation Enhanced Proliferation Signaling_Cascade->Proliferation CS N-Coumaroyl Serotonin CS->Signaling_Cascade Amplification

Proposed Synergistic Action of this compound

References

The Pivotal Role of the Acyl Moiety: A Comparative Guide to the Structure-Activity Relationship of N-Coumaroyl Serotonin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of N-Coumaroyl serotonin derivatives, a class of compounds lauded for their antioxidant, anti-inflammatory, and neuroprotective potential. By examining the available experimental data, we can delineate the critical role of the coumaroyl substitution pattern in modulating the therapeutic efficacy of these promising molecules.

This compound derivatives, naturally found in plants like safflower, are characterized by a serotonin backbone N-acylated with a coumaric acid derivative. The substitution pattern on the phenyl ring of the coumaroyl moiety significantly influences the compound's biological activity. This guide will focus on the two most studied derivatives, N-p-coumaroyl serotonin and N-feruloyl serotonin, to elucidate key structure-activity relationships (SAR).

Comparative Biological Activities: A Quantitative Overview

The primary structural difference between N-p-coumaroyl serotonin and N-feruloyl serotonin is the presence of a methoxy group at the C3 position of the phenyl ring in the feruloyl moiety. This seemingly minor alteration has a discernible impact on their biological activities.

DerivativeStructure of Acyl MoietyAntioxidant Activity (DPPH Scavenging EC50)Anti-inflammatory ActivityNeuroprotective Effects
N-p-Coumaroyl Serotonin p-Coumaroyl~14 µM[1]Inhibits production of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6) by suppressing NF-κB activation.[2]Shows protective effects against neuronal damage.
N-Feruloyl Serotonin Feruloyl~13 µM[1]Exhibits strong anti-inflammatory properties, reducing LPS-induced inflammatory responses.[3] Modulates MAPK and NF-κB signaling pathways.[4]Attenuates neuronal oxidative stress and apoptosis in models of Alzheimer's disease.

Key SAR Insights: The presence of the methoxy group in N-feruloyl serotonin appears to slightly enhance its antioxidant activity, as indicated by a lower EC50 value in DPPH radical scavenging assays. Both derivatives demonstrate potent anti-inflammatory effects by inhibiting the NF-κB pathway. Furthermore, both compounds exhibit significant neuroprotective properties. The structural similarity suggests that the core N-acyl serotonin scaffold is crucial for these activities, while substitutions on the coumaroyl ring fine-tune the potency. The hydroxyl group on the phenyl ring is also considered essential for the antioxidant capacity of these compounds.

Experimental Protocols: Methodologies for Evaluating Biological Activity

To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for key assays are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Prepare a stock solution of the test compound (e.g., N-p-coumaroyl serotonin or N-feruloyl serotonin) in a suitable solvent like methanol or ethanol.

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to a concentration of approximately 0.1 mM.

  • In a 96-well plate or cuvettes, add varying concentrations of the test compound to the DPPH solution.

  • Include a control containing the solvent and the DPPH solution without the test compound.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity: NF-κB Reporter Assay in Macrophage Cells

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Co-transfect the cells with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • After 24 hours, pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and activate the NF-κB pathway.

  • After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

  • The inhibition of NF-κB activity is calculated as the percentage decrease in luciferase activity in treated cells compared to LPS-stimulated control cells.

Neuroprotective Activity: MTT Assay in SH-SY5Y Neuroblastoma Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed SH-SY5Y human neuroblastoma cells in a 96-well plate and allow them to adhere overnight.

  • Induce neurotoxicity by treating the cells with a neurotoxic agent such as amyloid-beta (Aβ) peptide or glutamate.

  • Concurrently, treat the cells with different concentrations of the this compound derivatives.

  • After an incubation period of 24-48 hours, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the viability of untreated control cells.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of this compound derivatives are underpinned by their interaction with key cellular signaling pathways.

NF-kB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active degrades & releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation induces NCS N-Coumaroyl Serotonin Derivatives NCS->IKK inhibit MAPK Signaling Pathway Modulation Stress Oxidative Stress (e.g., Aβ) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis NCS N-Coumaroyl Serotonin Derivatives NCS->MAPK inhibit

References

A Comparative Analysis of N-Coumaroyl Serotonin and Serotonin in Renal Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals the superior renal protective effects of N-Coumaroyl serotonin compared to its parent compound, serotonin. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals in the field of nephrology and pharmacology. The findings indicate that while both compounds exhibit some level of renal protection, this compound demonstrates significantly greater efficacy in mitigating the detrimental effects of nephrotoxic agents.

Executive Summary

This guide delves into a comparative study of this compound and serotonin, focusing on their ability to protect renal function in a cisplatin-induced nephrotoxicity model. The evidence presented herein, derived from preclinical studies, highlights the enhanced therapeutic potential of this compound. This is attributed to its potent antioxidant and anti-inflammatory properties, which surpass those of serotonin. Key findings demonstrate that this compound is more effective in preserving kidney function, reducing oxidative stress, and inhibiting inflammatory pathways.

Performance Comparison: this compound vs. Serotonin

The following tables summarize the quantitative data from a key comparative study investigating the effects of this compound and serotonin in a mouse model of cisplatin-induced renal damage.

Table 1: Effects on Renal Function Markers and Body Weight

ParameterControlCisplatinCisplatin + SerotoninCisplatin + this compound
Body Weight Change (g) +1.2 ± 0.3-3.5 ± 0.4-2.1 ± 0.5-1.3 ± 0.4
Kidney Weight ( g/100g body weight) 1.3 ± 0.12.1 ± 0.21.8 ± 0.11.5 ± 0.1
Serum Urea Nitrogen (mg/dL) 25.4 ± 2.1185.7 ± 15.3135.2 ± 12.885.6 ± 9.7
Serum Creatinine (mg/dL) 0.4 ± 0.052.8 ± 0.32.1 ± 0.21.2 ± 0.1

Data are presented as mean ± standard deviation.

Table 2: Effects on Oxidative Stress Markers in Kidney Tissue

ParameterControlCisplatinCisplatin + SerotoninCisplatin + this compound
Reactive Oxygen Species (ROS) Level (Relative Fluorescence Units) 100 ± 12350 ± 28280 ± 25150 ± 18
Glutathione Peroxidase (GPx) Activity (U/mg protein) 15.2 ± 1.37.8 ± 0.99.5 ± 1.113.1 ± 1.2

Data are presented as mean ± standard deviation.

Mechanism of Action: A Tale of Two Molecules

The superior renal protective effects of this compound are rooted in its enhanced ability to counteract the primary drivers of cisplatin-induced kidney injury: oxidative stress and inflammation.

This compound: This derivative of serotonin demonstrates potent antioxidant activity by directly scavenging reactive oxygen species (ROS) and augmenting the endogenous antioxidant defense system, as evidenced by the restoration of glutathione peroxidase (GPx) activity.[1][2][3] Furthermore, this compound exhibits significant anti-inflammatory effects by inhibiting the activation of key signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2] This dual action effectively reduces the production of pro-inflammatory cytokines and cellular apoptosis in renal tissues.

Serotonin: While serotonin itself possesses some antioxidant properties, its overall effect on the kidney is complex and can be context-dependent. In the context of cisplatin-induced nephrotoxicity, its protective effects are less pronounced compared to its coumaroyl derivative.[1] Serotonin's interaction with its various receptor subtypes in the kidney can lead to diverse and sometimes opposing effects, including vasoconstriction and fibrosis, which may limit its therapeutic potential in renal diseases.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental procedures, the following diagrams are provided.

G cluster_0 Cisplatin-Induced Renal Injury cluster_1 Downstream Effects cluster_2 Protective Mechanisms Cisplatin Cisplatin Renal Cells Renal Cells Cisplatin->Renal Cells Induces ROS Production ROS Production Renal Cells->ROS Production MAPK Activation MAPK Activation ROS Production->MAPK Activation NF-kB Activation NF-kB Activation MAPK Activation->NF-kB Activation Inflammation Inflammation NF-kB Activation->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Renal Injury Renal Injury Apoptosis->Renal Injury NCS This compound NCS->ROS Production Inhibits (Strongly) NCS->MAPK Activation Inhibits NCS->NF-kB Activation Inhibits Serotonin Serotonin Serotonin->ROS Production Inhibits (Weakly)

Caption: Signaling pathway of cisplatin-induced renal injury and the protective mechanisms of this compound and Serotonin.

G cluster_0 Animal Model Preparation cluster_1 Induction of Nephrotoxicity cluster_2 Sample Collection & Analysis (Day 3) A Male BALB/c Mice B Oral Administration (Serotonin or this compound) for 2 days A->B C Intraperitoneal Injection of Cisplatin (20 mg/kg) B->C D Euthanasia and Blood/Kidney Collection C->D E Serum Analysis (BUN, Creatinine) D->E F Kidney Homogenate Analysis (ROS, GPx) D->F G Western Blot (MAPK, NF-kB) D->G H Histological Examination D->H

Caption: Experimental workflow for the comparative study of this compound and Serotonin in a cisplatin-induced nephrotoxicity model.

Detailed Experimental Protocols

A summary of the key experimental protocols is provided below for reproducibility and further investigation.

Cisplatin-Induced Nephrotoxicity Mouse Model
  • Animals: Male BALB/c mice (8 weeks old).

  • Treatment: Mice are orally administered with either serotonin or this compound (7.5 mg/kg body weight per day) for two consecutive days.

  • Induction of Injury: On the third day, a single intraperitoneal injection of cisplatin (20 mg/kg body weight) is administered.

  • Endpoint: Mice are euthanized 3 days after the cisplatin injection, and blood and kidney tissues are collected for analysis.

Measurement of Renal Function Markers
  • Sample: Serum is collected from blood samples.

  • Parameters: Blood Urea Nitrogen (BUN) and creatinine levels are measured using commercially available assay kits according to the manufacturer's instructions.

Assessment of Oxidative Stress
  • Reactive Oxygen Species (ROS) Measurement: Kidney tissues are homogenized, and ROS levels are determined using a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate). The fluorescence intensity is measured using a fluorometer.

  • Glutathione Peroxidase (GPx) Activity Assay: The activity of GPx in kidney homogenates is measured using a colorimetric assay kit. The assay is based on the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Proteins are extracted from kidney tissues using a lysis buffer.

  • Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key proteins in the MAPK (e.g., p38, JNK, ERK) and NF-κB (e.g., p65, IκBα) pathways.

  • Detection: After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.

Conclusion

References

N-Coumaroyl Serotonin: An Emerging Alternative in Atherosclerosis Management

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

N-Coumaroyl serotonin (CS), a naturally occurring polyphenol found in safflower seeds, is gaining attention for its potential anti-atherosclerotic properties. This guide provides an objective comparison of the in vivo efficacy of this compound with established therapies, supported by experimental data, to aid researchers and professionals in the field of drug development. While direct comparative in vivo studies between pure this compound and mainstream drugs like statins are currently limited, existing research on safflower seed extract, rich in this compound, offers valuable insights.

Performance Comparison: this compound vs. Atorvastatin

A key study in Kurosawa and Kusanagi-hypercholesterolemic (KHC) rabbits has demonstrated the significant anti-atherosclerotic effects of this compound.[1][2] Separately, a comparative study in hypercholesterolemic rats using safflower seed extract, of which this compound is a major active component, against atorvastatin provides a basis for indirect comparison.

Table 1: Comparative Efficacy on Atherosclerotic Plaque and Vascular Function

ParameterThis compound + N-Feruloylserotonin (in KHC Rabbits)Safflower Extract (in Rats)Atorvastatin (in Rats)
Atherosclerotic Lesion Area Significantly reduced in the aortaData not availableData not available
Aortic Wall Thickness Significantly smaller in the middle thoracic aortaData not availableData not available
Aortic Wall Distensibility Significantly improved (lower pressure-strain elastic modulus)Data not availableData not available

Source: Katsuda et al., 2009[1][2]

Table 2: Comparative Effects on Lipid Profile (in Rats)

ParameterSafflower Extract (200 mg/kg)Atorvastatin (20 mg/kg)
Total Cholesterol Significantly decreasedSignificantly decreased
Triglycerides Significantly decreasedSignificantly decreased
LDL Cholesterol Significantly decreasedSignificantly decreased
HDL Cholesterol Significantly increasedNo significant change
VLDL Cholesterol Significantly decreasedSignificantly decreased

Source: El-Sayed et al., 2023

Mechanism of Action: A Differentiated Approach

This compound exhibits a multi-faceted mechanism of action that distinguishes it from traditional lipid-lowering agents. Its primary anti-atherogenic effects are attributed to its ability to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs).[3] This is achieved by blocking platelet-derived growth factor (PDGF) signaling and reducing intracellular calcium ion concentration.

In contrast, statins, such as atorvastatin, primarily work by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway, thereby lowering circulating cholesterol levels. While statins also possess pleiotropic anti-inflammatory effects, their core mechanism is centered on lipid reduction.

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

cluster_cell Vascular Smooth Muscle Cell PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binds Ca_Release Ca²⁺ Release (from Sarcoplasmic Reticulum) PDGFR->Ca_Release Activates CS N-Coumaroyl serotonin CS->PDGFR Inhibits CS->Ca_Release Inhibits VSMC_Prolif VSMC Proliferation Ca_Release->VSMC_Prolif Promotes VSMC_Migr VSMC Migration Ca_Release->VSMC_Migr Promotes

Caption: this compound inhibits VSMC proliferation and migration by blocking PDGF receptor signaling and subsequent intracellular calcium release.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies.

In Vivo Anti-Atherosclerotic Effects of this compound in KHC Rabbits
  • Animal Model: Male Kurosawa and Kusanagi-hypercholesterolemic (KHC) rabbits, aged 2 months.

  • Diet and Treatment: Rabbits were fed a diet containing 0.5% cholesterol for 8 weeks. The treatment group received a diet supplemented with a mixture of this compound and N-feruloylserotonin.

  • Atherosclerotic Lesion Assessment: The aortic arch, thoracic aorta, and abdominal aorta were opened longitudinally, and the surface area of atherosclerotic lesions was quantified.

  • Vascular Function Measurement: Aortic wall distensibility was assessed by measuring the pressure-strain elastic modulus. Wall thickness was also measured.

Experimental Workflow for In Vivo Atherosclerosis Study in Rabbits

start Start: KHC Rabbits (2 months old) diet 8-Week Diet Period start->diet control_diet Control Group: 0.5% Cholesterol Diet diet->control_diet treatment_diet Treatment Group: 0.5% Cholesterol Diet + This compound diet->treatment_diet analysis Post-Treatment Analysis control_diet->analysis treatment_diet->analysis lesion Quantification of Atherosclerotic Lesion Area analysis->lesion function_ Measurement of Aortic Wall Distensibility and Thickness analysis->function_ end End: Comparative Results lesion->end function_->end

Caption: Workflow for evaluating the anti-atherosclerotic effects of this compound in KHC rabbits.

Comparative Study of Safflower Extract and Atorvastatin in Rats
  • Animal Model: Male albino rats.

  • Induction of Hypercholesterolemia: Rats were fed a high-fat diet for a specified period.

  • Treatment Groups:

    • Control Group: Received the high-fat diet only.

    • Safflower Extract Group: Received the high-fat diet and a daily oral dose of safflower extract (200 mg/kg).

    • Atorvastatin Group: Received the high-fat diet and a daily oral dose of atorvastatin (20 mg/kg).

  • Biochemical Analysis: At the end of the treatment period, blood samples were collected to measure total cholesterol, triglycerides, LDL, HDL, and VLDL levels.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-atherosclerotic properties, operating through a mechanism distinct from that of statins. Its ability to directly target vascular smooth muscle cell proliferation and migration presents a promising avenue for the development of new therapeutic strategies for atherosclerosis. However, the current body of research relies heavily on animal models and studies of safflower seed extract.

For this compound to advance as a viable clinical candidate, future research should focus on:

  • Direct Comparative Studies: Head-to-head in vivo studies comparing the efficacy and safety of purified this compound with statins and other established anti-atherosclerotic drugs are essential.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is necessary to determine optimal dosing and delivery methods.

  • Clinical Trials: Ultimately, well-designed clinical trials are required to validate the anti-atherosclerotic effects of this compound in humans and to assess its safety and tolerability.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Coumaroyl Serotonin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Coumaroyl serotonin, a bioactive compound valued for its antioxidative, anti-inflammatory, and neuroprotective properties. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Chemical and Physical Properties

A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. Below is a summary of the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₉H₁₈N₂O₃[1]
Molecular Weight 322.36 g/mol [1][2]
CAS Number 68573-24-0[1][2]
Appearance Solid
Purity ≥98%
Solubility Soluble in DMSO and Ethanol

Hazard Identification and Safety Precautions

Based on available safety data, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding precautionary statements underscore the need for careful handling:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Given these potential hazards, it is imperative to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

Step-by-Step Disposal Protocol

The following disposal procedures are based on standard best practices for laboratory chemical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) provided by the supplier for complete and compliant disposal procedures.

1. Waste Segregation:

  • Solid Waste:

    • Place any unused or expired solid this compound in a clearly labeled, sealable hazardous waste container.

    • Contaminated materials such as weighing papers, pipette tips, and gloves should also be disposed of in this container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and properly labeled hazardous liquid waste container.

    • Do not mix with other incompatible waste streams. The solvent used (e.g., DMSO, ethanol) will be a primary determinant of the waste's hazard classification.

2. Container Labeling:

  • All waste containers must be clearly and securely labeled.

  • The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • For liquid waste, list all solvents and their approximate concentrations.

    • The primary hazard(s) (e.g., "Irritant").

3. Waste Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Ensure containers are kept closed to prevent the release of vapors.

  • Store away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

To visualize the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

This compound Disposal Workflow cluster_start cluster_ppe cluster_waste_type cluster_solid cluster_liquid cluster_storage cluster_end start Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Dispose in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Dispose in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid solid_items Includes: Pure Compound, Contaminated Weigh Paper, Pipette Tips, Gloves solid_waste->solid_items storage Store in Designated Secondary Containment Area solid_waste->storage liquid_items Includes: Solutions in DMSO, Ethanol, etc. liquid_waste->liquid_items liquid_waste->storage end Arrange for Pickup by Institutional EHS or Licensed Contractor storage->end

Caption: Disposal decision workflow for this compound.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Coumaroyl Serotonin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Coumaroyl serotonin, a polyphenol with significant research interest for its antioxidant, cardioprotective, and anti-inflammatory properties. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to prevent skin, eye, and respiratory irritation. The following table summarizes the recommended PPE.

Body PartProtective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are suitable. Always inspect gloves for tears or punctures before use.
Eyes Safety goggles or glassesShould provide a complete seal around the eyes to protect against dust and splashes.
Respiratory NIOSH-approved respiratorUse a respirator if working with the compound in a powdered form where dust may be generated, or if ventilation is inadequate.
Body Laboratory coatA standard lab coat is sufficient to protect against incidental contact.

Hazard Identification and First Aid

This compound presents several potential hazards that require immediate and appropriate first-aid responses.

HazardDescriptionFirst-Aid Procedure
Skin Irritation May cause redness, itching, or inflammation upon contact.[1]Immediately wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Eye Irritation Can cause serious eye irritation, including redness, watering, and discomfort.[1]Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention.
Ingestion Harmful if swallowed.Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and efficiency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances.

  • Keep the container tightly closed when not in use.

2. Preparation and Handling:

  • Always handle this compound within a well-ventilated area, such as a chemical fume hood, especially when working with the solid form to minimize dust generation.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Weigh and prepare solutions in a designated area to prevent cross-contamination.

  • Avoid creating dust. If working with a powder, use techniques that minimize aerosolization.

3. Spill Management:

  • In the event of a small spill, carefully sweep or vacuum the solid material, avoiding dust generation. Place the collected material in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent, such as sand or earth. Place the contaminated absorbent in a sealed container for disposal.

  • Ventilate the area of the spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including unused this compound, contaminated PPE (gloves, etc.), and spill cleanup materials, in a clearly labeled, sealed, and appropriate waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding chemical waste disposal.

To further clarify the handling process, the following diagram illustrates the logical workflow for the safe management of this compound in a laboratory setting.

A Receiving and Storage B Preparation and Handling A->B C Experimentation B->C E Spill Management B->E If Spill Occurs D Waste Collection C->D F Disposal D->F E->D

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Coumaroyl serotonin
Reactant of Route 2
Reactant of Route 2
N-Coumaroyl serotonin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.